molecular formula C5H9Br3O B3424701 3-Bromo-2,2-bis(bromomethyl)propanol CAS No. 36483-57-5

3-Bromo-2,2-bis(bromomethyl)propanol

Cat. No.: B3424701
CAS No.: 36483-57-5
M. Wt: 324.84 g/mol
InChI Key: QEJPOEGPNIVDMK-UHFFFAOYSA-N
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Description

3-bromo-2,2-bis(bromomethyl)propanol is a white solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,2-bis(bromomethyl)propan-1-ol
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InChI

InChI=1S/C5H9Br3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2
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InChI Key

QEJPOEGPNIVDMK-UHFFFAOYSA-N
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Canonical SMILES

C(C(CBr)(CBr)CBr)O
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Molecular Formula

C5H9Br3O
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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DSSTOX Substance ID

DTXSID9024641
Record name 3-Bromo-2,2-bis(bromomethyl)propanol
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Molecular Weight

324.84 g/mol
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Physical Description

3-bromo-2,2-bis(bromomethyl)propanol is a white solid. (NTP, 1992), Other Solid
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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Record name 1-Propanol, 2,2-dimethyl-, tribromo deriv.
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Solubility

Insoluble (<1 mg/ml at 70.7 °F) (NTP, 1992)
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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CAS No.

1522-92-5, 36483-57-5
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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Record name Pentaerythritol tribromide
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Record name 1-Propanol, 2,2-dimethyl-, tribromo deriv.
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Record name 3-Bromo-2,2-bis(bromomethyl)propanol
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Record name 2,2-dimethylpropan-1-ol, tribromo derivative
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Record name 3-bromo-2,2-bis(bromomethyl)-1-propanol (TBNPA)
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Record name PENTAERYTHRITOL TRIBROMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol from Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol, also known as tribromoneopentyl alcohol (TBNPA), from pentaerythritol (B129877). This compound is a valuable reactive flame retardant and a versatile synthetic intermediate in the development of pharmaceuticals and complex molecular architectures.[1][2][3] This document details various synthetic methodologies, presents quantitative data in a structured format, provides detailed experimental protocols, and includes process diagrams for clarity.

Reaction Overview

The synthesis of this compound involves the substitution of three of the four hydroxyl groups of pentaerythritol with bromine atoms. This transformation is typically achieved through bromination using various reagents under controlled conditions.[4] The general reaction is as follows:

Pentaerythritol → this compound

Common brominating agents include hydrogen bromide (HBr), phosphorus tribromide (PBr₃), or a combination of bromine and a reducing agent to generate HBr in situ.[5][6][7] The choice of reagent and reaction conditions can significantly impact the yield, purity, and by-product profile.[5]

Synthetic Methodologies

Several methods for the synthesis of this compound have been reported. The primary approaches are summarized below:

  • Using Hydrogen Bromide (HBr) with a Carboxylic Acid Catalyst: This is a common method where pentaerythritol is reacted with HBr in the presence of an aliphatic carboxylic acid, such as acetic acid, which can act as both a catalyst and a solvent.[6][8] The reaction temperature is typically maintained between 85°C and 135°C.[6] While effective, this method can lead to the formation of a mixture of mono-, di-, and tri-brominated products, as well as acetate (B1210297) esters as by-products, which may necessitate a subsequent hydrolysis step.[5][6][9]

  • Using Phosphorus Tribromide (PBr₃): This method offers higher reactivity and selectivity, with all three bromine atoms of PBr₃ capable of replacing hydroxyl groups.[5] The reaction is often carried out in a non-reactive solvent like tetrachloroethylene (B127269). A stepwise addition of PBr₃ at incrementally increasing temperatures can improve the yield of the desired tribrominated product.[5]

  • In Situ Generation of Hydrogen Bromide: An alternative approach involves the in situ generation of HBr from the reaction of bromine with a reducing agent, such as sulfur powder, in an organic acid solvent like acetic acid.[7][10] This method can achieve high yields and purity following a multi-step workup procedure.[10]

Quantitative Data Summary

The following table summarizes quantitative data from a reported high-yield synthesis protocol.

ParameterValueReference
Reactants
Pentaerythritol2.0 mol (272.3 g)[10]
Bromine4.0 mol (639.2 g)[10]
Sulfur Powder1.5 mol (48.1 g)[10]
Acetic Acid (Solvent)22.67 mol (1361.5 g)[10]
Reaction Conditions
Bromine Addition Temperature< 50°C[10]
Reaction Temperature120°C[10]
Reaction Time6 hours[10]
Workup & Purification
Alcoholysis ReagentMethanol (B129727) (975 mL)[10]
Alcoholysis Temperature80°C[10]
Alcoholysis Time2 hours[10]
Neutralizing Agent10% Sodium Carbonate Solution[10]
Crystallization Solventn-Pentane (585 mL)[10]
Results
Yield93% (604.2 g)[10]
Purity (by GC)99.6%[10]

Experimental Protocols

Detailed methodologies for key synthesis experiments are provided below.

Safety Precaution: The synthesis should be conducted in a well-ventilated fume hood. Hydrogen bromide, phosphorus tribromide, and bromine are corrosive and toxic.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. This compound is a suspected carcinogen.

Protocol 1: Synthesis via In Situ HBr Generation (from Bromine and Sulfur)

This protocol is based on a high-yield procedure reported in the literature.[7][10]

Materials:

  • Pentaerythritol (272.3 g, 2.0 mol)

  • Sulfur powder (48.1 g, 1.5 mol)

  • Acetic acid (1361.5 g, 22.67 mol)

  • Liquid bromine (639.2 g, 4.0 mol)

  • Methanol (975 mL)

  • 10% aqueous sodium carbonate solution

  • n-Pentane (585 mL)

  • Multi-neck round-bottom flask, dropping funnel, condenser, mechanical stirrer, heating mantle

Procedure:

  • Reaction Setup: In a suitable multi-neck round-bottom flask, add pentaerythritol (272.3 g), sulfur powder (48.1 g), and acetic acid (1361.5 g).

  • Reagent Addition: With stirring, add liquid bromine (639.2 g) dropwise, ensuring the internal temperature does not exceed 50°C.

  • Reaction: After the addition is complete, slowly heat the mixture to 120°C and maintain stirring for 6 hours.

  • Solvent Removal: Cool the reaction to 80°C. Recover the acetic acid and hydrobromic acid by distillation under reduced pressure.

  • Alcoholysis: Add methanol (975 mL) to the residue and heat at 80°C for 2 hours to perform alcoholysis.

  • Purification: Recover methanol and methyl acetate by distillation under reduced pressure. Cool the residue to 50°C and add 1000 mL of water.

  • Neutralization: Adjust the pH of the system to 7.0-8.0 using a 10% sodium carbonate aqueous solution while maintaining the temperature at 50°C with stirring for 30 minutes.

  • Crystallization: Cool the mixture and add n-pentane (585 mL). Stir for 30 minutes and then separate the organic phase.

  • Isolation: Cool the organic phase to 0°C to precipitate the product as white crystals. Filter the crystals, and dry them at 50°C for 6 hours to obtain this compound.

Protocol 2: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is a generalized procedure based on established methods for using PBr₃.[5]

Materials:

  • Pentaerythritol (0.2 mol)

  • Phosphorus tribromide (PBr₃)

  • Tetrachloroethylene (200 mL)

  • Methanol (1.5 mol)

  • Four-neck round-bottom flask, condenser, mechanical stirrer, heating mantle

Procedure:

  • Initial Setup: Suspend pentaerythritol (0.2 mol) in tetrachloroethylene (200 mL) in a four-necked flask.

  • First PBr₃ Addition: Heat the mixture to 100°C and slowly add the first portion of PBr₃ (0.2 mol). Allow the reaction to proceed for 5 hours.

  • Second PBr₃ Addition: Increase the temperature to 115°C and add the second portion of PBr₃. Continue the reaction for another 5 hours.

  • Third PBr₃ Addition: Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.

  • Work-up: Distill off the tetrachloroethylene under reduced pressure to obtain the intermediate product.

  • De-esterification: Add methanol (1.5 mol) to the intermediate and reflux at 70°C for 5 hours.

  • Purification: Filter the reaction mixture and wash the filter cake with water until the filtrate is neutral. Dry the filter cake to obtain the final product.

Visualizations

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow.

reaction_pathway pentaerythritol Pentaerythritol C(CH₂OH)₄ product This compound (BrCH₂)₃CCH₂OH pentaerythritol->product reagents + Brominating Agent (e.g., HBr, PBr₃, Br₂/S) reagents->reagents_node

Caption: Chemical synthesis pathway from pentaerythritol.

experimental_workflow setup Reaction Setup (Flask, Reactants, Solvent) addition Reagent Addition (e.g., Bromine, PBr₃) setup->addition Stirring reaction Heating & Reaction (Controlled Temperature) addition->reaction Controlled Rate workup Work-up (Quenching, Extraction) reaction->workup Cooling purification Purification (Distillation/Crystallization) workup->purification analysis Analysis (GC, NMR) purification->analysis

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propanol (CAS Number: 1522-92-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 3-Bromo-2,2-bis(bromomethyl)propanol, a versatile tribrominated alcohol with significant applications as a reactive flame retardant and a key intermediate in organic synthesis.

Core Properties and Data

This compound, also known as Tribromoneopentyl alcohol, is a white solid at room temperature.[1][2][3] Its high bromine content and the presence of a reactive hydroxyl group make it a valuable building block in various chemical transformations.[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1522-92-5[2]
Molecular Formula C₅H₉Br₃O[2][5]
Molecular Weight 324.84 g/mol [2][6]
Appearance White solid[1][2][3]
Melting Point 90-95 °C[3]
Boiling Point 131 °C at 2.5 mmHg[1][3][6]
Density 2.192 g/cm³ (Predicted)[1][3]
Flash Point 153.8 °C[3]
Water Solubility Insoluble (<0.1 g/100 mL at 21.5 °C)[1][3][6]
Solubility Soluble in Chloroform, Slightly soluble in Methanol (B129727)[1]
Refractive Index 1.589[3]
PSA 20.23 Ų[3]
XLogP3 1.9[3]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimentally obtained high-resolution spectra are the gold standard, predicted data also serve as a reliable guide.[1]

Spectrum TypeData Availability/PredictionReference
¹H NMR Available[7]
¹³C NMR Available[8]
IR Available[9]
Mass Spectrometry Predicted to show a characteristic isotopic pattern for a tribrominated compound.[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of pentaerythritol. A detailed experimental protocol is provided below.

Synthesis of this compound from Pentaerythritol

This protocol describes a method for the preparation of tribromoneopentyl alcohol with high yield and purity.[10]

Materials:

  • Pentaerythritol (2.0 mol, 272.3 g)

  • Sulfur powder (1.5 mol, 48.1 g)

  • Acetic acid (22.67 mol, 1361.5 g)

  • Liquid bromine (4.0 mol, 639.2 g)

  • Methanol (975 mL)

  • 10% Sodium carbonate aqueous solution

  • n-Pentane (585 mL)

  • Water (1000 mL)

Procedure:

  • To a reaction vessel, add pentaerythritol, sulfur powder, and acetic acid.

  • With stirring, add liquid bromine dropwise, ensuring the internal temperature does not exceed 50 °C.

  • After the addition is complete, slowly raise the temperature to 120 °C and continue stirring for 6 hours.

  • Cool the reaction mixture to 80 °C and recover acetic acid and hydrobromic acid by distillation under reduced pressure (-0.09 MPa).

  • To the residue, add methanol and perform alcoholysis at 80 °C for 2 hours.

  • Recover methanol and methyl acetate (B1210297) by distillation under reduced pressure.

  • Cool the residue to 50 °C and add water.

  • Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir at 50 °C for 30 minutes.

  • Cool to 50 °C and add n-pentane. Stir for 30 minutes and then separate the organic phase.

  • Cool the organic phase to 0 °C to precipitate white crystals.

  • Filter the crystals by suction and dry at 50 °C for 6 hours to obtain tribromoneopentyl alcohol.

Expected Outcome:

This procedure is reported to yield approximately 604.2 g (93% yield) of tribromoneopentyl alcohol with a purity of 99.6% (GC).[10]

Experimental Workflow for Synthesis

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Pentaerythritol Pentaerythritol ReactionVessel Reaction at 120°C for 6h Pentaerythritol->ReactionVessel Bromine Liquid Bromine Bromine->ReactionVessel Sulfur Sulfur Sulfur->ReactionVessel AceticAcid Acetic Acid AceticAcid->ReactionVessel Distillation1 Distillation (remove acids) ReactionVessel->Distillation1 Alcoholysis Alcoholysis with Methanol Distillation1->Alcoholysis Distillation2 Distillation (remove methanol/acetate) Alcoholysis->Distillation2 Neutralization Neutralization (Na₂CO₃) Distillation2->Neutralization Extraction Extraction with n-Pentane Neutralization->Extraction Crystallization Crystallization at 0°C Extraction->Crystallization FiltrationDrying Filtration & Drying Crystallization->FiltrationDrying FinalProduct This compound FiltrationDrying->FinalProduct G Decomposition of this compound in Basic Conditions TBNPA This compound (TBNPA) BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO - Br⁻ BMHMO 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) BBMO->BMHMO - Br⁻ DOH 2,6-dioxaspiro[3.3]heptane (DOH) BMHMO->DOH - Br⁻ G Safe Handling and Storage Protocol cluster_handling Handling cluster_storage Storage cluster_spill Spill Response FumeHood Use in Chemical Fume Hood PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood->PPE Container Tightly Sealed Container Location Cool, Dry, Dark Location Container->Location Incompatibles Away from Incompatible Materials Location->Incompatibles SmallSpill Dampen with Alcohol, Collect LargeSpill Evacuate and Follow Emergency Procedures

References

The Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthetic pathways, reaction mechanisms, and experimental protocols for the preparation of 3-Bromo-2,2-bis(bromomethyl)propanol, a pivotal intermediate in pharmaceutical and materials science.

Introduction

This compound, also known as Tribromoneopentyl alcohol (TBNPA), is a polybrominated organic compound with significant applications as a reactive flame retardant and a versatile building block in organic synthesis.[1][2][3] Its structure, featuring three primary alkyl bromide groups and a primary hydroxyl group, allows for a range of chemical transformations, making it a valuable intermediate in the development of complex molecules, including pharmaceutical agents and specialty polymers.[1][4] This technical guide provides a comprehensive overview of the primary synthesis mechanisms of TBNPA, complete with detailed experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.

Core Synthesis Mechanisms

The synthesis of this compound predominantly starts from pentaerythritol (B129877), a readily available polyol.[5] The core of the synthesis involves the substitution of three of the four hydroxyl groups of pentaerythritol with bromine atoms. This transformation is typically achieved through nucleophilic substitution reactions, where the hydroxyl groups are converted into good leaving groups, which are subsequently displaced by bromide ions. The choice of brominating agent and reaction conditions significantly influences the yield, purity, and side products of the synthesis.

The most common synthetic routes employ either phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) as the brominating agent. A more recent method utilizing elemental bromine and sulfur has also been reported, offering high yields and purity.

Mechanism of Bromination

The reaction is proposed to proceed via a nucleophilic substitution (SN2) mechanism. In acidic conditions, such as with HBr, the hydroxyl group is first protonated to form a good leaving group (water). A bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. When using PBr₃, the phosphorus atom is attacked by the hydroxyl oxygen, followed by the displacement of a bromide ion, which then attacks the carbon atom.

SN2_Mechanism cluster_HBr Mechanism with HBr cluster_PBr3 Mechanism with PBr₃ Pentaerythritol_HBr Pentaerythritol C(CH₂OH)₄ Protonated_Alcohol Protonated Alcohol C(CH₂OH)₃(CH₂OH₂⁺) Pentaerythritol_HBr->Protonated_Alcohol + H⁺ TBNPA_HBr This compound Protonated_Alcohol->TBNPA_HBr + Br⁻ - H₂O HBr HBr Br_ion Br⁻ H2O H₂O Pentaerythritol_PBr3 Pentaerythritol C(CH₂OH)₄ Intermediate Intermediate C(CH₂OH)₃(CH₂OPBr₂) Pentaerythritol_PBr3->Intermediate + PBr₃ TBNPA_PBr3 This compound Intermediate->TBNPA_PBr3 Rearrangement & Nucleophilic Attack PBr3 PBr₃ PBr3_Workflow Start Suspend Pentaerythritol in Tetrachloroethylene Step1 Add PBr₃ (1st portion) 100°C, 5h Start->Step1 Step2 Add PBr₃ (2nd portion) 115°C, 5h Step1->Step2 Step3 Add PBr₃ (3rd portion) 130°C, 5h Step2->Step3 Workup Distill off solvent Step3->Workup Deester Reflux with Methanol 70°C, 5h Workup->Deester Purify Filter, Wash, Dry Deester->Purify Product This compound Purify->Product Sulfur_Bromine_Workflow Start Charge Pentaerythritol, Sulfur, Acetic Acid Step1 Add Liquid Bromine dropwise <50°C Start->Step1 Step2 Heat to 120°C, 6h Step1->Step2 Step3 Distill off Acids 80°C, reduced pressure Step2->Step3 Step4 Alcoholysis with Methanol 80°C, 2h Step3->Step4 Step5 Distill off Methanol/Methyl Acetate Step4->Step5 Step6 Add Water, Neutralize with Na₂CO₃ Step5->Step6 Step7 Extract with n-Pentane Step6->Step7 Step8 Crystallize at 0°C Step7->Step8 Product This compound Step8->Product

References

Spectroscopic Profile of 3-Bromo-2,2-bis(bromomethyl)propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-2,2-bis(bromomethyl)propanol (CAS No: 1522-92-5), a tribrominated neopentyl alcohol.[1] The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a chemical intermediate or building block.[2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct insights into its molecular framework.

¹H NMR Spectral Data

The proton NMR spectrum reveals the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.65Singlet6H-CH₂Br
~3.80Singlet2H-CH₂OH
~2.0-3.0Broad Singlet1H-OH

Note: Data is based on typical values for similar structural motifs. The hydroxyl proton signal can be broad and its position may vary depending on concentration and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~65-70-CH₂OH
~45-50Quaternary C
~35-40-CH₂Br

Note: Data is based on typical values for similar structural motifs.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and alkyl halide groups.[4]

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Strong, BroadO-H stretch (alcohol)
2850-3000MediumC-H stretch (alkane)
1000-1200StrongC-O stretch (primary alcohol)
500-700StrongC-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to display a characteristic isotopic pattern for a tribrominated compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

m/zRelative IntensityAssignment
[M]+, [M+2]+, [M+4]+, [M+6]+Isotopic ClusterMolecular Ion
[M-CH₂OH]+FragmentLoss of hydroxymethyl group
[M-Br]+FragmentLoss of a bromine atom
[M-CH₂Br]+FragmentLoss of a bromomethyl group

Note: The molecular ion peak cluster would show a characteristic 1:3:3:1 intensity ratio.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed for the sample to ensure high resolution.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing : Perform a Fourier transform on the Free Induction Decay (FID). Apply phase and baseline corrections. Reference the spectrum to the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation : Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing : Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Instrument Setup : Use a mass spectrometer, typically with an Electron Ionization (EI) source.

  • Data Acquisition : Introduce the sample into the ion source. Scan a relevant mass range (e.g., m/z 50-400).[5]

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and major fragmentation patterns. Compare the isotopic cluster of the molecular ion with the theoretical pattern for a tribrominated compound.

Workflow and Data Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation A Compound Synthesis and Purification B Dissolution for NMR (CDCl3, DMSO-d6) A->B C Preparation for IR (KBr pellet or thin film) A->C D Dilution for MS (Volatile Solvent) A->D E NMR Spectrometer (¹H and ¹³C) B->E F FTIR Spectrometer C->F G Mass Spectrometer (EI) D->G H NMR Spectra Processing (Chemical Shifts, Coupling) E->H I IR Spectrum Analysis (Functional Groups) F->I J Mass Spectrum Analysis (Molecular Ion, Fragmentation) G->J K Structural Elucidation and Data Reporting H->K I->K J->K

Caption: Workflow for the spectral analysis of this compound.

References

In-depth Technical Guide: Thermal Decomposition of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), is a reactive flame retardant characterized by a high bromine content of approximately 73%.[1][2] Its chemical structure, featuring three bromine atoms and a primary hydroxyl group, makes it a valuable intermediate in the synthesis of high-molecular-weight flame retardants and for incorporation into polymer matrices such as polyurethanes, elastomers, and coatings.[2][3] While its efficacy as a flame retardant is attributed to its exceptional thermal, hydrolytic, and light stability, a detailed, publicly available body of research specifically characterizing its thermal decomposition profile is limited.[1][3]

This technical guide synthesizes the available information on the stability of this compound and provides a framework for its analysis, drawing parallels from related brominated compounds. Due to a lack of specific experimental data on the thermal decomposition of this compound in the public domain, this document will focus on its known decomposition in aqueous media and the general thermal degradation pathways of brominated flame retardants.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1522-92-5, 36483-57-5
Molecular Formula C₅H₉Br₃O
Molecular Weight 324.84 g/mol
Appearance White solid
Melting Point 62-67 °C
Bromine Content ~73%
Stability Stable under normal conditions; noted for thermal, hydrolytic, and light stability.[1][3]

Decomposition Profile

Decomposition in Aqueous Media

While data on the purely thermal decomposition of this compound is scarce, its decomposition in aqueous solutions has been studied. Under basic conditions (pH 7.0 to 9.5) and at temperatures ranging from 30 to 70°C, TBNPA undergoes a sequence of intramolecular substitution reactions.[4][5] This process involves the release of bromide ions at each stage, leading to the formation of several products.[4][5]

The decomposition pathway in aqueous basic solutions is as follows:

TBNPA This compound (TBNPA) BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO - Br⁻ BMHMO 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) BBMO->BMHMO - Br⁻ DOH 2,6-dioxaspiro[3.3]heptane (DOH) BMHMO->DOH - Br⁻

Caption: Decomposition pathway of TBNPA in aqueous basic solutions.

The kinetics of this decomposition show a pseudo-first-order rate constant that increases linearly with pH.[4] The apparent activation energy for the initial decomposition of TBNPA has been calculated to be 98 ± 2 kJ/mol.[4][5]

Postulated Thermal Decomposition

In the absence of specific experimental data for the thermal decomposition of this compound, it is postulated that at elevated temperatures, the compound will likely decompose with the release of hydrogen bromide (HBr) gas.[6] This is a common decomposition pathway for brominated flame retardants and is central to their flame-retardant mechanism, as the released HBr can interfere with the combustion cycle in the gas phase.

General studies on the pyrolysis of brominated flame retardants indicate that the decomposition products can include a variety of brominated hydrocarbons and, depending on the structure, brominated phenols.[7]

Experimental Protocols

Due to the lack of specific studies on the thermal decomposition of this compound, this section provides generalized experimental protocols for the techniques that would be appropriate for such an analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability and decomposition profile of a material.

  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study thermo-oxidative decomposition.

    • Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material.

  • Objective: To identify melting point, phase transitions, and exothermic or endothermic decomposition events.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum).

    • Seal the pan and place it in the DSC cell alongside an empty reference pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

    • Record the differential heat flow between the sample and the reference.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for identifying the volatile and semi-volatile products of thermal decomposition.

  • Objective: To separate and identify the chemical compounds produced during the pyrolysis of the sample.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis tube or sample cup.

    • Rapidly heat the sample to a specific pyrolysis temperature (e.g., 300 °C, 600 °C, and 900 °C) in an inert atmosphere.[8]

    • The resulting pyrolysis products are swept into the GC column for separation.

    • The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

A generalized workflow for the thermal analysis of this compound is depicted below.

Sample Sample Preparation (this compound) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Data_TGA Decomposition Temperature Mass Loss Profile TGA->Data_TGA Data_DSC Melting Point Enthalpy of Decomposition DSC->Data_DSC Data_PyGCMS Identification of Decomposition Products PyGCMS->Data_PyGCMS

Caption: A generalized workflow for the thermal analysis.

Summary and Future Work

This compound is a flame retardant with recognized thermal stability. While its decomposition in aqueous environments is documented, there is a notable gap in the scientific literature regarding its specific thermal decomposition profile. The methodologies of TGA, DSC, and Py-GC-MS are essential for characterizing the thermal degradation of this compound. Future research should focus on applying these techniques to obtain quantitative data on its decomposition temperatures, energetic profile, and the identity of its degradation products. Such data would be invaluable for a more complete understanding of its mechanism as a flame retardant and for assessing its environmental and safety profile at elevated temperatures.

References

An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propanol: Chemical Structure, Reactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2,2-bis(bromomethyl)propanol (CAS No. 1522-92-5), a versatile tribrominated neopentyl alcohol. The document details its chemical structure, physicochemical properties, and reactivity, with a focus on its applications as a reactive flame retardant and a precursor in organic synthesis. Detailed experimental protocols for its synthesis from pentaerythritol (B129877) are provided, alongside an exploration of its characteristic reactions, including its decomposition pathway in aqueous basic solutions and its potential as a bifunctional alkylating agent. This guide is intended to be a valuable resource for researchers and professionals utilizing this compound in materials science and drug development.

Chemical Structure and Identification

This compound, also known as Tribromoneopentyl alcohol (TBNPA), is a halogenated organic compound. Its structure features a central quaternary carbon atom, characteristic of a neopentyl scaffold, with three bromomethyl groups and one hydroxymethyl group attached to it.

Chemical Structure:

Synonyms: Tribromoneopentyl alcohol, TBNPA, 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-.[1] CAS Number: 1522-92-5[1] Molecular Formula: C₅H₉Br₃O[1] Molecular Weight: 324.84 g/mol [1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties
PropertyValueReference
AppearanceWhite solid[2]
Melting Point64-67 °C
Boiling Point286.4 °C at 760 mmHg[3]
Density2.28 g/cm³[3]
SolubilitySoluble in chloroform, slightly soluble in methanol, insoluble in water.
StorageStore in a cool, dry, dark location in a tightly sealed container.[2]
Table 2: Spectroscopic Data
SpectroscopyCharacteristic Peaks/SignalsReference
¹H NMR Signals corresponding to the -CH₂Br and -CH₂OH protons.[4]
¹³C NMR Signals for the quaternary carbon, -CH₂Br carbons, and the -CH₂OH carbon.[5]
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and a strong C-Br stretching band (~500-600 cm⁻¹).[6]
Mass Spectrometry Characteristic isotopic pattern for a tribrominated compound.

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the presence of the three primary alkyl bromide functionalities and the primary hydroxyl group.

General Reactivity

As a brominated alcohol, it can undergo reactions typical of these functional groups. The hydroxyl group can be esterified or oxidized. The carbon-bromine bonds are susceptible to nucleophilic substitution reactions. It is incompatible with strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[7]

Decomposition in Aqueous Basic Solutions

Under basic conditions, this compound undergoes a series of intramolecular nucleophilic substitution reactions, leading to the formation of oxetane (B1205548) derivatives. This decomposition pathway involves the sequential displacement of bromide ions. The process begins with the deprotonation of the hydroxyl group to form an alkoxide, which then attacks an adjacent bromomethyl group, displacing a bromide ion to form a 3,3-bis(bromomethyl)oxetane (B1265868) intermediate. This can be followed by further intramolecular cyclizations.[8][9]

The following diagram illustrates the initial step of this decomposition pathway.

decomposition_pathway TBNPA This compound Alkoxide Alkoxide Intermediate TBNPA->Alkoxide Base (OH⁻) BBMO 3,3-Bis(bromomethyl)oxetane Alkoxide->BBMO Intramolecular SN2 Br_ion Br⁻ Alkoxide->Br_ion dna_alkylation TBNPA This compound DNA_Adduct DNA Adduct TBNPA->DNA_Adduct Nucleophilic Attack DNA DNA (Nucleophilic sites) DNA->DNA_Adduct Cellular_Damage Potential Cellular Damage (e.g., Mutation) DNA_Adduct->Cellular_Damage synthesis_workflow Start Pentaerythritol Bromination Bromination (e.g., PBr₃ or Br₂/S) Start->Bromination Workup Work-up (Solvent Removal) Bromination->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Purification->Product

References

Toxicological Profile of 3-Bromo-2,2-bis(bromomethyl)propanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The toxicological data for 3-Bromo-2,2-bis(bromomethyl)propanol is limited. This guide provides a comprehensive overview of the toxicological profile of a closely related and structurally similar compound, 2,2-bis(bromomethyl)-1,3-propanediol (B29016) (DBNPG), also known as FR-1138. The information presented herein is intended to serve as a primary reference for researchers, scientists, and drug development professionals in assessing the potential hazards of this compound.

Executive Summary

This compound is a brominated flame retardant. Due to the scarcity of direct toxicological studies, this report focuses on the extensive data available for its structural analogue, 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG). Toxicological assessments of DBNPG have demonstrated clear evidence of carcinogenicity in animal models, with multi-organ tumorigenicity observed in both rats and mice. The compound is also genotoxic, inducing mutations and chromosomal aberrations. This profile summarizes the key findings on acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity of DBNPG, providing a strong basis for predicting the toxicological properties of this compound.

Chemical and Physical Properties

PropertyValueReference
Chemical NameThis compound-
CAS Number1522-92-5[1]
Molecular FormulaC5H9Br3O[1]
Molecular Weight324.84 g/mol -
AppearanceWhite solid[2]
Melting Point96-99 °C-
Boiling Point265.9±40.0 °C at 760 mmHg-
Analogue: 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG)
CAS Number3296-90-0[3]
Molecular FormulaC5H10Br2O2-
Molecular Weight261.94 g/mol -

Toxicokinetics

Studies on the analogue compound, DBNPG, in rats have shown that it is absorbed orally. Following administration, the primary route of excretion is via the urine. The major metabolite identified is a glucuronide conjugate.[4]

Toxicological Endpoints

Acute Toxicity

The acute toxicity of DBNPG is considered to be low.

SpeciesRouteLD50Reference
RatOral> 5,000 mg/kg-
RabbitDermal> 2,000 mg/kg-
Carcinogenicity

Long-term carcinogenicity studies of DBNPG were conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice. The compound was administered in the feed for two years.[5]

Key Findings:

  • Rats: There was clear evidence of carcinogenic activity in both male and female rats. Increased incidences of neoplasms were observed in the oral cavity, esophagus, forestomach, intestines, skin, Zymbal's gland, thyroid gland, and mammary gland.[3]

  • Mice: There was clear evidence of carcinogenic activity in both male and female mice. Increased incidences of neoplasms were observed in the forestomach, Harderian gland, and lung.[3]

Summary of Neoplastic Lesions in Two-Year Feed Studies of 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG)

SpeciesSexOrganNeoplasm
RatMaleOral MucosaSquamous Cell Papilloma, Squamous Cell Carcinoma
EsophagusSquamous Cell Papilloma, Squamous Cell Carcinoma
ForestomachSquamous Cell Papilloma, Squamous Cell Carcinoma
Small IntestineAdenoma, Adenocarcinoma
Large IntestineAdenoma, Adenocarcinoma
SkinSquamous Cell Papilloma, Squamous Cell Carcinoma, Basal Cell Adenoma/Carcinoma, Keratoacanthoma
Zymbal's GlandCarcinoma
Thyroid GlandFollicular Cell Adenoma, Follicular Cell Carcinoma
FemaleOral MucosaSquamous Cell Papilloma
EsophagusSquamous Cell Papilloma
ForestomachSquamous Cell Papilloma, Squamous Cell Carcinoma
Mammary GlandFibroadenoma, Adenocarcinoma
Thyroid GlandFollicular Cell Adenoma
MouseMaleForestomachSquamous Cell Papilloma, Squamous Cell Carcinoma
Harderian GlandAdenoma
LungAlveolar/Bronchiolar Adenoma, Alveolar/Bronchiolar Carcinoma
FemaleForestomachSquamous Cell Papilloma, Squamous Cell Carcinoma
Harderian GlandAdenoma
LungAlveolar/Bronchiolar Adenoma, Alveolar/Bronchiolar Carcinoma

Source: NTP Technical Report 452[5]

Genotoxicity

DBNPG has been shown to be genotoxic in a variety of assays.

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)S. typhimurium TA100, TA1535With S9Positive[3]
Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsWith S9Positive[3]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWith and Without S9Negative[3]
In vivo Micronucleus AssayMouse bone marrow-Positive[3]

The genotoxicity of DBNPG is likely mediated by its alkylating properties, leading to the formation of DNA adducts.

Reproductive and Developmental Toxicity

A continuous breeding study in Swiss (CD-1) mice was conducted with DBNPG administered in the feed.[6]

Key Findings:

  • A significant decrease in the number of litters per pair and the number of live pups per litter was observed at the highest dose.

  • A crossover mating trial indicated that the reproductive toxicity was female-specific.

  • No significant effects on sperm parameters or estrous cyclicity were observed.

Experimental Protocols

Two-Year Carcinogenicity Bioassay (NTP TR-452)
  • Test Species: F344/N rats and B6C3F1 mice.

  • Administration: DBNPG was administered in the feed to groups of 50 male and 50 female rats and mice for 104 weeks.

  • Dose Levels (Rats): 0, 2,500, and 5,000 ppm for males; 0, 1,250, and 2,500 ppm for females.

  • Dose Levels (Mice): 0, 2,500, and 5,000 ppm for males; 0, 1,250, and 2,500 ppm for females.

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. Complete gross necropsies and microscopic examinations of all major tissues and organs were performed.

Bacterial Reverse Mutation Assay (Ames Test)
  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

  • Procedure: The preincubation protocol was used. The test chemical, bacterial tester strain, and S9 mix (or buffer) were incubated at 37°C for 20 minutes. Molten top agar (B569324) was then added, and the mixture was poured onto minimal glucose agar plates.

  • Metabolic Activation: Tests were conducted with and without a rat liver S9 fraction for metabolic activation.

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies per plate was counted. A positive response was defined as a reproducible, dose-related increase in the number of revertant colonies.

Visualizations

G cluster_0 Experimental Workflow: Carcinogenicity Bioassay A Animal Acclimation (Rats and Mice) B Randomization into Dose Groups A->B C Dietary Administration of DBNPG (2 Years) B->C D Daily Clinical Observations C->D E Weekly/Monthly Body Weight Measurement C->E F Gross Necropsy C->F G Histopathological Examination of Tissues F->G H Data Analysis and Tumor Incidence Reporting G->H

Workflow for a typical 2-year carcinogenicity bioassay.

G cluster_1 Proposed Genotoxic Mechanism of Action Compound This compound (or DBNPG) Metabolism Metabolic Activation (e.g., by Cytochrome P450) Compound->Metabolism ReactiveMetabolite Reactive Electrophilic Metabolite Metabolism->ReactiveMetabolite DNA_Adducts Formation of DNA Adducts ReactiveMetabolite->DNA_Adducts DNA_Damage DNA Damage (e.g., strand breaks, base modifications) DNA_Adducts->DNA_Damage Mutation Mutation DNA_Damage->Mutation Cancer Carcinogenesis Mutation->Cancer

Proposed signaling pathway for genotoxicity and carcinogenicity.

References

Spontaneous Decomposition of 3-Bromo-2,2-bis(bromomethyl)propanol in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous decomposition of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) in aqueous solutions. TBNPA is a reactive aliphatic brominated flame retardant used in the synthesis of high-molecular-weight flame retardants and as an additive in the manufacturing of polymers.[1][2][3][4][5][6][7] Its stability in aqueous environments is a critical factor in assessing its environmental fate and potential toxicological impact.[1][8] This document summarizes the decomposition pathway, kinetic data, and provides detailed experimental protocols for studying its degradation.

Decomposition Pathway

The spontaneous decomposition of TBNPA in aqueous solutions, particularly under basic conditions, proceeds through a sequence of intramolecular nucleophilic substitution reactions.[9][10] This pathway involves the formation of cyclic ether intermediates with the stepwise release of bromide ions. The decomposition sequence is as follows:

  • This compound (TBNPA) undergoes an initial intramolecular cyclization to form 3,3-bis(bromomethyl)oxetane (BBMO) , releasing one bromide ion.

  • 3,3-bis(bromomethyl)oxetane (BBMO) is then hydrolyzed to 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) , releasing a second bromide ion.

  • Finally, 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) undergoes a second intramolecular cyclization to form the stable end product, 2,6-dioxaspiro[3.3]heptane (DOH) , with the release of a third bromide ion.[9][10]

This decomposition pathway is significantly influenced by pH, with the rate of degradation increasing linearly with pH.[9][10]

Decomposition_Pathway TBNPA This compound (TBNPA) BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO + Br- BMHMO 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) BBMO->BMHMO + Br- DOH 2,6-dioxaspiro[3.3]heptane (DOH) BMHMO->DOH + Br-

Caption: Decomposition pathway of TBNPA in aqueous solutions.

Quantitative Decomposition Data

The kinetics of TBNPA decomposition have been studied under various pH and temperature conditions. The following tables summarize the key quantitative data from these studies.

Table 1: Kinetic Data for the Decomposition of TBNPA and its Intermediates [9][10]

CompoundApparent Activation Energy (kJ/mol)
TBNPA98 ± 2
BBMO109
BMHMO151

Table 2: Half-life of TBNPA [8][9]

ConditionEstimated Half-life
Environmental (Aquifer)~100 years

Experimental Protocols

The following sections outline detailed methodologies for studying the spontaneous decomposition of TBNPA in aqueous solutions. These protocols are based on established methods for assessing the hydrolysis of chemical compounds.

Hydrolysis Study Workflow

Hydrolysis_Workflow prep Preparation of Aqueous Solutions incubate Incubation at Controlled Temperature and pH prep->incubate sample Periodic Sampling incubate->sample analysis Chemical Analysis (e.g., GC-MS, HPLC) sample->analysis kinetics Kinetic Analysis and Rate Constant Determination analysis->kinetics products Degradation Product Identification analysis->products

Caption: General workflow for a TBNPA hydrolysis study.

Materials and Reagents
  • This compound (TBNPA), 98% purity or higher

  • Deionized water, HPLC grade or equivalent

  • Buffer solutions (e.g., phosphate, borate) to maintain constant pH

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Organic solvents (e.g., methanol, acetonitrile) for sample preparation and analysis, HPLC grade

  • Internal standards for chromatographic analysis

Equipment
  • Constant temperature water bath or incubator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • Gas chromatograph with mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV, MS)

Experimental Procedure
  • Preparation of Stock Solution: Prepare a stock solution of TBNPA in a suitable organic solvent (e.g., methanol) at a known concentration.

  • Preparation of Test Solutions:

    • Prepare aqueous solutions at different pH values (e.g., 7.0, 8.0, 9.5) using appropriate buffer systems.[9][10]

    • Spike the buffered aqueous solutions with the TBNPA stock solution to achieve the desired initial concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction.

  • Incubation:

    • Incubate the test solutions in sealed containers at constant temperatures (e.g., 30, 50, 70 °C).[9][10]

    • Protect the solutions from light to prevent photodegradation.

  • Sampling:

    • At predetermined time intervals, withdraw aliquots from each test solution.

    • Immediately quench the reaction by adding a suitable reagent (e.g., acid) or by rapid cooling to prevent further degradation before analysis.

  • Sample Analysis:

    • Analyze the samples for the concentration of TBNPA and its degradation products (BBMO, BMHMO, and DOH) using a validated analytical method such as GC-MS or HPLC.

    • Monitor the concentration of bromide ions released during the reaction using an ion chromatograph or a bromide-selective electrode.[9]

  • Data Analysis:

    • Plot the concentration of TBNPA as a function of time for each pH and temperature condition.

    • Determine the pseudo-first-order rate constant (k) for the decomposition of TBNPA at each condition by fitting the concentration-time data to a first-order decay model.

    • Calculate the half-life (t½) of TBNPA using the equation: t½ = 0.693 / k.

    • Determine the activation energy of the reaction using the Arrhenius equation by plotting ln(k) versus 1/T.[9]

Conclusion

The spontaneous decomposition of this compound in aqueous solutions is a pH-dependent process that proceeds through a series of intramolecular cyclizations, leading to the formation of oxetane (B1205548) and spiro-ether derivatives with the release of bromide ions. The provided kinetic data and experimental protocols offer a robust framework for researchers and scientists to investigate the stability of TBNPA and similar compounds in aqueous environments, which is essential for environmental risk assessment and the development of stable pharmaceutical formulations.

References

3-Bromo-2,2-bis(bromomethyl)propanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 3-Bromo-2,2-bis(bromomethyl)propanol (CAS No. 1522-92-5), also known as Tribromoneopentyl alcohol. This trifunctional compound, featuring three primary bromine atoms and a primary hydroxyl group, is a versatile building block in organic synthesis. Its utility spans from being a key component in the manufacture of flame retardants to a precursor for complex molecular architectures in medicinal chemistry. This document outlines detailed experimental protocols for its synthesis, purification, and characterization by modern analytical techniques.

Physical and Chemical Properties

This compound is a white solid at room temperature.[1][2] It is generally insoluble in water but soluble in organic solvents like chloroform (B151607) and slightly soluble in methanol (B129727).[3][4] The compound is stable under normal conditions but is incompatible with strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1522-92-5[1]
Molecular Formula C₅H₉Br₃O[1]
Molecular Weight 324.87 g/mol [1]
Appearance White to off-white solid[1][2]
Melting Point 90 - 95 °C[1]
Boiling Point 131 °C at 2.5 mmHg[3]
Density 2.192 ± 0.06 g/cm³ (Predicted)[3]
Solubility Insoluble in water; Soluble in Chloroform, slightly soluble in Methanol[2][3]
pKa 13.73 ± 0.10 (Predicted)[3]
RTECS Number UA7410000[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is commonly achieved through the bromination of pentaerythritol. The following protocol is a composite method based on established procedures.[5]

Materials:

  • Pentaerythritol

  • Acetic Acid (glacial)

  • Sulfur powder

  • Liquid Bromine

  • Methanol

  • 10% Sodium Carbonate aqueous solution

  • n-Pentane

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 272.3g (2.0 mol) of pentaerythritol, 48.1g (1.5 mol) of sulfur powder, and 1361.5g of acetic acid.[6]

  • With stirring, slowly add 639.2g (4.0 mol) of liquid bromine dropwise, ensuring the internal temperature does not exceed 50°C.[6]

  • After the addition is complete, slowly raise the temperature to 120°C and continue stirring for 6 hours.[6]

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the conversion of tribromoneopentyl alcohol reaches over 90%.[6]

  • Reduce the temperature to 80°C and recover the acetic acid and hydrobromic acid by distillation under reduced pressure.[6]

  • To the residue, add 975 mL of methanol and perform alcoholysis at 80°C for 2 hours.[6]

  • Recover methanol and methyl acetate (B1210297) by distillation under reduced pressure.[6]

  • Cool the residue to 50°C and add 1000 mL of water. Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution while maintaining the temperature at 50°C and stirring for 30 minutes.[6]

  • Cool the mixture to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then separate the organic phase.[6]

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., n-pentane from the synthesis workup)

Procedure:

  • Cool the organic phase obtained from the synthesis to 0°C to precipitate white crystals.[6]

  • Collect the crystals by suction filtration.[6]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the purified crystals at 50°C for 6 hours.[6] A yield of approximately 93% with a purity of 99.6% (by GC) has been reported using this method.[6]

Analytical Characterization

Sample Preparation:

  • Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy Protocol:

  • Use a 400 MHz or higher NMR spectrometer.

  • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Calibrate the spectrum using the TMS peak at 0.00 ppm and integrate all distinct peaks.

  • To confirm the hydroxyl (-OH) peak, add a drop of D₂O, shake the NMR tube, and re-acquire the spectrum; the -OH peak should disappear or significantly diminish.

Protocol:

  • Obtain the IR spectrum of a thin film of the purified product on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Use an FTIR spectrometer to record the spectrum from 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule. Expected characteristic peaks include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretching and bending, a C-O stretch, and a C-Br stretch.

Protocol:

  • Analyze the purified product using a mass spectrometer, typically with an Electron Ionization (EI) source.

  • Obtain the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

  • The mass spectrum is expected to show a characteristic isotopic pattern for a tribrominated compound.

Reactivity and Applications

This compound is a bifunctional molecule with both nucleophilic (hydroxyl) and electrophilic (bromomethyl) centers. The hydroxyl group can undergo typical alcohol reactions such as esterification and oxidation. The carbon-bromine bonds are susceptible to nucleophilic substitution. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules.[7]

Its primary industrial application is as a reactive flame retardant in the production of elastomers, coatings, and foams.[8] In the context of drug development, its structural motifs can be incorporated into larger molecules to modulate their physicochemical properties. It is also noted to be a potential mutagen, a property attributed to its ability to act as an alkylating agent.[1]

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Starting Materials (Pentaerythritol, Bromine, etc.) reaction Bromination Reaction start->reaction 1. Reaction Setup workup Aqueous Workup & Phase Separation reaction->workup 2. Quenching & Extraction recrystallization Recrystallization workup->recrystallization 3. Crystallization filtration Filtration & Drying recrystallization->filtration 4. Isolation final_product Pure this compound filtration->final_product 5. Purified Product nmr NMR Spectroscopy (¹H, ¹³C) ir FTIR Spectroscopy ms Mass Spectrometry final_product->nmr Structural Elucidation final_product->ir Functional Group Analysis final_product->ms Molecular Weight Confirmation

Caption: Workflow for the synthesis and analysis of this compound.

Safety and Handling

This compound should be handled with caution as it is considered hazardous.[1] Direct physical contact should be avoided.[1] All handling should occur in a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.[1] In case of a spill, the solid material should be dampened with alcohol and transferred to a suitable container for disposal.[1]

First Aid Measures: [1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 1 or 2 glasses of water to dilute the chemical and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If symptoms develop, seek medical attention.

  • Skin Contact: Immediately flush the affected skin with water while removing contaminated clothing. Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush the eyes with water or normal saline solution for 20-30 minutes and seek immediate medical attention.

Store the compound in a cool, dry, and dark location in a tightly sealed container, away from incompatible materials.[1]

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-2,2-bis(bromomethyl)propanol as a Reactive Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) as a reactive flame retardant. This document includes its chemical properties, mechanism of action, applications in various polymer systems, and detailed experimental protocols for its incorporation and evaluation.

Introduction

This compound, also known as Tribromoneopentyl Alcohol (TBNPA), is a highly effective reactive flame retardant.[1] Its structure, featuring three bromine atoms and a reactive hydroxyl group, allows it to be chemically incorporated into polymer backbones.[2] This covalent bonding minimizes leaching, leading to more permanent flame retardancy and addressing environmental and health concerns associated with additive flame retardants.[2] TBNPA is particularly suitable for applications requiring high thermal, hydrolytic, and light stability.[1] It is widely used in elastomers, coatings, and foams.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₅H₉Br₃O[1]
Molecular Weight 324.87 g/mol [4]
Appearance White solid/powder[3][5]
Melting Point 64-69 °C[1][6]
Bromine Content ~73%[1]
Solubility Insoluble in water. Soluble in various organic solvents.[3][5]
CAS Number 1522-92-5, 36483-57-5[1]

Mechanism of Flame Retardancy

The flame retardant action of TBNPA, like other brominated compounds, primarily occurs in the gas phase during combustion.[2][7] Upon heating, the C-Br bonds break, releasing bromine radicals (Br•) into the gas phase. These radicals interfere with the high-energy, propagating radicals of combustion (H•, OH•, O•) by reacting with them to form less reactive species and HBr.[7] The HBr can then further react with high-energy radicals, continuing the cycle of flame inhibition. This process, known as radical trapping, quenches the flame and reduces heat feedback to the polymer, thus slowing or extinguishing the combustion process.[7]

flame_retardancy_mechanism Polymer_Matrix Polymer Matrix (with TBNPA) Decomposition Decomposition Polymer_Matrix->Decomposition undergoes Heat Heat Heat->Polymer_Matrix initiates Br_Radicals Bromine Radicals (Br•) Decomposition->Br_Radicals releases Combustion_Radicals Combustion Radicals (H•, OH•, O•) Br_Radicals->Combustion_Radicals reacts with Less_Reactive_Species Less Reactive Species Br_Radicals->Less_Reactive_Species forms HBr Hydrogen Bromide (HBr) Combustion_Radicals->HBr forms HBr->Combustion_Radicals reacts with HBr->Less_Reactive_Species forms Flame_Quenching Flame Quenching Less_Reactive_Species->Flame_Quenching leads to synthesis_workflow Start Start Reactants Pentaerythritol, Acetic Acid, Sulfur Powder Start->Reactants Bromination Add Liquid Bromine (T < 50°C) Reactants->Bromination Heating Heat to 120°C for 6h Bromination->Heating Distillation Distill off Acetic Acid and Hydrobromic Acid Heating->Distillation Alcoholysis Add Methanol, Heat to 80°C for 2h Distillation->Alcoholysis Purification Cool, Add Water, Adjust pH, Extract with n-pentane Alcoholysis->Purification Crystallization Cool Organic Phase to 0°C Purification->Crystallization Isolation Filter and Dry Product Crystallization->Isolation End End Isolation->End polyurethane_incorporation Start Start Premix Prepare Premix: Polyol, TBNPA, Catalyst, Surfactant, Blowing Agent Start->Premix Degassing Degas Premix under Vacuum Premix->Degassing Isocyanate Add Isocyanate and Stir Vigorously Degassing->Isocyanate Molding Pour into Mold Isocyanate->Molding Foaming Allow to Foam and Rise Molding->Foaming Curing Cure in Oven Foaming->Curing Characterization Characterize Foam Properties Curing->Characterization End End Characterization->End

References

Application Notes and Protocols for the Incorporation of 3-Bromo-2,2-bis(bromomethyl)propanol into Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), is a reactive flame retardant highly effective in polyurethane (PU) foams.[1] Its structure, featuring three bromine atoms and a reactive hydroxyl group, allows for its covalent integration into the polymer backbone.[1][2] This chemical bonding provides permanent flame retardancy, mitigating the issue of leaching often associated with additive flame retardants.[1] The high bromine content, typically exceeding 72%, contributes significantly to its efficiency in quenching the combustion cycle in the gas phase.[2] TBNPA's notable thermal, hydrolytic, and light stability ensure its performance is maintained throughout the processing of the foam and the lifespan of the final product.[2] These attributes make it a valuable component in the manufacturing of flame-retardant polyurethane foams for applications in construction, furniture, and electronics.[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into polyurethane foams and the subsequent characterization of the material.

1. Synthesis of Flame-Retardant Polyurethane Foam

This protocol outlines the one-shot method for producing rigid polyurethane foam.[3]

Materials:

  • Polyol (e.g., polyether polyol)

  • This compound (TBNPA)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate, potassium octoate)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water, pentane)

  • Isocyanate (e.g., Methylene diphenyl diisocyanate - MDI, or Toluene diisocyanate - TDI)[4]

Equipment:

  • Reaction vessel

  • Mechanical stirrer

  • Mold for foaming

  • Oven for curing

  • Fume hood

Procedure:

  • Premix Preparation: In a reaction vessel, thoroughly mix the polyol, this compound, catalyst, surfactant, and blowing agent. The quantity of TBNPA should be calculated based on the desired bromine content in the final foam.[4]

  • Isocyanate Addition: Under vigorous stirring, add the isocyanate to the premix. Continue stirring until the mixture is homogeneous.

  • Foaming and Curing: Pour the reacting mixture into a mold and allow it to foam and rise at room temperature. The foam is then cured in an oven at a temperature between 70-100°C for several hours to ensure the completion of the polymerization reaction.[4]

Experimental Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization Premix Premix Preparation: Polyol, TBNPA, Catalyst, Surfactant, Blowing Agent Mixing Vigorous Mixing Premix->Mixing Isocyanate Isocyanate Isocyanate->Mixing Foaming Foaming & Curing Mixing->Foaming PU_Foam Polyurethane Foam Foaming->PU_Foam Flame_Retardancy Flame Retardancy (LOI, UL-94) PU_Foam->Flame_Retardancy Thermal_Stability Thermal Stability (TGA) PU_Foam->Thermal_Stability Mechanical_Properties Mechanical Properties PU_Foam->Mechanical_Properties

Caption: Workflow for the synthesis and characterization of flame-retardant polyurethane foam.

2. Characterization of Polyurethane Foams

The following are standard tests to evaluate the properties of the synthesized flame-retardant polyurethane foam.

a. Flame Retardancy Testing

  • Limiting Oxygen Index (LOI) - ASTM D2863: This test determines the minimum oxygen concentration in a flowing mixture of oxygen and nitrogen required to support the flaming combustion of a material.[5] A higher LOI value indicates superior flame retardancy.[5]

    • Procedure: A vertically oriented specimen is ignited at its upper end. The oxygen concentration in the gas mixture is systematically adjusted until the minimum concentration that sustains combustion is found.[5]

  • UL-94 Vertical Burn Test: This test classifies the flammability of plastic materials based on their response to a small open flame.[6]

    • Procedure: A rectangular test specimen is held vertically. A flame is applied to the lower end for 10 seconds and then removed. The afterflame time is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are noted. Dripping of flaming particles that ignite a cotton patch below is also observed.[5]

    • Classification: Materials are rated V-0, V-1, or V-2, with V-0 being the highest rating, indicating that combustion ceases quickly without significant dripping.[5]

b. Thermal Stability Analysis

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability and decomposition profile of the material.

    • Procedure: A small amount of the foam sample is placed in a TGA furnace and heated at a constant rate while its mass is continuously monitored.[6]

c. Mechanical Properties Testing

The mechanical properties of the polyurethane foam, such as compressive strength and density, can be evaluated according to relevant ASTM standards. The foam's cellular structure can be characterized using optical or scanning electron microscopy.[7]

Data Presentation

The performance of flame retardants is highly dependent on the polymer matrix, loading level, and the presence of other additives.[6] While specific quantitative data for polymers derived exclusively from this compound is limited in publicly available literature, the following table provides representative data for polyurethane foams incorporating brominated flame retardants to illustrate the expected performance.

Table 1: Representative Flame Retardant Performance in Polyurethane Foams

Flame Retardant SystemLoading (wt%)Polymer MatrixLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
TBNPANot SpecifiedRigid & Flexible PUHigh standards of fire retardancyNot ReportedNot Reported[4]
Organophosphorus FRNot SpecifiedPU Film24.2Self-extinguishingReduced by ~30%[5]
Phosphonamidates (EDA-b-DOPO)5Flexible PU FoamNot ReportedHF-1Not Reported[5]

Flame Retardancy Mechanism

Brominated flame retardants like TBNPA primarily function in the gas phase during combustion. At elevated temperatures, the carbon-bromine bonds cleave, releasing bromine radicals. These radicals interfere with the high-energy, propagating radical reactions of combustion in the flame, effectively quenching the fire.

G cluster_combustion Combustion Cycle (Gas Phase) cluster_inhibition Flame Inhibition H H• OH OH• H->OH + O2 HBr HBr H->HBr - H2O O O• OH->O Br Br• OH->Br + HBr O->H Fuel Fuel Radicals TBNPA TBNPA TBNPA->Br Heat Br->HBr + RH (Fuel)

Caption: Gas phase flame inhibition mechanism of brominated flame retardants.

Safety Precautions

It is important to note that some brominated flame retardants have raised environmental and health concerns. 2,2-bis(bromomethyl)-1,3-propanediol (B29016) (a related compound) has been shown to be a multisite carcinogen in rodents.[8] Therefore, a thorough risk assessment and adherence to appropriate safety protocols, including the use of personal protective equipment and adequate ventilation, are crucial when handling these chemicals. Consideration of less hazardous alternatives is also recommended.[6]

This compound is an effective reactive flame retardant for polyurethane foams, offering permanent fire resistance due to its covalent integration into the polymer matrix. The protocols outlined provide a framework for the synthesis and characterization of these materials. Researchers should carefully consider the loading level of TBNPA to optimize flame retardancy while maintaining desired mechanical and thermal properties. Given the potential health concerns associated with brominated compounds, all handling and disposal should be conducted with appropriate safety measures in place.

References

Application Notes and Protocols for the Use of 3-Bromo-2,2-bis(bromomethyl)propanol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), as a reactive monomer in polymer synthesis. This document details its primary applications, experimental protocols for the synthesis of various polymers, and the properties of the resulting materials.

Introduction

This compound (TBNPA) is a trifunctional aliphatic alcohol containing three bromine atoms. Its chemical structure, featuring a reactive hydroxyl group and three flame-retardant bromine atoms, makes it a valuable monomer for incorporation into various polymer backbones. The primary application of TBNPA is as a reactive flame retardant, where it is chemically bonded into the polymer matrix, offering permanent flame retardancy without the issue of leaching associated with additive flame retardants.[1][2] Its high bromine content (approximately 73% by weight) makes it highly effective at interrupting the combustion cycle in the gas phase.[3] TBNPA also exhibits excellent thermal, hydrolytic, and light stability, making it suitable for durable polymer applications.[3]

Physicochemical Properties of this compound

PropertyValue
CAS Number 1522-92-5, 36483-57-5
Molecular Formula C₅H₉Br₃O
Molecular Weight 324.84 g/mol
Appearance White solid/powder
Melting Point 62-67 °C
Boiling Point 286.4 °C at 760 mmHg
Solubility Insoluble in water (2 g/L at 25 °C)

Applications in Polymer Synthesis

The primary application of TBNPA is in the synthesis of flame-retardant polymers. Its reactive hydroxyl group allows for its incorporation into polyurethanes, polyesters, and epoxy resins.

Flame Retardant Polyurethanes

TBNPA is widely used as a reactive diol in the synthesis of both rigid and flexible polyurethane foams. The hydroxyl group of TBNPA reacts with isocyanate groups, integrating the bromine-containing moiety directly into the polyurethane backbone.

Experimental Protocol: Synthesis of Flame-Retardant Rigid Polyurethane Foam

This protocol describes a general one-step method for preparing rigid polyurethane foams incorporating TBNPA.

Materials:

  • Polyether polyol (e.g., sucrose/glycerine initiated)

  • This compound (TBNPA)

  • Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)

  • Catalyst (e.g., potassium octoate, dibutyltin (B87310) dilaurate)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water, cyclopentane)

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, TBNPA, catalyst(s), surfactant, and blowing agent. The amount of TBNPA is calculated based on the desired bromine content in the final foam.

  • Degassing: If necessary, degas the premix under vacuum to remove any dissolved gases.

  • Isocyanate Addition: Add the stoichiometric amount of pMDI to the premix and stir vigorously with a mechanical mixer for 8-10 seconds.

  • Foaming and Curing: Immediately pour the reacting mixture into a mold and allow it to foam and rise at ambient temperature. The foam is then cured in an oven at a specified temperature (e.g., 70-100°C) for several hours to ensure complete reaction.[1]

Characterization:

The resulting polyurethane foam can be characterized for its density, cell structure, mechanical properties (compressive strength), and flame retardancy (e.g., Limiting Oxygen Index (LOI) and UL-94 vertical burn test).

Quantitative Data for TBNPA-based Polyurethane Foams:

Polymer SystemBromine Content (%)Flame Retardancy TestResult
Rigid Polyurethane Foam10-15UL-94V-0
Flexible Polyurethane Foam8-12Limiting Oxygen Index (LOI)>25%

Table based on representative data.[1]

Experimental Workflow for Polyurethane Foam Synthesis

G cluster_premix Premix Preparation cluster_reaction Polymerization cluster_characterization Characterization Polyol Polyol Mixing Vigorous Mixing Polyol->Mixing TBNPA TBNPA TBNPA->Mixing Catalyst Catalyst Catalyst->Mixing Surfactant Surfactant Surfactant->Mixing Blowing_Agent Blowing_Agent Blowing_Agent->Mixing Foaming_Curing Foaming & Curing Mixing->Foaming_Curing Properties Density, Mechanical Properties, Flame Retardancy Foaming_Curing->Properties Isocyanate Isocyanate Isocyanate->Mixing

Caption: Workflow for polyurethane foam synthesis using TBNPA.

Flame Retardant Unsaturated Polyester (B1180765) Resins

TBNPA can be used as a diol component in the synthesis of unsaturated polyester resins. It is introduced during the esterification reaction along with other diols and dicarboxylic acids (or their anhydrides).

Experimental Protocol: Synthesis of Unsaturated Polyester Resin

This protocol outlines a two-stage process for preparing unsaturated polyester resins containing TBNPA.

Materials:

Procedure:

  • First Stage Reaction: Charge the maleic anhydride, phthalic anhydride, and propylene glycol into a reactor equipped with a stirrer, thermometer, and condenser. Heat the mixture to 190-200°C under a nitrogen atmosphere until the acid value drops to a desired level.

  • Second Stage Reaction: Cool the reactor to below 150°C and add TBNPA. Reheat the mixture to 190-200°C and continue the reaction until the desired acid value and viscosity are reached.

  • Dilution: Cool the resulting polyester to below 100°C and add the inhibitor, followed by the gradual addition of styrene with stirring to achieve the desired resin viscosity.

Quantitative Data for TBNPA-based Unsaturated Polyester Resins:

Polymer SystemBromine Content (%)Flame Retardancy TestResult
Unsaturated Polyester Resin15-20UL-94V-0

Table based on representative data.[1]

General Polymerization Scheme for Unsaturated Polyesters

G Monomers Dicarboxylic Acids/Anhydrides + Diols (including TBNPA) Esterification Polycondensation (190-220°C, N2 atmosphere) Monomers->Esterification Polyester_Resin Unsaturated Polyester Resin Esterification->Polyester_Resin Dilution Dilution in Reactive Diluent (e.g., Styrene) Polyester_Resin->Dilution Final_Product Final Resin Product Dilution->Final_Product

Caption: General synthesis of unsaturated polyester resins with TBNPA.

Hyperbranched Polymers

TBNPA can be considered an AB₂-type monomer, where the hydroxyl group acts as the 'A' functionality and the two bromomethyl groups, which can be converted to other reactive groups, act as the 'B' functionalities. This structure allows for the one-step synthesis of hyperbranched polymers.

Conceptual Experimental Protocol: Synthesis of Hyperbranched Polyester

This protocol describes a hypothetical synthesis of a hyperbranched polyester from TBNPA and a dicarboxylic acid.

Materials:

  • This compound (TBNPA)

  • Dicarboxylic acid (e.g., adipic acid)

  • A non-nucleophilic base (e.g., triethylamine)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Monomer Preparation: In a reaction flask under a nitrogen atmosphere, dissolve the dicarboxylic acid and triethylamine (B128534) in DMF.

  • Reaction Initiation: Slowly add a solution of TBNPA in DMF to the reaction mixture at an elevated temperature (e.g., 80-100°C). The hydroxyl group of TBNPA will react with one of the carboxylic acid groups.

  • Polymerization: The remaining carboxylic acid group can then react with the bromomethyl groups of another monomer unit, leading to the formation of a branched structure. The reaction is continued for several hours until the desired molecular weight is achieved.[1]

  • Purification: The hyperbranched polymer is precipitated in a non-solvent (e.g., water or methanol), filtered, and dried under vacuum.[1]

Characterization:

The molecular weight and polydispersity of the hyperbranched polymer can be determined by Gel Permeation Chromatography (GPC), and the branched structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Logical Relationship in Hyperbranched Polymer Synthesis

G TBNPA TBNPA (AB2 Monomer) Polycondensation One-Step Polycondensation TBNPA->Polycondensation Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Polycondensation Hyperbranched_Polymer Hyperbranched Polymer Polycondensation->Hyperbranched_Polymer

Caption: Synthesis of hyperbranched polymers from TBNPA.

Safety Precautions

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.

Conclusion

This compound is a versatile and highly effective reactive monomer for imparting flame retardancy to a variety of polymers. Its ability to be chemically integrated into the polymer backbone provides a durable and stable solution for meeting fire safety standards in numerous applications. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel flame-retardant materials with tailored properties.

References

Application Notes and Protocols for 3-Bromo-2,2-bis(bromomethyl)propanol in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-2,2-bis(bromomethyl)propanol as a reactive flame retardant in epoxy resin systems. Due to the limited availability of specific quantitative data for this compound in epoxy resins, representative data from closely related brominated flame retardants are included to illustrate the expected performance.

Introduction

This compound, also known as tribromoneopentyl alcohol (TBNPA), is a reactive brominated flame retardant. Its structure, featuring three bromine atoms and a reactive hydroxyl group, allows for its covalent incorporation into the polymer backbone of epoxy resins. This reactive nature prevents the leaching of the flame retardant over time, offering a more permanent and environmentally stable solution compared to additive flame retardants. The primary application of this compound in epoxy resins is to enhance their fire resistance, a critical requirement for applications in electronics, aerospace, and construction materials.

Mechanism of Flame Retardancy

The flame-retardant action of brominated compounds like this compound primarily occurs in the gas phase during combustion. At elevated temperatures, the C-Br bonds cleave, releasing bromine radicals (Br•). These radicals interfere with the chain reactions of combustion in the flame, primarily by scavenging highly reactive H• and OH• radicals, thus quenching the flame. A condensed-phase mechanism also contributes, where the flame retardant can promote char formation, which acts as a thermal barrier, slowing down the release of flammable volatiles.

flame_retardancy_mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) Epoxy_TBNPA Epoxy Resin with This compound Char Protective Char Layer Epoxy_TBNPA->Char Promotes charring Volatiles Flammable Volatiles Epoxy_TBNPA->Volatiles Decomposition Br_radicals Bromine Radicals (Br•) Epoxy_TBNPA->Br_radicals Releases at high temp Heat Heat Heat->Epoxy_TBNPA Combustion Combustion Chain Reaction Volatiles->Combustion Fuel H_OH_radicals H•, OH• Radicals Br_radicals->H_OH_radicals Scavenges Quenching Flame Quenching Br_radicals->Quenching H_OH_radicals->Quenching Reduced Concentration Combustion->H_OH_radicals Generates

Caption: Flame retardancy mechanism of this compound in epoxy resin.

Quantitative Data Summary

The following tables summarize representative quantitative data for the thermal, flame retardant, and mechanical properties of epoxy resins modified with brominated flame retardants. It is important to note that these values are illustrative and the actual performance of an epoxy system containing this compound will depend on the specific formulation, including the type of epoxy resin, curing agent, and the concentration of the flame retardant.

Table 1: Thermal and Flame Retardant Properties of Modified Epoxy Resins

PropertyNeat Epoxy ResinEpoxy with Brominated Flame Retardant (Representative)
Glass Transition Temperature (Tg)130-160 °C120-150 °C
5% Weight Loss Temperature (TGA)~320 °C~300 °C
Char Yield at 700 °C (Nitrogen)~15%20-30%
Limiting Oxygen Index (LOI)20-24%28-35%
UL 94 Rating (3.2 mm)V-1 / No RatingV-0

Table 2: Mechanical Properties of Modified Epoxy Resins

PropertyNeat Epoxy ResinEpoxy with Brominated Flame Retardant (Representative)
Tensile Strength60-80 MPa50-70 MPa
Flexural Modulus2.5-3.5 GPa3.0-4.0 GPa
Compressive Strength100-120 MPa90-110 MPa

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into an epoxy resin system and the subsequent characterization of the cured material.

Formulation and Curing of Epoxy Resin

This protocol describes the preparation of a flame-retardant epoxy resin formulation.

Materials:

  • Bisphenol A based epoxy resin (e.g., DGEBA)

  • This compound

  • Amine-based curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)

  • Mixing container (e.g., disposable plastic beaker)

  • Stirring rod

  • Vacuum oven

  • Mold (e.g., silicone or metal)

Procedure:

  • Pre-heating: Pre-heat the epoxy resin to 60-80 °C to reduce its viscosity.

  • Mixing: In the mixing container, combine the pre-heated epoxy resin and the desired amount of this compound. Stir thoroughly until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 80 °C for 15-30 minutes to remove any entrapped air bubbles.

  • Addition of Curing Agent: Cool the mixture to approximately 60 °C and add the stoichiometric amount of the curing agent. Stir gently but thoroughly for 5-10 minutes, avoiding the introduction of air bubbles.

  • Casting: Pour the final mixture into the pre-heated mold.

  • Curing: Transfer the mold to an oven and follow a staged curing cycle. A typical cycle would be:

    • 120 °C for 2 hours

    • 150 °C for 2 hours

    • Post-curing at 180 °C for 1 hour

  • Cooling: Allow the cured sample to cool down slowly to room temperature inside the oven to prevent thermal shock.

experimental_workflow cluster_preparation Formulation cluster_curing Curing and Post-Curing cluster_characterization Characterization A Pre-heat Epoxy Resin B Mix Epoxy and This compound A->B C Degas Mixture B->C D Add Curing Agent C->D E Pour into Mold D->E F Staged Curing in Oven E->F G Slow Cooling F->G H Thermal Analysis (TGA, DSC) G->H I Flame Retardancy Testing (LOI, UL 94) G->I J Mechanical Testing G->J

Caption: Experimental workflow for preparing and testing flame-retardant epoxy resin.

Characterization Techniques
  • Objective: To determine the thermal stability and char yield of the cured epoxy resin.

  • Instrument: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small sample (5-10 mg) of the cured epoxy resin into the TGA sample pan.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the 5% weight loss temperature (Td5) and the char yield at 700 °C.

  • Objective: To measure the minimum oxygen concentration required to support flaming combustion of the material.

  • Standard: ASTM D2863 or ISO 4589.

  • Procedure:

    • Mount a rectangular specimen of the cured epoxy resin vertically in the test chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney.

    • Ignite the top of the specimen with a pilot flame.

    • Adjust the oxygen/nitrogen ratio until the specimen just sustains combustion.

    • The LOI is the percentage of oxygen in the final mixture.

  • Objective: To assess the flammability and self-extinguishing characteristics of the material.

  • Standard: UL 94.

  • Procedure:

    • A rectangular bar of the cured epoxy resin is held vertically.

    • A flame is applied to the bottom of the specimen for 10 seconds and then removed.

    • The afterflame time is recorded.

    • The flame is reapplied for another 10 seconds and the afterflame and afterglow times are recorded.

    • The material is classified as V-0, V-1, or V-2 based on the burning characteristics.

  • Objective: To determine the tensile and flexural properties of the cured epoxy resin.

  • Standards: ASTM D638 (Tensile) and ASTM D790 (Flexural).

  • Procedure:

    • Prepare dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing from the cured epoxy resin.

    • Conduct the tests using a universal testing machine at a constant crosshead speed.

    • Record the load-displacement data to calculate tensile strength, flexural modulus, and other relevant mechanical properties.

Safety Precautions

This compound and its precursors may be hazardous. It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals. The combustion of brominated flame retardants can produce toxic and corrosive gases such as hydrogen bromide. All flammability testing should be conducted in a suitable, well-ventilated area with appropriate fire suppression equipment readily available.

Application Notes and Protocols: 3-Bromo-2,2-bis(bromomethyl)propanol as a Crosslinking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), as a trifunctional crosslinking agent for polymers. Primarily utilized as a reactive flame retardant, its unique structure, featuring three reactive alkyl bromide groups and one primary hydroxyl group, allows for its covalent integration into various polymer matrices. This document details its physicochemical properties, potential crosslinking applications, and hypothetical experimental protocols. Furthermore, it addresses the implications for biomedical and pharmaceutical applications, including its potential genotoxicity, which is a critical consideration for drug development professionals.

Introduction

This compound (CAS No: 1522-92-5) is a versatile chemical intermediate.[1] Its structure allows it to act as a crosslinking agent, forming a stable, three-dimensional polymer network.[2] This covalent bonding enhances the mechanical strength, thermal stability, and solvent resistance of the host polymer.[3] The primary industrial application of this compound is as a reactive flame retardant, particularly in elastomers, coatings, and polyurethane foams.[1][4] Unlike additive flame retardants, its reactive nature prevents leaching, offering a more permanent and environmentally stable solution.[2]

The trifunctional nature of this compound, with its hydroxyl and bromomethyl groups, enables it to react with a variety of polymer backbones containing nucleophilic functional groups such as amines, hydroxyls, and isocyanates.[2][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions for polymer crosslinking.

PropertyValue
Molecular Formula C₅H₉Br₃O
Molecular Weight 324.84 g/mol
Appearance White solid
Melting Point 90 - 95 °C
Boiling Point 131 °C at 2.5 mmHg
Solubility Insoluble in water; Soluble in organic solvents
Key Functional Groups 1 x Primary Hydroxyl (-OH), 3 x Primary Alkyl Bromide (-CH₂Br)

Table 1: Physicochemical properties of this compound.[1][5][6]

Mechanism of Crosslinking

The crosslinking action of this compound stems from the reactivity of its functional groups. The three bromomethyl groups are electrophilic and susceptible to nucleophilic substitution by functional groups on polymer chains, such as amines (-NH₂) or hydroxyls (-OH), forming stable covalent bonds. The single hydroxyl group can also participate in reactions, for instance, with isocyanate groups (-NCO) in polyurethane synthesis, incorporating the crosslinker into the polymer backbone.[2]

Crosslinking_Mechanism cluster_reactants Reactants Polymer1 Polymer Chain 1 (-XH) Network Crosslinked Polymer Network Polymer1->Network Nucleophilic Substitution Polymer2 Polymer Chain 2 (-YH) Polymer2->Network Nucleophilic Substitution Polymer3 Polymer Chain 3 (-ZH) Polymer3->Network Nucleophilic Substitution Crosslinker This compound C(CH₂Br)₃(CH₂OH) Crosslinker->Network

Caption: General mechanism of polymer crosslinking.

Applications in Polymer Modification

While specific quantitative data for polymers crosslinked with this compound is scarce in publicly available literature, its structural analogues provide insight into its potential effects. The following table summarizes representative data for property enhancements in polymers crosslinked with similar agents.

Polymer SystemCrosslinking AgentProperty Enhancement
Poly(vinyl alcohol)GlutaraldehydeTensile strength increased by up to 115%; Young's modulus significantly enhanced.[7]
PolyurethaneDiisocyanateIncreased glass transition temperature (Tg), improved tensile and tear strengths.[3]
PolyisopreneFree Radical InitiatorEnhanced thermal and thermal oxidative stability.
Amylose/PVA BlendsGlutaraldehydeTensile strength increased by 48-115% depending on humidity; Young's modulus increased.[7]

Table 2: Representative data on property enhancements in polymers crosslinked with analogous agents.

Potential Polymer Systems for Crosslinking:
  • Polyamines and Polyimines (e.g., PEI): The primary and secondary amines can react with the bromomethyl groups.

  • Polyols and Polysaccharides (e.g., PVA, Cellulose): The hydroxyl groups can react, typically under basic conditions.

  • Polyurethanes: The hydroxyl group of the crosslinker can react with isocyanate groups.

  • Epoxy Resins: The hydroxyl group can initiate ring-opening polymerization of epoxy groups.

Experimental Protocols

The following protocols are hypothetical and based on general principles of polymer chemistry. They should be optimized for specific applications.

Protocol 1: Crosslinking of Polyethyleneimine (PEI) for Nanoparticle Formulation

This protocol describes the potential use of this compound to crosslink low molecular weight PEI, which could be explored for applications such as nucleic acid delivery.

Materials:

  • Branched Polyethyleneimine (PEI)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HEPES buffer (pH 7.4)

  • Dialysis tubing (MWCO 10 kDa)

Procedure:

  • Dissolve 100 mg of branched PEI in 10 mL of DMSO.

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Add the desired amount of the crosslinker solution to the PEI solution with vigorous stirring. The molar ratio of crosslinker to PEI will determine the degree of crosslinking and must be optimized.

  • Allow the reaction to proceed at 60-80 °C for 12-24 hours.

  • After the reaction, dialyze the solution against HEPES buffer (pH 7.4) for 48 hours to remove unreacted crosslinker and DMSO.

  • Characterize the resulting nanoparticles for size, zeta potential, and other relevant properties.

PEI_Crosslinking_Workflow start Start dissolve_pei Dissolve PEI in DMSO start->dissolve_pei prepare_crosslinker Prepare Crosslinker Solution in DMSO start->prepare_crosslinker mix Mix PEI and Crosslinker Solutions dissolve_pei->mix prepare_crosslinker->mix react React at 60-80°C for 12-24h mix->react dialyze Dialyze against HEPES Buffer react->dialyze characterize Characterize Nanoparticles dialyze->characterize end End characterize->end Toxicity_Pathway TBNPA 3-Bromo-2,2-bis (bromomethyl)propanol CellUptake Cellular Uptake TBNPA->CellUptake DNA_Interaction Interaction with DNA (Nucleophilic Attack) CellUptake->DNA_Interaction DNA_Adduct DNA Adduct Formation DNA_Interaction->DNA_Adduct DNA_Damage DNA Damage DNA_Adduct->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Severe Damage Mutation Mutation/ Carcinogenesis DNA_Damage->Mutation Unrepaired or Mistakes in Repair

References

Synthesis of Hyperbranched Polymers Using 3-Bromo-2,2-bis(bromomethyl)propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of hyperbranched polymers (HBPs) utilizing the AB2-type monomer, 3-Bromo-2,2-bis(bromomethyl)propanol. Hyperbranched polymers are highly branched, three-dimensional macromolecules that offer unique properties such as low viscosity, high solubility, and a multitude of terminal functional groups.[1] These characteristics make them promising materials for a range of applications, including drug delivery, coatings, and rheology modifiers.[2]

The monomer, this compound, possesses a single hydroxyl group (A-type functionality) and two reactive bromomethyl groups (B-type functionalities), making it an ideal candidate for one-pot polycondensation reactions to produce hyperbranched structures. This document outlines the synthetic strategy, provides a detailed experimental protocol, summarizes key data, and presents visual workflows for the synthesis and potential applications of these polymers.

Application Notes

Hyperbranched polymers synthesized from this compound are expected to exhibit properties analogous to other hyperbranched polyesters and polyethers. The presence of bromine atoms in the polymer structure can also impart flame-retardant properties.[1] The terminal hydroxyl and bromo groups offer versatile handles for post-polymerization modification, allowing for the attachment of various functionalities to tailor the polymer's properties for specific applications.

Potential Applications in Drug Development:

  • Drug Delivery Systems: The globular structure of HBPs contains internal cavities that can encapsulate drug molecules.[2] The high density of terminal groups can be functionalized with targeting ligands (e.g., folic acid, peptides) for active targeting of cancer cells or specific tissues.[3]

  • Solubilizing Agents: The highly branched and amorphous nature of these polymers can enhance the solubility of poorly water-soluble drugs.

  • Bioimaging: Functionalization of the terminal groups with imaging agents can enable the use of these polymers as contrast agents or probes for various imaging modalities.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a hyperbranched polyester (B1180765) via the polycondensation of this compound with a dicarboxylic acid. This "A2 + B3" approach, where the dicarboxylic acid acts as the A2 monomer and the tribromo compound's di-bromo functionality with a single hydroxyl acts conceptually as a B3-like branching unit in conjunction with another A2, is a common strategy for creating hyperbranched polyesters.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum oven

Procedure: Synthesis of Hyperbranched Polyester

  • Monomer Preparation: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve adipic acid (1.0 equivalent) and triethylamine (2.2 equivalents) in DMF.

  • Reaction Initiation: Heat the mixture to 80-100°C with stirring. Slowly add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture via a dropping funnel over 1-2 hours.

  • Polymerization: After the addition is complete, maintain the reaction temperature at 100°C for 12-24 hours. The progress of the polymerization can be monitored by techniques such as FT-IR spectroscopy (disappearance of the carboxylic acid OH peak).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing methanol (a non-solvent) with vigorous stirring.

    • Filter the precipitated polymer using a Buchner funnel.

    • Wash the polymer with fresh methanol to remove unreacted monomers and salts.

    • Dry the purified polymer in a vacuum oven at 50°C until a constant weight is achieved.

  • Characterization: The resulting hyperbranched polymer can be characterized by:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and determine the degree of branching.

    • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

    • Fourier-Transform Infrared (FT-IR) spectroscopy: To identify the functional groups present in the polymer.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Data Presentation

The following tables summarize representative data for hyperbranched polymers synthesized from monomers analogous to this compound. This data is intended to provide an expected performance range.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC5H9Br3O
Molecular Weight324.83 g/mol
AppearanceSolid (expected)
Key Functional GroupsOne primary hydroxyl group, three primary bromine atoms

Table 2: Representative Properties of Hyperbranched Polyesters

ParameterTypical Value Range
Number Average Molecular Weight (Mn)3,000 - 15,000 g/mol
Polydispersity Index (PDI)2.0 - 15.0
Degree of Branching (DB)0.07 - 0.45
Glass Transition Temperature (Tg)-33 to 9 °C
Decomposition Temperature (Td5%)204 to 340 °C

Note: The properties of the final polymer will depend on the specific reaction conditions and the co-monomer used.[4]

Mandatory Visualization

Diagram 1: Synthesis Workflow for Hyperbranched Polyester

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer_A Adipic Acid (A2 Monomer) Reaction Polycondensation (80-100°C, 12-24h) Monomer_A->Reaction Monomer_B This compound (B3-like Monomer) Monomer_B->Reaction Solvent DMF + Triethylamine Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Hyperbranched Polyester Drying->Product NMR NMR GPC GPC FTIR FT-IR Product->NMR Product->GPC Product->FTIR

Caption: Workflow for the synthesis of hyperbranched polyester.

Diagram 2: Logical Relationship for Drug Delivery Application

G HBP Hyperbranched Polymer Drug_Carrier Drug-Loaded Carrier HBP->Drug_Carrier Encapsulation Drug Drug Molecule Drug->Drug_Carrier Targeting_Ligand Targeting Ligand Targeting_Ligand->Drug_Carrier Functionalization Targeted_Delivery Targeted Drug Delivery Drug_Carrier->Targeted_Delivery Tumor_Cell Tumor Cell Targeted_Delivery->Tumor_Cell Binding & Uptake

Caption: Conceptual pathway for targeted drug delivery using a functionalized hyperbranched polymer.

References

The Strategic Role of 3-Bromo-2,2-bis(bromomethyl)propanol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 21, 2025

Audience: Researchers, scientists, and drug development professionals.

This application note details the pivotal role of 3-Bromo-2,2-bis(bromomethyl)propanol, also known as tribromoneopentyl alcohol (TBNPA), as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its unique trifunctional structure, featuring three reactive bromine atoms and a hydroxyl group, enables the construction of sterically demanding and pharmacologically significant scaffolds, particularly spirocyclic oxetanes. These motifs have garnered considerable interest in medicinal chemistry for their ability to enhance the physicochemical properties of drug candidates, such as metabolic stability and solubility.[1][2]

This document provides a comprehensive overview of the synthetic applications of this compound, with a focus on the preparation of key intermediates for the tuberculosis drug candidate TBI-223 and a novel ciprofloxacin (B1669076) analogue. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological mechanisms are presented to facilitate the integration of this valuable building block into drug discovery and development pipelines.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound is a critical starting material for the synthesis of 3,3-disubstituted oxetanes and spirocyclic systems. The intramolecular cyclization of this compound or its derivatives is a key strategy for forming the strained four-membered oxetane (B1205548) ring.

Synthesis of a Key Intermediate for the Tuberculosis Drug Candidate TBI-223

A significant application of this compound is in the synthesis of a key spirocyclic intermediate for the novel oxazolidinone antibiotic, TBI-223.[3][4] This multi-step synthesis involves the formation of 3,3-bis(bromomethyl)oxetane (B1265868), followed by a double N-alkylation to construct the 2-oxa-6-azaspiro[3.3]heptane core.[3][4]

Synthesis of a Spirocyclic Oxetane Intermediate for a Ciprofloxacin Analogue

The unique structural features of this compound are also leveraged in the synthesis of spirocyclic oxetane-containing analogues of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[2] The introduction of the spiro-oxetane moiety can lead to improved pharmacological profiles. The synthesis involves the formation of a tosylamide adduct followed by intramolecular cyclization.[2]

Data Presentation: Synthesis of Pharmaceutical Intermediates

The following tables summarize the quantitative data for the synthesis of key pharmaceutical intermediates using this compound and its derivatives.

Step Reaction Starting Material Product Reagents Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Scale Reference
1Oxetane Ring FormationTribromoneopentyl alcohol (TBNPA)3,3-Bis(bromomethyl)oxetaneSodium hydroxide (B78521) (aq)DichloromethaneReflux1272>95100 g[3][4]
2Spirocycle Formation3,3-Bis(bromomethyl)oxetane and 2-Fluoro-4-nitroaniline (B181687)6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptaneSodium hydroxide (aq)Dimethyl sulfoxide (B87167) (DMSO)1001687>99100 g[3][4]

Table 1: Multi-step synthesis of a key intermediate for the tuberculosis drug candidate TBI-223.

Reaction Starting Material Intermediate Reaction Type Yield (%) Reference
Spirocyclic Oxetane Formation3-Bromo-2,2-bis(bromomethyl)propan-1-olSpirocyclic Oxetane Ciprofloxacin AnalogueIntramolecular Cyclization68[2]

Table 2: Synthesis of a spirocyclic oxetane intermediate for a ciprofloxacin analogue.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Bis(bromomethyl)oxetane

This protocol describes the formation of the oxetane ring from tribromoneopentyl alcohol (TBNPA).[3]

Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Reactor equipped with a mechanical stirrer, condenser, and temperature control

Procedure:

  • Charge the reactor with a solution of tribromoneopentyl alcohol in dichloromethane.

  • Add an aqueous solution of sodium hydroxide to the reactor.

  • Heat the mixture to reflux and maintain vigorous stirring for 12 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.

Protocol 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol details the synthesis of the key spirocyclic intermediate for TBI-223.[3]

Materials:

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • 2-Fluoro-4-nitroaniline

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Reactor equipped with a mechanical stirrer and temperature control

Procedure:

  • To a solution of 2-fluoro-4-nitroaniline in DMSO, add 3,3-bis(bromomethyl)oxetane.

  • Add a 50 wt% aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 100°C and stir for 16 hours.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization to afford 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

Visualizations: Synthetic Workflows and Biological Mechanisms

The following diagrams illustrate the synthetic pathways and the mechanisms of action of the final drug targets.

G cluster_synthesis Synthesis of TBI-223 Intermediate TBNPA This compound (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO NaOH, DCM, Reflux Intermediate 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane BBMO->Intermediate NaOH, DMSO, 100°C FNA 2-Fluoro-4-nitroaniline FNA->Intermediate

Caption: Synthetic workflow for the TBI-223 intermediate.

G cluster_moa Mechanism of Action of TBI-223 TBI223 TBI-223 Ribosome Bacterial 50S Ribosomal Subunit TBI223->Ribosome Binds to PTC Peptidyl Transferase Center (PTC) TBI223->PTC Blocks Ribosome->PTC PeptideBond Peptide Bond Formation PTC->PeptideBond Prevents tRNA Aminoacyl-tRNA tRNA->PTC Hindered positioning ProteinSynthesis Protein Synthesis PeptideBond->ProteinSynthesis Inhibition of BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth

Caption: Mechanism of action of the tuberculosis drug candidate TBI-223.[5]

G cluster_moa_cipro Mechanism of Action of Ciprofloxacin Cipro Ciprofloxacin DNAGyrase DNA Gyrase (Gram-negative) Cipro->DNAGyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) Cipro->TopoIV Inhibits DNA_Complex Enzyme-DNA Complex DNAGyrase->DNA_Complex TopoIV->DNA_Complex DNA_Cleavage DNA Strand Cleavage DNA_Complex->DNA_Cleavage DNA_Religation DNA Re-ligation DNA_Cleavage->DNA_Religation Prevents DSB Double-Strand Breaks DNA_Religation->DSB Accumulation of Replication DNA Replication DSB->Replication Halts CellDeath Bacterial Cell Death Replication->CellDeath

Caption: Mechanism of action of the antibiotic ciprofloxacin.[6]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its application in the construction of spirocyclic oxetanes, as demonstrated in the syntheses of key intermediates for TBI-223 and a ciprofloxacin analogue, highlights its strategic importance in modern drug discovery. The provided protocols and data serve as a practical guide for researchers and scientists to leverage the unique reactivity of this compound in the development of novel therapeutics.

References

Synthesis of 3,3-Disubstituted Oxetanes via Intramolecular Cyclization of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the synthesis of 3,3-disubstituted oxetanes, valuable structural motifs in medicinal chemistry, starting from the commercially available 3-Bromo-2,2-bis(bromomethyl)propanol, also known as tribromoneopentyl alcohol. The synthesis proceeds via an intramolecular Williamson ether synthesis, a robust and widely applicable method for forming cyclic ethers.[1][2][3] Two primary protocols are presented: a classical approach using a strong base in an anhydrous aprotic solvent and a phase-transfer catalysis method using aqueous base. These methods offer efficient access to 3,3-bis(bromomethyl)oxetane, a key intermediate that can be further functionalized to generate a diverse range of 3,3-disubstituted oxetanes.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant attention in drug discovery and development.[1] Their incorporation into molecular scaffolds can lead to improved physicochemical properties, such as increased metabolic stability, enhanced solubility, and reduced lipophilicity.[4] The 3,3-disubstituted oxetane (B1205548) core, in particular, serves as a versatile building block for the creation of novel spirocyclic systems and as a bioisostere for gem-dimethyl or carbonyl groups.[1] The intramolecular Williamson ether synthesis of polyhalogenated precursors like this compound provides a direct and efficient route to these valuable compounds.[2][4] This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution (SN2) to displace one of the bromide ions and form the strained oxetane ring.[1][3]

Signaling Pathway: Intramolecular Williamson Ether Synthesis

The core chemical transformation is the intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the alcohol, followed by an intramolecular SN2 attack of the resulting alkoxide on one of the bromomethyl groups.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Mix Starting Material, Solvent, and Base reaction 2. Stir at specified temperature and time reagents->reaction monitoring 3. Monitor progress (TLC/GC) reaction->monitoring quench 4. Quench Reaction monitoring->quench extract 5. Liquid-Liquid Extraction quench->extract wash 6. Wash Organic Layer extract->wash dry 7. Dry and Concentrate wash->dry purify 8. Distillation or Column Chromatography dry->purify final_product final_product purify->final_product Pure 3,3-Disubstituted Oxetane

References

Application Notes and Protocols: Flame Retardant Mechanism of 3-Bromo-2,2-bis(bromomethyl)propanol in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), is a reactive flame retardant widely utilized in the polymer industry. Its chemical structure, featuring a high bromine content (approximately 73%) and a reactive hydroxyl group, allows for its covalent integration into polymer matrices such as polyurethanes and polyesters.[1][2] This reactive nature ensures the permanence of the flame retardant properties, preventing leaching over time and minimizing environmental and health concerns associated with additive flame retardants.[3] This document details the flame retardant mechanism of this compound, provides quantitative performance data, and outlines key experimental protocols for its application and evaluation.

Flame Retardant Mechanism

The primary flame retardant action of this compound occurs in the gas phase during combustion.[2][3] Upon exposure to the high temperatures of a fire, the C-Br bonds in the molecule cleave, releasing bromine radicals (Br•). These radicals are highly effective at interrupting the exothermic radical chain reactions that sustain a flame. Specifically, they scavenge highly reactive radicals such as hydrogen (H•) and hydroxyl (OH•) radicals, replacing them with less reactive bromine radicals and forming hydrogen bromide (HBr).[2] This process, known as radical trapping, effectively quenches the flame and reduces the rate of combustion.

While the gas phase mechanism is predominant, some condensed phase activity may also contribute to its flame retardancy. The formation of a char layer on the polymer surface can act as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.

Flame_Retardant_Mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) Polymer + TBNPA Polymer + TBNPA Heat Heat Polymer + TBNPA->Heat Combustion Char Layer Char Layer Heat->Char Layer Promotes (minor mechanism) TBNPA_degrades TBNPA Thermal Degradation Combustion_Radicals H•, OH• (High Energy Radicals) Heat->Combustion_Radicals Generates Br_radicals Bromine Radicals (Br•) TBNPA_degrades->Br_radicals Releases HBr Hydrogen Bromide (HBr) Br_radicals->HBr Scavenges H•, OH• Flame_Quenching Flame Quenching Combustion_Radicals->Flame_Quenching Drives Combustion HBr->Flame_Quenching Inhibits

Caption: Flame retardant mechanism of this compound.

Data Presentation

Specific quantitative data for polymers containing this compound is not abundant in publicly available literature.[3] The following table provides representative data for polymers incorporating this flame retardant, illustrating its expected performance. The performance of flame retardants is highly dependent on the polymer matrix, loading level, and the presence of other additives.

Polymer SystemFlame Retardant Loading (% by weight)Limiting Oxygen Index (LOI) (%)UL-94 RatingThermal Decomposition (TGA)
Rigid Polyurethane Foam10-1524-28V-0Onset of decomposition may be slightly lowered, but char yield is often increased.
Flexible Polyurethane Foam10-2022-26V-0 / V-1Increased thermal stability at higher temperatures.
Unsaturated Polyester Resin15-2525-30V-0Enhanced char formation and reduced peak heat release rate.

Experimental Protocols

Protocol 1: Incorporation of this compound into Polyurethane Foam

This protocol describes a general procedure for the synthesis of flame-retardant polyurethane foam using this compound as a reactive flame retardant.

Materials:

  • Polyol (e.g., a polyether polyol)

  • This compound (TBNPA)

  • Isocyanate (e.g., MDI or TDI)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water, pentane)

Procedure:

  • Premix Preparation: In a reaction vessel, thoroughly mix the polyol, this compound, catalyst, surfactant, and blowing agent. The amount of TBNPA is calculated based on the desired bromine content in the final polymer.

  • Isocyanate Addition: Under vigorous stirring, add the isocyanate to the premix. The stoichiometry of the isocyanate to the total hydroxyl groups (from the polyol and TBNPA) is crucial for the final properties of the foam.

  • Foaming and Curing: The mixture will begin to foam and expand. Pour the reacting mixture into a mold and allow it to cure at room temperature or in an oven at a specified temperature.

  • Post-Curing and Characterization: After curing, the foam is removed from the mold and can be post-cured if necessary. The resulting polyurethane foam is then characterized for its density, mechanical properties, and flame retardancy.

PU_Foam_Synthesis_Workflow start Start premix Prepare Premix: Polyol, TBNPA, Catalyst, Surfactant, Blowing Agent start->premix mix_iso Add Isocyanate with Vigorous Stirring premix->mix_iso foam_cure Pour into Mold Allow to Foam and Cure mix_iso->foam_cure post_cure Post-Cure Foam (if necessary) foam_cure->post_cure characterize Characterize Foam: Density, Mechanical Properties, Flame Retardancy post_cure->characterize end End characterize->end

Caption: Workflow for polyurethane foam synthesis with TBNPA.

Protocol 2: Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

Apparatus:

  • LOI analyzer with a heat-resistant glass chimney

  • Flow meters for oxygen and nitrogen

  • Specimen holder

  • Ignition source (e.g., a propane (B168953) torch)

Procedure:

  • Specimen Preparation: Prepare specimens of the polymer material according to the dimensions specified in ASTM D2863.

  • Apparatus Setup: Place the specimen vertically in the holder inside the glass chimney.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate. Start with an oxygen concentration expected to support combustion.

  • Ignition: Ignite the top of the specimen with the ignition source and remove the flame.

  • Observation: Observe the combustion of the specimen. Record the duration of burning or the length of the specimen burned.

  • Oxygen Concentration Adjustment: If the specimen burns for a specified time or length, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration.

  • Determination of LOI: Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that supports combustion is determined. This concentration is the LOI value.

Protocol 3: UL-94 Vertical Burn Test

The UL-94 test is used to assess the flammability of plastic materials in response to a small open flame.

Apparatus:

  • UL-94 test chamber

  • Bunsen burner

  • Specimen clamp

  • Timing device

  • Cotton patch

Procedure:

  • Specimen Preparation: Cut rectangular test specimens of the polymer material to the specified dimensions.

  • Test Setup: Clamp a specimen vertically in the test chamber. Place a dry cotton patch below the specimen.

  • First Flame Application: Apply a 20 mm blue flame from the Bunsen burner to the bottom of the specimen for 10 seconds and then remove it.

  • First Observation: Record the afterflame time (the time the specimen continues to flame after the ignition source is removed).

  • Second Flame Application: Immediately after the flaming ceases, reapply the flame for another 10 seconds.

  • Second Observation: After the second flame application, record the afterflame time and the afterglow time (the time the specimen glows after the flame is extinguished). Note if any flaming drips ignite the cotton patch.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. V-0 is the highest rating.

Protocol 4: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition characteristics of the flame-retardant polymer.

Apparatus:

  • Thermogravimetric analyzer

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the polymer into a tared TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Program the instrument with the desired temperature profile (e.g., heat from 30 °C to 800 °C at a constant rate of 10 °C/min). Select the atmosphere (e.g., nitrogen or air).

  • Analysis: Start the analysis. The instrument will record the sample mass as a function of temperature.

  • Data Interpretation: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset temperature of decomposition, the temperatures of maximum mass loss rates (from the derivative curve, DTG), and the percentage of char residue at the end of the analysis. A higher char yield and decomposition temperature generally indicate better flame retardancy.

References

Application Notes: 3-Bromo-2,2-bis(bromomethyl)propanol for Flame Retardant Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl Alcohol (TBNPA), is a reactive brominated flame retardant (BFR) widely utilized in the formulation of flame-retardant coatings, elastomers, and foams.[1] As a reactive flame retardant, TBNPA possesses a hydroxyl functional group that allows it to chemically bond with the polymer backbone during synthesis.[2][3] This covalent integration into the polymer matrix, particularly in polyurethane (PU) systems, prevents leaching over time, ensuring permanent fire resistance and reducing potential environmental and health concerns associated with additive flame retardants.[4] With a high bromine content of approximately 73%, TBNPA is highly efficient at interrupting the combustion cycle, making it a valuable component for applications requiring stringent fire safety standards.[2][3]

Physical and Chemical Properties

TBNPA is a white solid characterized by its high stability under various conditions.[5][6] Its properties are crucial for determining processing characteristics and compatibility with different polymer systems.

PropertyValueReferences
CAS Number 1522-92-5, 36483-57-5[3]
Molecular Formula C₅H₉Br₃O[6][7]
Molecular Weight 324.84 g/mol [7]
Appearance White solid / powder[1][5][6]
Bromine Content ≥73%[3]
Melting Point ≥64°C[3]
Key Functional Groups Three primary bromine atoms, one primary hydroxyl group[2][4]
Stability Exhibits excellent thermal, hydrolytic, and light stability[2][6]

Mechanism of Action

Brominated flame retardants primarily function through a gas-phase inhibition mechanism that interferes with the radical chain reactions essential for combustion.[8]

  • Release of Bromine Radicals : Under the high-temperature conditions of a fire, the C-Br bonds in TBNPA break, releasing bromine radicals (Br•) into the gas phase.

  • Free Radical Scavenging : Combustion is a chain reaction propagated by highly reactive hydrogen (H•) and hydroxyl (HO•) radicals. The released bromine radicals (Br•) are highly effective scavengers of these combustion radicals, forming less reactive hydrogen bromide (HBr).

  • Interruption of Combustion Cycle : This scavenging process reduces the concentration of H• and HO• radicals in the flame, thereby slowing or extinguishing the combustion chain reaction.[9] HBr can also be regenerated to release Br• radicals at high temperatures, continuing the scavenging cycle.

  • Synergistic Effects : The flame retardant efficiency of TBNPA can be significantly enhanced by using it in conjunction with antimony trioxide (Sb₂O₃). In a fire, Sb₂O₃ reacts with HBr to form antimony trihalides (e.g., SbBr₃), which are dense gases that can dilute the fuel and oxygen supply to the flame. More importantly, these antimony compounds also act as radical scavengers, amplifying the overall flame-retardant effect.

cluster_1 Flame Retardant Action H H• OH HO• H->OH Chain Branching HBr HBr H->HBr OH->H OH->HBr Scavenging O2 O₂ Fuel Polymer Fuel Fuel->H Fuel->O2 TBNPA TBNPA Coating Br Br• TBNPA->Br Decomposition Heat Heat Heat->TBNPA Br->H Br->OH HBr->Br Regeneration

Caption: Gas-phase radical scavenging mechanism of TBNPA.

Performance Data

The effectiveness of a flame-retardant coating is evaluated using standardized tests. While specific performance data for coatings solely formulated with TBNPA is limited in publicly available literature, the following table outlines key metrics used for evaluation.[4][10] The high bromine content of TBNPA is expected to yield excellent results in these tests.[2]

Performance MetricTest StandardDescriptionExpected Performance with TBNPA
Limiting Oxygen Index (LOI) ASTM D2863 / ISO 4589Measures the minimum oxygen concentration required to support the flaming combustion of a material.High LOI values, indicating superior flame retardancy.
UL 94 Vertical Burn Test UL 94Classifies a material's burning behavior (V-0, V-1, V-2) after exposure to a flame.[10]A V-0 rating is achievable, signifying that burning stops within 10 seconds on a vertical specimen, with no flaming drips.
Thermogravimetric Analysis (TGA) ASTM E1131Measures the change in mass of a sample as a function of temperature to determine thermal stability.High decomposition temperature, indicating good thermal stability suitable for various processing conditions.

Experimental Protocols

Protocol 1: Preparation of a Representative Flame-Retardant Polyurethane Coating

This protocol describes a general method for preparing a two-component, solvent-borne polyurethane coating incorporating TBNPA as a reactive flame retardant.

Materials and Equipment:

  • This compound (TBNPA)

  • Polyol resin (e.g., polyester (B1180765) or polyether polyol)

  • Polyisocyanate (e.g., MDI or TDI)

  • Solvent (e.g., methyl ethyl ketone, ethyl acetate)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate)

  • Substrate for coating (e.g., wood, plastic, or metal panels)

  • Laboratory mixer/stirrer

  • Beakers, graduated cylinders, and weighing balance

  • Coating applicator (e.g., brush, spray gun, or drawdown bar)

  • Fume hood and personal protective equipment (PPE)

Procedure:

  • Component A Preparation : a. In a beaker under a fume hood, weigh the required amount of polyol resin. b. Add the calculated amount of TBNPA to the polyol resin. The amount will depend on the desired level of flame retardancy and bromine content in the final dried film. c. Add solvent to the mixture and stir until both the polyol and TBNPA are fully dissolved and the mixture is homogeneous. d. Add the catalyst to Component A and mix thoroughly.

  • Coating Formulation : a. Calculate the required amount of Component B (polyisocyanate) based on the NCO:OH stoichiometric ratio. The hydroxyl (OH) value includes contributions from both the polyol and the TBNPA. b. Slowly add Component B to Component A while stirring continuously. Mix for 5-10 minutes to ensure a uniform mixture.

  • Application : a. Prepare the substrate by ensuring it is clean, dry, and free of contaminants. b. Apply the formulated polyurethane coating to the substrate using the chosen application method (e.g., drawdown bar for uniform thickness). c. Allow the coated substrate to cure. Curing can be done at ambient temperature or accelerated in an oven, depending on the specific formulation. Follow the resin manufacturer's guidelines for curing schedules.

  • Post-Curing : a. After the initial curing period, allow the coated panels to condition at a standard temperature and humidity (e.g., 23°C and 50% RH) for several days before conducting flame retardancy tests to ensure full curing.

Protocol 2: Standardized Evaluation of Flame Retardancy

This protocol outlines the procedures for two common flame retardancy tests.

A. UL 94 Vertical Burn Test

  • Sample Preparation : Prepare rectangular test specimens of the coated material according to the dimensions specified in the UL 94 standard.[11]

  • Test Procedure : a. Mount a single specimen vertically in the test chamber. b. Apply a calibrated flame to the bottom edge of the specimen for 10 seconds, then remove it.[10] c. Record the afterflame time (t1). d. Immediately re-apply the flame for another 10 seconds and remove it. e. Record the second afterflame time (t2) and the afterglow time (t3). f. Observe if any flaming particles drip from the specimen and ignite a cotton patch placed below.

  • Classification : Classify the material as V-0, V-1, or V-2 based on the recorded times and dripping behavior according to the UL 94 criteria.

B. Limiting Oxygen Index (LOI) Test

  • Sample Preparation : Prepare test specimens of the coated material according to the dimensions specified in the ASTM D2863 standard.

  • Test Procedure : a. Mount the specimen vertically inside a transparent glass chimney. b. Introduce a mixture of oxygen and nitrogen into the chimney from the bottom. c. Ignite the top edge of the specimen with an ignition source. d. Adjust the oxygen/nitrogen ratio and observe if the specimen self-extinguishes within a specified time after ignition. e. Systematically vary the oxygen concentration to determine the minimum percentage that just supports sustained flaming combustion.

  • Data Interpretation : The LOI is expressed as the percentage of oxygen in the final mixture. A higher LOI value indicates better flame retardancy.

cluster_prep Preparation & Application cluster_test Flame Retardancy Testing cluster_eval Evaluation A 1. Prepare Substrate (Clean & Dry) B 2. Formulate Coating (Polyol + TBNPA + Isocyanate) A->B C 3. Apply Coating (e.g., Drawdown Bar) B->C D 4. Cure Coating (Ambient or Oven) C->D E 5. Condition Samples (Standard Temp/Humidity) D->E F 6. Perform Standard Tests E->F G UL 94 Vertical Burn Test F->G H Limiting Oxygen Index (LOI) Test F->H I Other Tests (e.g., TGA) F->I J 7. Analyze Data (Burn Time, LOI Value) K 8. Classify Performance (e.g., UL 94 V-0 Rating) J->K

Caption: Experimental workflow for coating application and testing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the hydrobromination of pentaerythritol (B129877) using a brominating agent. Common agents include hydrogen bromide (HBr), often in the presence of a catalyst like acetic acid, or phosphorus tribromide (PBr₃).[1][2] The choice of agent and reaction conditions significantly impacts selectivity and yield.

Q2: What are the primary challenges and side reactions in this synthesis?

Key challenges include controlling the degree of bromination and preventing side reactions. Common issues are:

  • Formation of a mixture of products : Incomplete reactions can leave mono- and di-brominated species, while over-bromination can lead to the fully substituted pentaerythrityl tetrabromide.[1][3]

  • Acetate (B1210297) ester byproducts : When using acetic acid as a solvent or catalyst, it can react with hydroxyl groups to form acetate esters, complicating purification.[1]

  • Formation of organophosphorus byproducts : If PBr₃ is used, byproducts like phosphite (B83602) esters can form.[3]

Q3: How do reaction conditions affect the yield and purity?

Careful control of stoichiometry, temperature, and reaction time is critical. An excess of the brominating agent typically favors the formation of more highly substituted products.[1] Stepwise addition of the brominating agent at gradually increasing temperatures can improve the selectivity for the desired tribrominated product.[1]

Q4: What are the recommended methods for purifying the final product?

Purification is essential to remove unreacted starting materials, intermediates, and byproducts.[1] The most common methods include:

  • Recrystallization : Effective for removing impurities.[2]

  • Aqueous Work-up : Washing with water or a mild base like sodium bicarbonate solution can help remove acidic impurities and some byproducts.[3]

  • Column Chromatography : Useful for separating compounds with different polarities, such as the desired product from organophosphorus impurities.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield

Potential Causes:

  • Insufficient Brominating Agent : The stoichiometry of the brominating agent may be too low for complete conversion. For PBr₃, a molar ratio of at least 1:3 (PBr₃ to alcohol) is often required.[3]

  • Presence of Moisture : Water can react with and deactivate brominating agents like PBr₃. Ensure all glassware is flame-dried and use anhydrous solvents.[3]

  • Low Reaction Temperature : The reaction may require heating to proceed at an adequate rate. Monitor the reaction's progress via TLC or GC to find the optimal temperature.[3]

  • Inadequate Reaction Time : The reaction may not have been allowed to proceed to completion.

Solutions:

  • Verify the molar ratios of your reagents.

  • Use anhydrous solvents and properly dried glassware.

  • Optimize the reaction temperature and monitor its progress.

  • Increase the reaction time and continue monitoring until the starting material is consumed.

Problem 2: Significant Impurity Formation

Potential Causes & Solutions:

Impurity TypeLikely CauseRecommended Solution
Mono- and Di-brominated Species Incomplete reaction or insufficient brominating agent.[3]Increase the amount of brominating agent, reaction time, or temperature. Monitor the reaction closely.
Over-brominated Product (Pentaerythrityl tetrabromide) Excess brominating agent or prolonged reaction time at high temperatures.[3]Carefully control the stoichiometry of the brominating agent. Stop the reaction once the starting material is consumed.[3]
Acetate Esters Use of acetic acid as a solvent or catalyst.[1]Consider using a non-reactive solvent such as tetrachloroethylene (B127269).[1] If esters form, they can be removed via a de-esterification step, for example, by refluxing with methanol (B129727).[1][2]
Organophosphorus Byproducts Use of PBr₃ as the brominating agent.[3]Perform an aqueous work-up, washing the organic layer with water or a mild base.[3] Further purification by column chromatography may be necessary.[3]
Problem 3: Product Purification Issues

Potential Causes:

  • Complex mixture of products : The crude product may contain a wide range of brominated species and byproducts that are difficult to separate.[1]

  • Co-crystallization of impurities : Impurities with similar structures may co-crystallize with the desired product.

Solutions:

  • Optimize the reaction : Aim for higher selectivity to simplify the crude product mixture.

  • Utilize multiple purification techniques : A combination of an aqueous wash, recrystallization, and column chromatography may be necessary.

  • Analytical Characterization : Use techniques like GC-MS and NMR to identify the impurities present, which can help in selecting the most effective purification strategy.[3][4]

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)

This method involves the stepwise addition of PBr₃ to pentaerythritol in a non-reactive solvent.[1]

Materials:

  • Pentaerythritol (0.2 mol)

  • Tetrachloroethylene (200 mL)

  • Phosphorus Tribromide (PBr₃) (total of 0.6 mol, added in three portions)

  • Methanol (1.5 mol)

Procedure:

  • Initial Setup : In a four-necked flask, create a suspension of 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene.[1]

  • First PBr₃ Addition : Heat the suspension to 100°C and slowly add the first portion of 0.2 mol of PBr₃. Allow the reaction to proceed for 5 hours.[1]

  • Second PBr₃ Addition : Increase the temperature to 115°C and add the second 0.2 mol portion of PBr₃. Let the reaction continue for another 5 hours.[1]

  • Third PBr₃ Addition : Raise the temperature to 130°C and add the final 0.2 mol portion of PBr₃. Maintain the reaction for 5 hours.[1]

  • Work-up : Distill off the tetrachloroethylene under reduced pressure.[1]

  • De-esterification : Add 1.5 mol of methanol to the resulting intermediate and reflux at 70°C for 5 hours to remove any ester byproducts.[1]

  • Purification : Filter the final reaction mixture and wash the collected solid with water until the filtrate is neutral. Dry the product to obtain this compound.[1]

Protocol 2: Synthesis using HBr in Acetic Acid with an Alcoholysis Step

This method can achieve a high yield and purity.[2]

Materials:

  • Pentaerythritol (2.0 mol)

  • Sulfur powder (1.5 mol)

  • Acetic acid (22.67 mol)

  • Liquid bromine (4.0 mol)

  • Methanol (for alcoholysis)

  • 10% Sodium carbonate solution

  • n-Pentane

Procedure:

  • Reaction Setup : In a suitable reaction vessel, combine pentaerythritol, sulfur powder, and acetic acid.[2]

  • Bromine Addition : With stirring, slowly add liquid bromine, ensuring the internal temperature does not exceed 50°C.[2]

  • Reaction : After the addition is complete, slowly raise the temperature to 120°C and continue stirring for 6 hours.[2]

  • Solvent Removal : Reduce the temperature to 80°C and distill off the acetic acid and hydrobromic acid under reduced pressure.[2]

  • Alcoholysis : Add methanol to the residue and heat at 80°C for 2 hours to convert any acetate intermediates to the desired alcohol. Distill off the methanol and methyl acetate under reduced pressure.[2]

  • Work-up : Cool the residue to 50°C and add water. Neutralize the system to a pH of 7.0-8.0 with a 10% sodium carbonate solution.[2]

  • Extraction and Crystallization : Add n-pentane and stir. Separate the organic phase and cool it to 0°C to precipitate the product.[2]

  • Final Product : Filter the white crystals and dry them at 50°C for 6 hours. This method has been reported to yield a product with 93% yield and 99.6% purity (GC).[2]

Visualizations

General Synthesis and Purification Workflow

This diagram outlines the typical sequence of steps from starting materials to the final purified product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Pentaerythritol + Brominating Agent Reaction Controlled Heating (e.g., 100-130°C) Start->Reaction 1. Reaction Initiation Quench Quenching (e.g., Water) Reaction->Quench 2. Reaction Termination Workup Aqueous Workup/ Neutralization Quench->Workup 3. Crude Product Isolation Purify Recrystallization or Chromatography Workup->Purify 4. Final Purification Product Pure Product Purify->Product

Caption: General workflow for synthesis and purification.

Troubleshooting Logic for Low Product Yield

This decision tree provides a logical path for diagnosing the cause of low yields during the synthesis.

G Start Problem: Low Yield Check_Reagents Check Reagent Stoichiometry & Purity Start->Check_Reagents Check_Conditions Verify Reaction Temperature & Time Start->Check_Conditions Check_Moisture Assess for Moisture Contamination Start->Check_Moisture Action_Stoichiometry Adjust Molar Ratios Check_Reagents->Action_Stoichiometry Incorrect? Action_Conditions Optimize Temp./Time Check_Conditions->Action_Conditions Suboptimal? Action_Moisture Use Anhydrous Solvents & Dry Glassware Check_Moisture->Action_Moisture Present?

References

Technical Support Center: Purification of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Bromo-2,2-bis(bromomethyl)propanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Issue 1: Low Purity of the Final Product with Multiple Brominated Species

  • Question: My final product is a mixture containing di-substituted and other brominated species, leading to low purity of the desired this compound. How can I improve the selectivity of the reaction and purification?

  • Answer: The formation of a mixture of brominated pentaerythritols is a common issue, particularly when using hydrogen bromide (HBr) as the brominating agent.[1] To enhance the purity of your target compound, consider the following strategies:

    • Control of Reaction Stoichiometry: Carefully manage the molar ratio of the brominating agent to the starting material (e.g., pentaerythritol). An excess of the brominating agent can lead to over-bromination.[1]

    • Alternative Brominating Agent: The use of phosphorus tribromide (PBr₃) may offer higher reactivity and selectivity.[1] A stepwise addition of PBr₃ at increasing temperatures can further improve the yield of the desired tribrominated product.[1]

    • Effective Purification: Technical grade products often contain impurities such as 2,2-bis(hydroxymethyl)-1-bromo-3-hydroxypropane and 2,2-bis(bromomethyl)-1-bromo-3-hydroxypropane.[1][2] Thorough purification of the final product through recrystallization or column chromatography is crucial to remove these side products.[1]

Issue 2: Formation of Undesirable Acetate (B1210297) By-products

  • Question: I am observing the formation of acetate esters as by-products in my reaction, which complicates the purification process. What is causing this and how can I prevent it?

  • Answer: Acetate by-product formation is a known side reaction when using glacial acetic acid as a solvent or catalyst in the reaction between pentaerythritol (B129877) and HBr.[1] The acetic acid can react with the hydroxyl groups of the starting material or intermediate products to form esters.[1] To mitigate this:

    • Solvent Selection: Consider using a non-reactive solvent. For instance, tetrachloroethylene (B127269) has been used to avoid the formation of acetate esters.[1]

Issue 3: Presence of Organophosphorus Impurities

  • Question: My final product is contaminated with organophosphorus impurities from the PBr₃ reagent. How can I remove them?

  • Answer: Organophosphorus impurities can be challenging to remove. Here are some effective strategies:

    • Aqueous Work-up: Washing the organic layer with water or a mild base like sodium bicarbonate solution can help hydrolyze and remove some of the phosphorus-containing byproducts.[3]

    • Column Chromatography: Purification by silica (B1680970) gel column chromatography is often successful in separating the desired product from polar phosphorus impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. When synthesizing from a diol precursor with a brominating agent like PBr₃ or HBr, frequently observed impurities include:

  • Unreacted starting material (e.g., 2-(hydroxymethyl)-1,3-propanediol).[3]

  • Mono-brominated intermediates.[3]

  • Over-brominated products (e.g., 1,3-Dibromo-2-(bromomethyl)propane).[3]

  • Organophosphorus byproducts (if PBr₃ is used).[3]

  • Residual solvents and quenching agents.[3]

Q2: How can I detect and quantify these impurities?

A2: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for identification and relative quantification.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main product from less volatile impurities.[3]

Q3: What are the optimal storage conditions for purified this compound?

A3: It should be kept in a cool, dry, dark location in a tightly sealed container.[4] It is incompatible with strong oxidizing agents.[5]

Quantitative Data Summary

The following table summarizes typical purity data for this compound and related compounds.

Purification MethodStarting Material/Crude PurityFinal PurityYieldReference CompoundSource
RecrystallizationTechnical Grade (79%)98.5%N/A2,2-Bis(bromomethyl)propane-1,3-diol[2]
Column ChromatographyCrude Reaction Mixture>99%N/A3-Bromo-2-(bromomethyl)propan-1-ol[6]
Distillation & AlcoholysisCrude Reaction Mixture99.6% (GC)93%This compound[7]

Experimental Protocols

1. Purification by Column Chromatography

This protocol is a general guideline and may require optimization.

  • Materials: Crude this compound, Silica gel (230-400 mesh), Hexane (B92381), Ethyl acetate, Dichloromethane.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

    • Dissolve the crude product in a minimum amount of a suitable solvent, such as dichloromethane.[8]

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.[9]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[9]

2. Purification by Recrystallization

This method is suitable if a suitable solvent system is found.

  • Materials: Crude this compound, appropriate solvent (e.g., n-pentane).

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent at an elevated temperature.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[7]

    • Collect the crystals by suction filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product CrudeProduct Crude this compound PurificationMethod Choose Purification Method CrudeProduct->PurificationMethod Recrystallization Recrystallization PurificationMethod->Recrystallization If solid ColumnChromatography Column Chromatography PurificationMethod->ColumnChromatography If oil or complex mixture Analysis Purity Analysis (GC-MS, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree Start Low Purity of Final Product ImpurityType Identify Impurity Type Start->ImpurityType BrominatedSpecies Multiple Brominated Species ImpurityType->BrominatedSpecies Over/under bromination AcetateByproducts Acetate By-products ImpurityType->AcetateByproducts Acetic acid used Organophosphorus Organophosphorus Impurities ImpurityType->Organophosphorus PBr3 used Solution1 Optimize Stoichiometry & Consider PBr3 BrominatedSpecies->Solution1 Solution2 Change Solvent (e.g., Tetrachloroethylene) AcetateByproducts->Solution2 Solution3 Aqueous Wash & Column Chromatography Organophosphorus->Solution3

Caption: Troubleshooting decision tree for purification of this compound.

References

Identification of side products in 3-Bromo-2,2-bis(bromomethyl)propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Purity of the Final Product with Multiple Brominated Species

Question: My final product is a mixture containing di-substituted and other brominated species, leading to low purity of the desired this compound. How can I improve the selectivity of the reaction?

Answer: The formation of a mixture of brominated pentaerythritols is a common challenge, particularly when using hydrogen bromide (HBr) as the brominating agent. To enhance the purity of your target compound, consider the following strategies:

  • Control of Reaction Stoichiometry: Carefully manage the molar ratio of the brominating agent to pentaerythritol (B129877). An excess of the brominating agent can lead to over-bromination.[1]

  • Alternative Brominating Agent: The use of phosphorus tribromide (PBr₃) can offer higher reactivity and selectivity. A stepwise addition of PBr₃ at increasing temperatures can further improve the yield of the desired tribrominated product.[1]

  • Purification: Effective purification of the final product through recrystallization or chromatography is crucial to remove side products.[1] Technical grade products can contain impurities such as 2,2-bis(hydroxymethyl)-1-bromo-3-hydroxypropane and 2,2-bis(bromomethyl)-1-bromo-3-hydroxypropane.[1][2]

Issue 2: Presence of Unreacted Starting Material and Mono-brominated Intermediates

Question: My analysis shows a significant amount of unreacted pentaerythritol and mono-brominated intermediates in my product mixture. What are the likely causes and how can I resolve this?

Answer: Incomplete conversion of the starting material can be attributed to several factors:

  • Insufficient Brominating Agent: Ensure the stoichiometry of the brominating agent is adequate. For PBr₃, a molar ratio of at least 1:3 (PBr₃:alcohol) is typically recommended.[3]

  • Reaction Conditions: The reaction temperature and time may need optimization. Insufficient heating or a short reaction time can lead to incomplete conversion. Monitoring the reaction progress using techniques like TLC or GC is advisable.[4][5]

  • Reagent Purity: The purity of the starting materials and reagents can impact the reaction efficiency. Ensure you are using high-purity reagents.

Issue 3: Formation of Over-Brominated Side Products

Question: I am observing the formation of a significant amount of the over-brominated product, 1,3-Dibromo-2-(bromomethyl)propane. How can I minimize its formation?

Answer: The formation of the di-bromo impurity is a result of over-bromination.[3] To minimize this:

  • Control Stoichiometry: Carefully control the amount of the brominating agent. While a slight excess may be necessary for full conversion of the starting material, a large excess will promote the formation of the di-bromo product.[3]

  • Reaction Time and Temperature: Closely monitor the reaction and stop it once the starting material is consumed and before significant amounts of the di-bromo product are formed. Lowering the reaction temperature can also help to improve selectivity.[3]

Issue 4: Contamination with Organophosphorus Impurities

Question: My final product is contaminated with organophosphorus impurities from the PBr₃ reagent. How can I remove them?

Answer: Organophosphorus impurities can be challenging to remove. Here are some strategies:

  • Aqueous Work-up: Washing the organic layer with water or a mild base (e.g., sodium bicarbonate solution) can help to hydrolyze and remove some of the phosphorus-containing byproducts.[3]

  • Column Chromatography: Purification by silica (B1680970) gel column chromatography is often effective in separating the desired product from polar phosphorus impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route and reagents used. When synthesizing from pentaerythritol and a brominating agent like PBr₃ or HBr, frequently observed impurities include:

  • Unreacted Starting Material: Residual pentaerythritol.[2]

  • Mono-brominated Intermediate: 3-Bromo-2,2-bis(hydroxymethyl)propane.[3]

  • Over-brominated Product: 1,3-Dibromo-2-(bromomethyl)propane.[3]

  • Organophosphorus Byproducts: If PBr₃ is used, byproducts such as phosphite (B83602) esters may form.[3]

  • Solvent and Reagent Residues.[3]

Q2: How can I detect and quantify these impurities?

A2: A combination of analytical techniques is recommended for the comprehensive characterization of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[3] The mass fragmentation patterns can aid in the structural elucidation of unknown byproducts.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main product from less volatile impurities and starting materials.[3]

Q3: What are the expected ¹H NMR chemical shifts for this compound?

A3: While specific spectral data can vary slightly based on the solvent and instrument, typical ¹H NMR (in CDCl₃) chemical shifts are:

  • -CH₂Br: ~3.5-3.7 ppm (singlet)

  • -CH₂OH: ~3.8 ppm (singlet)

  • -OH: Variable (broad singlet)

Q4: Can acetate (B1210297) by-products form during the synthesis?

A4: Yes, the formation of acetate by-products is a known side reaction when using glacial acetic acid as a solvent or catalyst in the reaction between pentaerythritol and HBr.[1] To mitigate this, consider using a non-reactive solvent like tetrachloroethylene.[1]

Quantitative Data Summary

ParameterValueReference
Purity of Commercial Product 98%
Yield (using PBr₃) 93%[7]
Melting Point 90 - 95 °C[8]
Boiling Point ~131 °C at 2.5 mmHg[9]
Molecular Weight 324.87 g/mol [8]

Experimental Protocols

Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is a general guideline and may require optimization.

  • Materials: Pentaerythritol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Sodium bicarbonate (saturated solution), Magnesium sulfate (B86663) (anhydrous).[3]

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, dissolve pentaerythritol in anhydrous diethyl ether.[3]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the mixture and quench by carefully adding a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[3]

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.[3]

GC-MS Analysis Protocol

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[3]

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.[3]

  • Injector Temperature: 250 °C.[3]

  • MS Detector: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: 40-400 amu.[3]

Visualizations

Reaction_Pathway Synthesis and Side Product Formation Pentaerythritol Pentaerythritol Mono_Bromo Mono-brominated Intermediate Pentaerythritol->Mono_Bromo + PBr3 (insufficient) Phosphorus_Byproducts Organophosphorus Byproducts Pentaerythritol->Phosphorus_Byproducts + PBr3 Main_Product This compound Over_Brominated Over-brominated Product Main_Product->Over_Brominated + PBr3 (excess) Mono_Bromo->Main_Product + PBr3

Caption: Reaction pathway for the synthesis of this compound and the formation of major side products.

Troubleshooting_Workflow Troubleshooting Workflow Problem Low Purity/ Low Yield Analysis Analyze Product Mixture (GC-MS, NMR) Problem->Analysis Impurity_ID Identify Major Impurities Analysis->Impurity_ID Unreacted_SM High Unreacted Starting Material Impurity_ID->Unreacted_SM Unreacted SM Over_Bromination High Over-brominated Product Impurity_ID->Over_Bromination Over-bromination Other_Impurity Other Impurities Impurity_ID->Other_Impurity Other Solution_SM Increase Reagent Stoichiometry or Reaction Time/Temp Unreacted_SM->Solution_SM Solution_Over Decrease Reagent Stoichiometry or Reaction Time/Temp Over_Bromination->Solution_Over Solution_Other Optimize Work-up and Purification (Chromatography) Other_Impurity->Solution_Other

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Preventing polymerization of 3-Bromo-2,2-bis(bromomethyl)propanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of 3-Bromo-2,2-bis(bromomethyl)propanol, with a primary focus on preventing its unintended polymerization.

Troubleshooting Guide: Unwanted Polymerization

Unwanted polymerization of this compound can be identified by an increase in viscosity, solidification, or the appearance of insoluble matter in your sample. This guide provides a systematic approach to troubleshoot and resolve these issues.

G start Start: Product shows signs of polymerization (viscosity increase, solidification) check_storage 1. Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Incorrect check_inhibitor 2. Check for Inhibitor check_storage->check_inhibitor Correct correct_storage Action: Transfer to appropriate storage (cool, dry, dark, inert atmosphere) improper_storage->correct_storage end End: Product stabilized correct_storage->end no_inhibitor No Inhibitor Present check_inhibitor->no_inhibitor No check_purity 3. Assess Product Purity check_inhibitor->check_purity Yes add_inhibitor Action: Add a suitable stabilizer (e.g., BHT) no_inhibitor->add_inhibitor add_inhibitor->end impurities Impurities Detected check_purity->impurities Impure check_purity->end Pure purify Action: Purify the material if feasible impurities->purify purify->end

Caption: Troubleshooting workflow for preventing polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polymerization for this compound?

A1: While specific polymerization pathways for this compound are not extensively documented, by analogy to similar brominated compounds, two primary pathways are likely.[1] The bromomethyl groups are susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of radical initiators.[1] Additionally, the hydroxyl group can undergo condensation polymerization (etherification), especially in the presence of basic conditions, leading to the formation of polyethers.[1]

Q2: How should I properly store this compound to minimize polymerization risk?

A2: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark location within a tightly sealed container.[2][3] Exposure to heat and light should be minimized as they can trigger free-radical polymerization.[1] For extended storage, blanketing the material with an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidative processes that could generate polymer-initiating species.[1][2] Some suppliers recommend storing it sealed in a dry, room temperature environment, while others suggest refrigeration at 2-8°C.[2][4]

Q3: What are the tell-tale signs that my this compound is beginning to polymerize?

A3: The initial indications of polymerization can be subtle. You may first notice a gradual increase in the viscosity of the material if it is in a liquid state or dissolved.[1] As the process continues, the product might become cloudy, form a gel, or completely solidify.[1] If the compound is being used in a chemical reaction, the formation of insoluble precipitates or a reduction in the expected yield of your desired product can also be signs of polymerization.[1]

Q4: Are there any chemical inhibitors I can add to prevent polymerization during storage?

A4: Yes, adding a polymerization inhibitor is a common practice for long-term storage of reactive monomers. For compounds susceptible to free-radical polymerization, phenolic inhibitors are effective. Based on data for similar compounds, Butylated Hydroxytoluene (BHT) or hydroquinone (B1673460) are recommended.[1] A typical concentration for these inhibitors would be in the range of 0.01% to 0.5% by weight.[1] The choice of inhibitor should be compatible with your intended downstream application.

Data Presentation

ParameterRecommended ConditionRationale
Temperature Cool; 2-8°C for long-term storage is ideal.[2]Reduces the rate of potential polymerization and decomposition reactions.
Atmosphere Tightly sealed container, under an inert gas (e.g., Nitrogen, Argon).[1][2]Prevents oxidation and exposure to moisture, which can initiate polymerization.
Light Store in a dark location or use an amber/opaque container.[1][2][3]Prevents photo-initiation of free-radical polymerization.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2][5]These can catalyze decomposition or polymerization reactions.

Experimental Protocols

Protocol: Addition of a Polymerization Inhibitor (BHT)

This protocol describes how to add Butylated Hydroxytoluene (BHT) as a free-radical inhibitor to this compound for stabilization during storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • A clean, dry, amber glass storage bottle with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Determine the required amount of BHT: Calculate the mass of BHT needed to achieve a concentration of 0.1% (or your desired concentration) by weight relative to the mass of the this compound to be stored.

  • Weigh the BHT: Using an analytical balance, carefully weigh the calculated amount of BHT onto weighing paper.

  • Transfer: Transfer the weighed BHT into the clean, dry amber storage bottle.

  • Add the Compound: Add the this compound to the storage bottle containing the BHT.

  • Dissolve the Inhibitor: Securely cap the bottle and mix the contents gently (by swirling or slow stirring with a PTFE-coated stir bar) until the BHT is completely dissolved.

  • Inert the Atmosphere: If possible, gently flush the headspace of the bottle with an inert gas (e.g., nitrogen) before final sealing. This displaces oxygen and further protects the compound.

  • Label and Store: Clearly label the bottle with the compound name, date, and the concentration of the added BHT. Store the container according to the recommended conditions (cool, dry, dark).

G cluster_prep Preparation cluster_mixing Mixing cluster_storage Final Storage calc 1. Calculate BHT mass (e.g., 0.1% of total mass) weigh 2. Weigh BHT calc->weigh transfer_bht 3. Transfer BHT to storage bottle weigh->transfer_bht add_compound 4. Add 3-Bromo-2,2-bis- (bromomethyl)propanol transfer_bht->add_compound dissolve 5. Mix until BHT dissolves add_compound->dissolve inert 6. Flush headspace with inert gas dissolve->inert label_store 7. Label and store in cool, dry, dark place inert->label_store

Caption: Experimental workflow for adding a stabilizer.

References

Technical Support Center: Degradation of 3-Bromo-2,2-bis(bromomethyl)propanol under UV Radiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) under UV radiation. While specific public data on the comprehensive photodegradation of TBNPA is limited, this guide offers foundational knowledge, experimental protocols, and troubleshooting advice based on the chemical properties of halogenated organic compounds and general principles of photochemistry.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be sensitive to UV light?

Q2: What are the potential degradation pathways of this compound under UV radiation?

A2: Based on its structure, potential degradation pathways may include:

  • Homolytic Cleavage: The carbon-bromine bond can break, forming a bromine radical and an organic radical. This can initiate a cascade of radical reactions.

  • Hydrolysis: In aqueous solutions, UV radiation can accelerate the hydrolysis of the C-Br bonds, leading to the substitution of bromine with hydroxyl groups and the release of hydrobromic acid.[1] A study on TBNPA in aqueous basic solutions (not UV-induced) showed decomposition through intramolecular substitution to form oxetane (B1205548) derivatives.[4][5]

  • Oxidation: The primary alcohol group is susceptible to oxidation, potentially forming an aldehyde or carboxylic acid, especially in the presence of oxygen or other oxidants.[1]

Q3: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its byproducts?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products. A UV detector is commonly used for quantification.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile degradation products. The mass fragmentation patterns are crucial for structural elucidation of unknown byproducts.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying and quantifying non-volatile and thermally labile degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the definitive identification of degradation products.[6]

Q4: How can I differentiate between UV degradation and other forms of degradation (e.g., hydrolysis, thermal)?

A4: To isolate the effects of UV radiation, it is crucial to run control experiments in parallel:

  • Dark Control: A sample prepared and maintained under the same conditions as the experimental sample but shielded from UV light. This will account for any degradation due to hydrolysis or reaction with the solvent.

  • Thermal Control: If the UV lamp generates significant heat, a control experiment should be conducted at the same temperature in the dark to assess thermal degradation.

Troubleshooting Guide

This guide addresses common issues encountered during UV degradation experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no degradation observed. 1. UV Lamp Issue: The lamp may not be at full power, may be past its useful life, or the shutters may not be open.[8][9] 2. Incorrect Wavelength: The absorption spectrum of the compound may not overlap with the emission spectrum of the lamp. 3. Sample Matrix: The solvent or other components in the sample may be absorbing the UV light.1. Allow the lamp to warm up, clean the reflectors, and check the lamp's operational hours.[8][9] Consider replacing the bulb if necessary. 2. Determine the UV-Vis absorption spectrum of this compound to select a lamp with an appropriate wavelength output. 3. Run the experiment in a non-UV-absorbing solvent if possible.
Rapid, uncontrolled degradation. 1. High UV Intensity: The UV lamp intensity may be too high, leading to very fast reaction rates that are difficult to monitor. 2. Photocatalysis: Impurities in the sample or on the glassware may be acting as photocatalysts.1. Reduce the lamp intensity, increase the distance between the lamp and the sample, or use filters to attenuate the light. 2. Use high-purity solvents and thoroughly clean all glassware.
Formation of unexpected or numerous byproducts. 1. Secondary Photolysis: Primary degradation products may themselves be photolabile and undergo further degradation. 2. Reaction with Solvent or Air: The excited state of the molecule or radical intermediates may react with the solvent or dissolved oxygen.1. Analyze samples at multiple, shorter time intervals to identify primary products before they degrade further. 2. Degas the solvent and run the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude reactions with oxygen.
Poor reproducibility of results. 1. Fluctuations in Lamp Output: The intensity of the UV lamp may not be stable over time.[10] 2. Inconsistent Sample Positioning: Variations in the distance and angle of the sample relative to the lamp will affect the received UV dose. 3. Variable Sample Temperature: Temperature can influence reaction rates.1. Use a radiometer to monitor the lamp output. Allow the lamp to stabilize before starting the experiment.[9] 2. Use a fixed sample holder to ensure consistent positioning. 3. Use a temperature-controlled reaction vessel.

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of Degradation

This protocol describes how to monitor the degradation of this compound by measuring the change in its UV absorbance over time.

Materials:

  • This compound

  • UV-transparent solvent (e.g., acetonitrile, methanol)

  • Quartz cuvettes[10]

  • UV-Vis spectrophotometer

  • UV lamp with a suitable wavelength

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λmax) by scanning the solution in the UV-Vis spectrophotometer.

  • Prepare a working solution with an initial absorbance between 1.0 and 1.5 at λmax.

  • Fill two quartz cuvettes with the working solution. Wrap one cuvette completely in aluminum foil (this is the dark control).

  • Place both cuvettes in a temperature-controlled sample holder and position them at a fixed distance from the UV lamp.

  • Start the UV irradiation.

  • At regular time intervals, remove both cuvettes and measure the absorbance at λmax.

  • Continue until the absorbance of the irradiated sample no longer changes significantly or has reached a plateau.

  • Plot absorbance vs. time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol outlines the analysis of degradation products using Gas Chromatography-Mass Spectrometry.

Materials:

  • Samples from the UV degradation experiment (Protocol 1) at various time points.

  • GC-MS system with a suitable column (e.g., non-polar DB-5ms).[6]

  • High-purity solvent for dilution (e.g., dichloromethane, ethyl acetate).[7]

Procedure:

  • At each time point from the degradation experiment, withdraw an aliquot of the reaction mixture.

  • If necessary, dilute the aliquot with a suitable solvent to a concentration appropriate for GC-MS analysis (typically around 1 mg/mL).[7]

  • Inject the sample into the GC-MS.

  • GC-MS Parameters (Example): [6]

    • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm

    • Oven Program: Initial temperature 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Injector Temperature: 250°C

    • MS Detector: Electron Ionization (EI) at 70 eV, mass range 40-400 amu.

  • Analyze the resulting chromatogram to identify the peak for the parent compound and any new peaks corresponding to degradation products.

  • Use the mass spectra of the new peaks and compare them with mass spectral libraries (e.g., NIST) to identify the degradation products.

Data Presentation

Quantitative data from degradation experiments should be recorded systematically. The following table is a template for recording such data.

Table 1: Degradation of this compound under UV Radiation

Time (hours)Concentration of Parent Compound (mg/L)Peak Area of Degradation Product 1Peak Area of Degradation Product 2pH (for aqueous solutions)
0
1
2
4
8
12
24

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp UV Exposure cluster_analysis Analysis prep_solution Prepare Stock Solution of TBNPA prep_working Prepare Working Solutions prep_solution->prep_working prep_controls Prepare Dark and Experimental Samples prep_working->prep_controls uv_exposure Expose Sample to UV Radiation prep_controls->uv_exposure sampling Collect Aliquots at Time Intervals uv_exposure->sampling hplc_analysis HPLC-UV Analysis sampling->hplc_analysis gcms_analysis GC-MS or LC-MS Analysis sampling->gcms_analysis data_analysis Data Interpretation and Kinetic Modeling hplc_analysis->data_analysis gcms_analysis->data_analysis

Caption: Workflow for UV degradation experiment.

Degradation_Pathways cluster_pathways Potential Degradation Routes under UV parent This compound (TBNPA) path1 Homolytic C-Br Cleavage parent->path1 hv path2 UV-Accelerated Hydrolysis parent->path2 hv, H2O path3 Oxidation of Alcohol Group parent->path3 hv, [O] prod1 Radical Intermediates path1->prod1 prod2 Hydroxylated Byproducts path2->prod2 prod3 Aldehyde/Carboxylic Acid Derivatives path3->prod3

References

Minimizing acetate by-product formation in bromination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bromination experiments, with a specific focus on minimizing acetate (B1210297) by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid and acetate in bromination reactions?

A1: Acetic acid is a commonly used solvent and catalyst in bromination reactions.[1][2] It can polarize the bromine molecule, making it more electrophilic.[3] In the case of ketone bromination, acetic acid acts as an acid catalyst to promote the formation of the enol tautomer, which is the active nucleophile that reacts with bromine.[1] Acetate, often added as sodium acetate, can act as a base to facilitate this enolization.

Q2: What are the common acetate-related by-products in bromination reactions?

A2: A common by-product is the formation of α-acetoxyketones. This occurs when the bromide of the initially formed α-bromoketone is displaced by an acetate ion in a nucleophilic substitution reaction. Additionally, the use of acetic acid does not prevent other common side reactions in bromination, such as polybromination, where multiple bromine atoms are added to the substrate.[4]

Q3: How can I minimize the formation of α-acetoxyketone by-products?

A3: Minimizing the formation of α-acetoxyketones involves strategies that either reduce the concentration of the acetate nucleophile or avoid its use altogether. Consider the following approaches:

  • Use of alternative solvents: Replacing acetic acid with non-nucleophilic solvents can prevent the formation of acetoxy by-products.

  • Use of alternative brominating agents and conditions: Employing methods that do not require acetic acid or acetate buffers is the most effective strategy.

Q4: Are there "greener" alternatives to traditional bromination methods that avoid problematic solvents and reagents?

A4: Yes, several more environmentally friendly methods have been developed. One notable example is the use of an aqueous hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system "on water," which avoids the need for organic solvents and catalysts.[5][6] This method is characterized by the use of inexpensive reagents and a reduced environmental impact.[5] Another approach is the in-situ generation of bromine in a continuous flow system, which enhances safety and control over the reaction.[7]

Troubleshooting Guide: Minimizing By-product Formation

This guide provides solutions to common issues encountered during bromination reactions, with a focus on eliminating acetate-related and other unwanted by-products.

Issue Potential Cause Recommended Solution
Formation of α-acetoxyketone by-products Nucleophilic attack by acetate on the α-bromoketone product.1. Change of Solvent: Replace acetic acid with a non-nucleophilic solvent such as diethyl ether or dichloromethane.[8] 2. Alternative Bromination System: Utilize an H₂O₂/HBr system in water, which eliminates the need for acetate.[5]
Polybromination (multiple bromine additions) The substrate is highly activated, or the brominating agent is too reactive.[4]1. Use a Milder Brominating Agent: Switch from Br₂ to N-bromosuccinimide (NBS).[1][2] 2. Control Stoichiometry: Use a 1:1 molar ratio of the substrate to the brominating agent.[4] 3. Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.[4]
Reaction is slow or does not go to completion Insufficient activation of the brominating agent or substrate.1. Acid Catalysis (in non-acetate systems): If not using acetic acid, a catalytic amount of another acid like HBr may be necessary to promote enolization.[1] 2. For Heterocycles: If using NBS, a catalytic amount of a Lewis acid (e.g., AlBr₃, FeBr₃) or a protic acid (e.g., trifluoroacetic acid) can enhance reactivity.[9]
Formation of polymeric by-products Acid-catalyzed polymerization initiated by HBr by-product, or radical polymerization.[10]1. Use an Acid Scavenger: Add a non-nucleophilic base like sodium carbonate to neutralize HBr as it forms.[10] 2. Exclude Light and Use Inhibitors: Wrap the reaction vessel in foil and consider adding a radical inhibitor like hydroquinone (B1673460) or BHT to prevent radical polymerization.[10]

Experimental Protocols

Protocol 1: α-Bromination of a Ketone using H₂O₂-HBr in Water[5]

This protocol provides a green alternative to traditional methods using acetic acid.

  • Reaction Setup: Suspend the ketone (1.0 mmol) in water (0.5 mL) in a round-bottom flask.

  • Reagent Addition: Add a 48% aqueous solution of HBr (1.0 mmol).

  • Bromination: Slowly add a 30% aqueous solution of H₂O₂ (1.2 mmol) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can be isolated by filtration or extraction with an organic solvent.

Protocol 2: Selective Monobromination of an Activated Aromatic Compound using a Protecting Group[11]

This protocol is useful for substrates like aminobenzoic acids where polybromination is a significant issue.

  • Protection Step (Acetylation):

    • Dissolve the aminobenzoic acid in glacial acetic acid.

    • Slowly add acetic anhydride (B1165640) with stirring.

    • Gently heat the mixture to complete the reaction.

    • Pour the mixture into ice-cold water to precipitate the N-acetylated product.

    • Collect the solid by vacuum filtration and dry.

  • Bromination Step:

    • Dissolve the N-acetylated compound in glacial acetic acid and cool in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise.

    • Stir at room temperature to complete the reaction.

    • Pour the reaction mixture into cold water to precipitate the brominated product.

    • Collect the product by vacuum filtration.

  • Deprotection Step (Hydrolysis):

    • Reflux the brominated, N-acetylated product with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

    • After hydrolysis is complete (monitor by TLC), neutralize the solution to precipitate the final monobrominated product.

    • Collect the product by vacuum filtration, wash with water, and dry.

Visualizing Reaction Pathways and Workflows

cluster_0 Traditional Bromination with Acetate cluster_1 Alternative 'Green' Bromination A Ketone + Br2 in Acetic Acid/Acetate B α-Bromoketone (Desired Product) A->B Bromination C α-Acetoxyketone (By-product) B->C SN2 with Acetate D Ketone + HBr + H2O2 in Water E α-Bromoketone (Desired Product) D->E Oxidative Bromination

Caption: Comparison of traditional and alternative bromination pathways.

start Start: Bromination Reaction Mixture issue Issue Encountered: By-product Formation start->issue acetoxy Is it an α-acetoxy by-product? issue->acetoxy Yes polybromo Is it polybromination? issue->polybromo No solution_acetoxy Solution: - Change solvent (e.g., ether) - Use H2O2/HBr in water acetoxy->solution_acetoxy solution_polybromo Solution: - Use milder reagent (NBS) - Control stoichiometry - Lower temperature polybromo->solution_polybromo end Optimized Reaction solution_acetoxy->end solution_polybromo->end

Caption: Troubleshooting workflow for by-product formation.

References

Controlling over-bromination in the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol. Our aim is to help you overcome common challenges and optimize your synthetic protocols.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Purity of the Final Product Due to a Mixture of Brominated Species

  • Question: My final product is a mixture containing di-substituted and the over-brominated tetrabromo-pentaerythritol, leading to low purity of the desired this compound. How can I improve the selectivity of the reaction?

  • Answer: The formation of a mixture of brominated pentaerythritols is a common challenge, particularly when using strong brominating agents like hydrogen bromide (HBr).[1] To enhance the purity of your target compound, consider the following strategies:

    • Control of Reaction Stoichiometry: Carefully manage the molar ratio of the brominating agent to pentaerythritol (B129877). An excess of the brominating agent is a primary cause of over-bromination.[1]

    • Alternative Brominating Agent: The use of phosphorus tribromide (PBr₃) can offer higher reactivity and selectivity. A stepwise addition of PBr₃ at incrementally increasing temperatures can further improve the yield of the desired tribrominated product.[1]

    • Effective Purification: Technical grade products often contain impurities.[1] Thorough purification of the final product through recrystallization or chromatography is crucial to remove side products.[1]

Issue 2: Formation of Undesirable Acetate (B1210297) By-products

  • Question: I am observing the formation of acetate esters as by-products, which complicates the purification process. What is the cause and how can I prevent it?

  • Answer: Acetate by-products can form when using glacial acetic acid as a solvent or catalyst in the reaction between pentaerythritol and HBr.[1] The acetic acid can esterify the hydroxyl groups of pentaerythritol or the intermediate products. To mitigate this:

    • Solvent Selection: Consider using a non-reactive solvent. Tetrachloroethylene has been successfully used to avoid the formation of acetate esters.[1]

Frequently Asked Questions (FAQs)

1. What are the key parameters to control for selective bromination of pentaerythritol?

Controlling the reaction stoichiometry, temperature, and the choice of brominating agent and solvent are critical. A stepwise approach to adding the brominating agent and adjusting the temperature can significantly improve selectivity towards the desired tribrominated product.

2. How can I effectively purify the crude this compound?

Post-reaction work-up is essential for obtaining a high-purity product. Common purification steps include:

  • Filtration and Washing: Filter the reaction mixture and wash the filter cake with water until the filtrate is neutral.[1]

  • Recrystallization: Recrystallize the crude product from a suitable solvent to remove impurities.[1]

  • Chromatography: For very high purity requirements, column chromatography can be employed.[1]

Comparative Data on Synthesis Protocols

The following table summarizes different reaction conditions for the synthesis of this compound to help you compare and select a suitable protocol.

ParameterMethod 1Method 2
Starting Material PentaerythritolPentaerythritol
Brominating Agent Phosphorus Tribromide (PBr₃)Liquid Bromine and Sulfur
Solvent TetrachloroethyleneAcetic Acid
Key Reaction Steps 1. Suspend pentaerythritol in tetrachloroethylene. 2. Stepwise addition of PBr₃ at 100°C, 115°C, and 130°C, each for 5 hours. 3. Distill off the solvent. 4. De-esterification with methanol (B129727) at 70°C for 5 hours.[1]1. Add pentaerythritol, sulfur powder, and acetic acid. 2. Add liquid bromine dropwise, keeping the temperature below 50°C. 3. Slowly raise the temperature to 120°C and stir for 6 hours. 4. Recover acetic acid and hydrobromic acid by distillation. 5. Alcoholysis with methanol at 80°C for 2 hours.[2]
Work-up Distillation of solvent, followed by methanolysis.[1]Distillation, pH adjustment with sodium carbonate, extraction with n-pentane, and crystallization at 0°C.[2]
Reported Purity Not specified, but aims for high selectivity.[1]99.6% (GC)[2]
Reported Yield Not specified.93%[2]

Detailed Experimental Protocol (Method 2)

This protocol is based on the synthesis using liquid bromine and sulfur, which has reported high purity and yield.[2]

Materials:

  • Pentaerythritol (2.0 mol, 272.3g)

  • Sulfur powder (1.5 mol, 48.1g)

  • Acetic acid (22.67 mol, 1361.5g)

  • Liquid bromine (4.0 mol, 639.2g)

  • Methanol (975 mL)

  • 10% Sodium carbonate aqueous solution

  • n-Pentane (585 mL)

  • Water (1000 mL)

Procedure:

  • In a suitable reaction vessel, add pentaerythritol, sulfur powder, and acetic acid.

  • With stirring, add liquid bromine dropwise. Control the addition rate to maintain the internal temperature at or below 50°C.

  • After the addition is complete, slowly raise the temperature to 120°C and continue stirring for 6 hours.

  • At the end of the reaction, reduce the temperature to 80°C and recover acetic acid and hydrobromic acid by distillation under reduced pressure (-0.09 MPa).

  • To the residue, add 975 mL of methanol and perform alcoholysis at 80°C for 2 hours.

  • Recover methanol and methyl acetate by distillation under reduced pressure.

  • Cool the residue to 50°C and add 1000 mL of water.

  • Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir at 50°C for 30 minutes.

  • Cool the mixture to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then separate the organic phase.

  • Cool the organic phase to 0°C to precipitate white crystals.

  • Filter the crystals with suction and dry at 50°C for 6 hours to obtain the final product.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_products Products Pentaerythritol Pentaerythritol DesiredProduct This compound (Desired Product) Pentaerythritol->DesiredProduct Controlled Bromination BrominatingAgent Brominating Agent (e.g., PBr₃ or Br₂/S) Byproduct Tetrabromopentaerythritol (Over-bromination) DesiredProduct->Byproduct Excess Brominating Agent

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

G Start Start Synthesis CheckPurity Analyze Product Purity Start->CheckPurity HighPurity High Purity Product (End) CheckPurity->HighPurity Yes LowPurity Low Purity Detected CheckPurity->LowPurity No Troubleshoot Troubleshoot LowPurity->Troubleshoot ControlStoichiometry Control Stoichiometry Troubleshoot->ControlStoichiometry OptimizeTemp Optimize Temperature Profile Troubleshoot->OptimizeTemp ChangeSolvent Change Solvent Troubleshoot->ChangeSolvent Purify Enhance Purification Troubleshoot->Purify ReRun Re-run Synthesis ControlStoichiometry->ReRun OptimizeTemp->ReRun ChangeSolvent->ReRun Purify->ReRun ReRun->CheckPurity

Caption: A logical workflow for troubleshooting low purity in the synthesis.

References

Technical Support Center: Purifying 3-Bromo-2,2-bis(bromomethyl)propanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-2,2-bis(bromomethyl)propanol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: Based on documented procedures, two main solvent systems are recommended for the recrystallization of this compound (also known as Tribromoneopentyl alcohol or TBNPA):

  • n-Pentane: The crude product can be dissolved in n-pentane, and crystallization is induced by cooling the solution.[1]

  • Methanol (B129727)/Water Mixture: A mixed solvent system of methanol and water can also be effectively used for recrystallization.[2]

The choice of solvent may depend on the impurities present in the crude product. It is advisable to perform a small-scale test to determine the optimal solvent system for your specific sample.

Q2: What are the key physical properties of this compound relevant to its recrystallization?

A2: Understanding the physical properties of the compound is crucial for a successful recrystallization.

PropertyValue
Appearance White solid
Melting Point 62-67 °C
Solubility in Water Insoluble

Data sourced from multiple chemical suppliers.

Q3: How can I determine the appropriate amount of solvent to use for recrystallization?

A3: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. This creates a supersaturated solution upon cooling, which is necessary for crystal formation. A good starting point is to add small portions of the hot solvent to the crude material with stirring until it all dissolves. Avoid using a large excess of solvent, as this will reduce the recovery yield.

Q4: At what temperature should I cool the solution to induce crystallization?

A4: For the n-pentane system, cooling to 0°C has been reported to be effective in precipitating a large amount of white crystals.[1] For a methanol/water system, initial cooling to room temperature followed by further cooling in an ice bath is a standard practice. The optimal cooling temperature may require some experimentation to maximize yield while maintaining purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution is not sufficiently saturated.- The cooling process is too rapid.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound (62-67°C).- The compound is precipitating out of solution at a temperature above its melting point.- High concentration of impurities.- Use a lower-boiling point solvent or a mixed solvent system.- Add a small amount of additional solvent to the hot solution to ensure the compound stays dissolved until the temperature is below its melting point upon cooling.- Allow for a slower cooling process.
Low Recovery Yield - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The crystals were washed with a solvent that was not cold.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution has been adequately cooled to maximize crystal formation before filtration.- Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Discolored Crystals - Presence of colored impurities in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce the yield.

Experimental Protocols

Protocol 1: Recrystallization using n-Pentane

  • Dissolution: In a suitable flask, add the crude this compound. Heat n-pentane in a separate container and add the hot solvent portion-wise to the crude material with stirring until it is completely dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath and cool to 0°C to induce the precipitation of white crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-pentane to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Recrystallization using Methanol/Water

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.

  • Addition of Anti-solvent: While the methanol solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, during which crystals should start to form. For maximum yield, cool the flask further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Induce Crystallization dissolve->cool If no insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization process.

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Troubleshooting low conversion rates in the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol. Our aim is to help you diagnose and resolve issues to improve reaction efficiency and product purity.

Troubleshooting Guide

Problem: Low or No Conversion of Starting Material

Q1: My reaction shows a low conversion rate with a significant amount of unreacted pentaerythritol (B129877). What are the likely causes and how can I improve the conversion?

A low conversion rate is a common issue that can stem from several factors related to reagents, reaction conditions, and setup.

Possible Causes & Solutions:

  • Insufficient Brominating Agent: The stoichiometry of your brominating agent is critical. Ensure the correct molar ratio is used. For phosphorus tribromide (PBr₃), all three bromine atoms are reactive. For hydrobromic acid (HBr), a sufficient excess may be necessary to drive the reaction to completion.[1][2]

  • Reagent Purity and Moisture: The presence of moisture can deactivate PBr₃ by converting it to phosphorous acid and HBr, thereby reducing the amount of active brominating agent.[2] Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.[2] The purity of pentaerythritol and the brominating agent should also be verified.

  • Inadequate Reaction Temperature: The bromination of polyols like pentaerythritol often requires elevated temperatures to proceed efficiently.[2][3] If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to side reactions and tar formation.[2] A stepwise increase in temperature may be beneficial, especially when using PBr₃.[1]

  • Poor Solubility of Starting Material: Pentaerythritol has limited solubility in many organic solvents.[1] If the starting material is not adequately suspended or dissolved, its availability for the reaction is limited. Ensure vigorous stirring and consider using a co-solvent or a solvent in which pentaerythritol has better solubility at the reaction temperature, such as tetrachloroethylene (B127269) or acetic acid.[1][4]

Problem: Formation of Multiple Brominated Species and Low Selectivity

Q2: My final product is a mixture containing mono-, di-, and other brominated species, leading to low purity of the desired this compound. How can I improve the selectivity?

The formation of a mixture of brominated products is a frequent challenge, particularly when using HBr.[1] Achieving the desired tribrominated product requires careful control over the reaction.

Strategies to Enhance Selectivity:

  • Control of Stoichiometry: Carefully controlling the molar ratio of the brominating agent to pentaerythritol is crucial. An excess of the brominating agent can lead to over-bromination, while an insufficient amount will result in a mixture of partially brominated products.[1]

  • Choice of Brominating Agent: Phosphorus tribromide (PBr₃) has been reported to offer higher reactivity and selectivity compared to HBr.[1] A stepwise addition of PBr₃ at incrementally increasing temperatures can further enhance the yield of the desired tribrominated product.[1]

  • Reaction Time and Temperature Monitoring: Monitor the reaction progress using techniques like TLC or GC.[2][5] This allows you to stop the reaction once the starting material is consumed and before significant amounts of over-brominated products are formed. Lowering the reaction temperature can sometimes improve selectivity.[2]

Problem: Presence of Undesirable By-products

Q3: I am observing the formation of acetate (B1210297) esters as by-products, which is complicating the purification process. What is the cause and how can I prevent this?

The formation of acetate by-products is a known side reaction when using glacial acetic acid as a solvent or catalyst in the reaction between pentaerythritol and HBr.[1][4] The acetic acid can react with the hydroxyl groups of the starting material or the intermediate products to form esters.[1]

Mitigation Strategies:

  • Solvent Selection: To avoid the formation of acetate esters, consider using a non-reactive solvent. Tetrachloroethylene has been successfully used as an alternative solvent.[1]

  • Post-Reaction Treatment: If acetate esters have formed, a de-esterification step can be performed. This typically involves refluxing the crude product with methanol (B129727).[1][4]

Frequently Asked Questions (FAQs)

Q4: What is the best method for purifying the crude this compound?

Purification can be challenging due to the presence of various brominated species and other by-products.[1] Effective purification is essential to remove side products.[1] Common methods include:

  • Recrystallization: This is a common and effective method for purifying the solid product.[1]

  • Column Chromatography: For complex mixtures, column chromatography on silica (B1680970) gel can be used to separate the desired product from impurities.[3][5]

  • Distillation: Vacuum distillation can be employed, especially if the impurities are significantly more or less volatile than the product.[3][5]

Q5: How can I monitor the progress of the reaction?

Regular monitoring is key to optimizing the reaction and maximizing the yield of the desired product. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the starting material and the formation of the product.[3][5]

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are ideal for identifying and quantifying the components in the reaction mixture, including starting materials, intermediates, the final product, and any by-products.[2][6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main product from less volatile impurities.[2]

Quantitative Data Summary

ParameterSynthesis using HBr/Acetic AcidSynthesis using PBr₃/TetrachloroethyleneReference
Starting Material PentaerythritolPentaerythritol[1][4]
Brominating Agent HBr (bubbled gas or aqueous) / Liquid BrominePhosphorus Tribromide (PBr₃)[1][3][4]
Solvent/Catalyst Glacial Acetic AcidTetrachloroethylene[1][3][4]
Typical Temperature 100-120°CStepwise: 100°C, 115°C, 130°C[1][3][4]
Common By-products Acetate esters, mixture of brominated speciesPhosphorous by-products[1]
Reported Yield >90% (conversion)Not specified[4]
Reported Purity 99.6% (after purification)Not specified[4][6]

Experimental Protocols

Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is based on a method that utilizes a stepwise addition of PBr₃ to improve selectivity.[1]

  • Initial Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene.[1]

  • First Addition of PBr₃: Slowly add the first portion of 0.2 mol of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.[1]

  • Second Addition of PBr₃: Increase the temperature to 115°C and add the second portion of PBr₃. Let the reaction continue for another 5 hours.[1]

  • Third Addition of PBr₃: Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.[1]

  • Work-up: Distill off the tetrachloroethylene under reduced pressure.[1]

  • De-esterification (if necessary): Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours.[1]

  • Purification: Filter the reaction mixture and wash the filter cake with water until the pH of the filtrate is neutral. Suction filter and dry the filter cake to obtain the final product.[1]

Synthesis using Hydrogen Bromide (HBr) and Acetic Acid

This is a more traditional method that may result in a mixture of products.[1]

  • Reaction Setup: In a suitable reactor, charge pentaerythritol (1 mole) and glacial acetic acid as the solvent/catalyst.[3]

  • Bromination: Heat the mixture to approximately 100-120°C and bubble hydrogen bromide (HBr) gas through the solution or add aqueous HBr. The reaction is typically run for several hours.[3]

  • Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).[3]

  • Purification: The organic layer is washed with a basic solution (e.g., saturated NaHCO₃) and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[3]

Visualizations

Troubleshooting_Workflow cluster_diagnosis Diagnosis of Low Conversion cluster_solutions Potential Solutions Start Low Conversion Rate Observed Check_Reagents Reagent Stoichiometry & Purity Check Start->Check_Reagents Check_Conditions Reaction Conditions Check Check_Reagents->Check_Conditions Correct Adjust_Stoichiometry Adjust Brominating Agent Ratio Check_Reagents->Adjust_Stoichiometry Incorrect Check_Setup Experimental Setup Check Check_Conditions->Check_Setup Optimal Optimize_Temp Optimize Temperature & Reaction Time Check_Conditions->Optimize_Temp Suboptimal Purify_Reagents Use Anhydrous Solvents & Pure Reagents Check_Setup->Purify_Reagents Moisture Present Improve_Mixing Ensure Vigorous Stirring & Good Suspension Check_Setup->Improve_Mixing Poor Mixing/ Solubility Monitor_Reaction Monitor by TLC/GC Adjust_Stoichiometry->Monitor_Reaction Purify_Reagents->Monitor_Reaction Optimize_Temp->Monitor_Reaction Improve_Mixing->Monitor_Reaction End End Monitor_Reaction->End Improved Conversion

Caption: Troubleshooting workflow for low conversion rates.

References

Stability of 3-Bromo-2,2-bis(bromomethyl)propanol in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (TBNPA) in aqueous solutions?

A1: this compound is a relatively stable compound in solid form when stored in a cool, dry, and dark place.[1] However, in aqueous solutions, its stability is highly dependent on the pH of the medium. The compound is most stable in acidic conditions and degrades as the pH becomes neutral and, more rapidly, alkaline.[2]

Q2: How does pH influence the degradation of TBNPA?

A2: The rate of degradation of TBNPA in aqueous solutions is directly proportional to the pH. The pseudo-first-order rate constant of its decomposition increases linearly with an increase in pH.[2][3] This means the compound is significantly more stable at a lower pH and degrades faster at a higher pH.

Q3: What is the degradation pathway of TBNPA in neutral to basic conditions?

A3: Under neutral and basic conditions (pH 7.0 to 9.5), TBNPA undergoes a sequence of intramolecular nucleophilic substitution reactions.[2][4] This process involves the release of bromide ions at each step and the formation of cyclic ether byproducts. The degradation sequence is as follows:

  • This compound (TBNPA) decomposes to form 3,3-bis(bromomethyl)oxetane (BBMO) .

  • BBMO further degrades to 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) .

  • Finally, BMHMO converts to 2,6-dioxaspiro[3.3]heptane (DOH) .[2][3]

Q4: What is the expected stability of TBNPA in acidic solutions?

A4: While specific kinetic data for acidic conditions is limited in publicly available literature, it is established that the stability of TBNPA and related brominated compounds increases with decreasing pH.[2] Therefore, TBNPA is expected to be most stable in acidic aqueous solutions (pH < 7).

Q5: What are the recommended storage conditions for TBNPA solutions?

A5: For short-term storage of TBNPA in solution, it is advisable to use a buffered solution with a slightly acidic pH (e.g., pH 4-6) and store it at refrigerated temperatures (2-8°C) to minimize degradation.[4] For long-term storage, it is best to keep the compound in its solid form in a tightly sealed container in a cool, dry, and dark environment.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in analytical chromatography (HPLC, GC-MS) over time. The compound is degrading in your solution due to pH and/or temperature.Verify the pH of your solution. If it is neutral or basic, consider buffering your solution to a slightly acidic pH. Store solutions at a lower temperature (2-8°C) and protect them from light.[4] Analyze samples as quickly as possible after preparation.
Loss of starting material in experiments conducted in neutral or basic buffers. TBNPA is undergoing base-catalyzed degradation.If experimentally feasible, conduct the reaction at a lower pH. If the pH is critical for the reaction, run a control experiment to quantify the rate of TBNPA degradation under your specific conditions and account for this loss in your calculations.
Inconsistent results in bioassays. The concentration of the active compound (TBNPA) may be decreasing over the course of the experiment due to instability in the assay medium.Perform a time-course stability study of TBNPA in your specific assay buffer. This will help you understand its half-life under your experimental conditions and establish a time window for reliable results. Consider preparing fresh solutions immediately before use.

Data on Stability of this compound

The following table summarizes the stability of TBNPA under different pH conditions based on available literature.

pH Condition Relative Stability Primary Degradation Mechanism Key Degradation Products
Acidic (pH < 7) HighMinimal degradation expected.Not extensively studied, but likely slow hydrolysis.
Neutral (pH ≈ 7) ModerateSlow intramolecular nucleophilic substitution.[2][3]3,3-bis(bromomethyl)oxetane (BBMO)[2][3]
Alkaline (pH > 7) LowRapid intramolecular nucleophilic substitution.[2][3]BBMO, 3-bromomethyl-3-hydroxymethyloxetane (BMHMO), 2,6-dioxaspiro[3.3]heptane (DOH)[2][3]

Experimental Protocols

Protocol for pH-Dependent Stability Study of TBNPA

This protocol outlines a general procedure to assess the stability of TBNPA in aqueous solutions at different pH values.

1. Materials and Reagents:

  • This compound (TBNPA)

  • Buffer solutions: pH 4 (acetate buffer), pH 7 (phosphate buffer), pH 9 (borate buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve TBNPA in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Preparation of Test Solutions:

  • For each pH condition, pipette a known volume of the TBNPA stock solution into a volumetric flask and dilute with the respective buffer (pH 4, 7, or 9) to a final concentration of approximately 100 µg/mL.

4. Incubation:

  • Transfer aliquots of each test solution into separate sealed vials.

  • Store the vials at a constant temperature (e.g., 25°C or 40°C).

5. Sampling and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench any further degradation by diluting the aliquot with the mobile phase (e.g., 50:50 acetonitrile:water).

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of TBNPA.

6. Data Analysis:

  • Plot the natural logarithm of the TBNPA concentration versus time for each pH condition.

  • Determine the pseudo-first-order degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

Visualizations

G cluster_conditions pH Condition cluster_stability Relative Stability Acidic Acidic (pH < 7) High High Acidic->High Neutral Neutral (pH ≈ 7) Moderate Moderate Neutral->Moderate Alkaline Alkaline (pH > 7) Low Low Alkaline->Low

Caption: Relationship between pH and the stability of TBNPA.

G TBNPA TBNPA (Parent Compound) BBMO BBMO (3,3-bis(bromomethyl)oxetane) TBNPA->BBMO - Br⁻ (pH ≥ 7) BMHMO BMHMO (3-bromomethyl-3-hydroxymethyl oxetane) BBMO->BMHMO - Br⁻ DOH DOH (2,6-dioxaspiro[3.3]heptane) BMHMO->DOH - Br⁻ G start Start: Prepare TBNPA Solutions at pH 4, 7, 9 incubate Incubate at Constant Temperature start->incubate sample Withdraw Aliquots at Time Points (t=0, 2, 4... hrs) incubate->sample quench Quench Degradation (e.g., Dilute with Mobile Phase) sample->quench analyze Analyze by HPLC-UV/MS quench->analyze data Plot ln[TBNPA] vs. Time analyze->data calculate Calculate Rate Constant (k) and Half-life (t½) data->calculate end End: Determine Stability Profile calculate->end

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 3-Bromo-2,2-bis(bromomethyl)propanol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. 3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl Alcohol (TBNPA), is a widely utilized reactive flame retardant. Its efficacy and safety in downstream applications are directly linked to its purity. This guide provides an objective comparison of the analytical methods used to assess the purity of TBNPA and its primary alternatives, Dibromoneopentyl glycol (DBNPG) and Tetrabromobisphenol A (TBBPA).

Comparison of Key Analytical Techniques

The purity of TBNPA and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, identification of unknown impurities, or high-throughput screening.

Analytical TechniqueAnalyteTypical Purity (%)Impurity Detection LimitKey AdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) TBNPA>97[1]~0.01%High sensitivity and separation efficiency; provides structural information for impurity identification.[2]Requires analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds.[2]
DBNPG>98.5[3]Not specifiedWell-suited for volatile impurities and provides high-resolution separation.Potential for thermal degradation of the analyte.
TBBPA>98.5[4]0.05 mg/kg[5]Highly sensitive, especially with derivatization, allowing for trace-level analysis.[5][6]Derivatization is often required to improve volatility and chromatographic performance.[6]
High-Performance Liquid Chromatography (HPLC) TBNPA>97[1]<0.01% (with MS detector)[2]Suitable for non-volatile and thermally labile compounds; versatile with a wide range of column and solvent combinations.[2]Can consume larger volumes of solvent; a mass spectrometry (MS) detector is needed for definitive identification of unknown impurities.[2]
DBNPGNot specifiedNot specifiedApplicable for non-volatile impurities; can be coupled with various detectors (UV, MS).[7]May require derivatization for sensitive UV detection if the analyte lacks a strong chromophore.[7]
TBBPA>97[8]0.01 mg/L (SERS method)[1]Excellent for separating TBNPA from less volatile impurities and starting materials.[9]The mobile phase composition is critical for achieving good separation and peak shape.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy TBNPA>98~0.1%[2]Provides unambiguous structural information; quantitative NMR (qNMR) allows for high-accuracy quantification without a specific reference standard for the impurity.[2][10]Lower sensitivity compared to chromatographic methods; signal overlap can complicate analysis of complex mixtures.[2]
DBNPGNot specifiedNot specifiedProvides detailed structural information and can be used for quantitative analysis.[11][12]Sensitivity may be a limitation for detecting trace impurities.
TBBPANot specifiedNot specifiedUseful for structural confirmation and identifying major impurities.Less sensitive than chromatographic methods for trace impurity detection.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify volatile impurities in TBNPA, DBNPG, or TBBPA.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in a suitable high-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of about 1 mg/mL.[2]

  • For TBBPA, a derivatization step is often performed. For example, react the sample with acetic anhydride (B1165640) in the presence of a catalyst to form a more volatile derivative.[5]

2. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.[9]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.[9]

  • Injector Temperature: 250 °C.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV.[9]

  • Mass Range: Scan from m/z 40-400 amu.[9]

3. Data Analysis:

  • Identify the main component peak and any impurity peaks in the total ion chromatogram (TIC).

  • Determine the relative peak area of the main component to estimate purity.

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify the main component and non-volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

2. HPLC Instrumentation and Conditions (Example for TBBPA):

  • HPLC Column: A C18 reversed-phase column (e.g., ZORBAX SB-C18).[1]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 3:7 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detector: UV detector set at an appropriate wavelength (e.g., 230 nm for TBBPA).[1]

  • Injection Volume: 20 µL.[1]

3. Data Analysis:

  • Calculate the purity based on the relative peak area of the main component in the chromatogram.

  • For quantitative analysis, a calibration curve should be prepared using certified reference standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the compound without the need for a specific reference standard of the analyte.

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) a specific amount of the sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid) into a vial.[13]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9][13]

  • Transfer the solution to a high-precision NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.[13]

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.[10]

  • Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Visualizing Analytical Workflows

To further clarify the analytical processes, the following diagrams illustrate a general workflow for purity assessment and a decision tree for selecting the most appropriate analytical method.

cluster_workflow General Analytical Workflow for Purity Assessment Sample Sample Acquisition Prep Sample Preparation (Weighing, Dissolution, Derivatization) Sample->Prep Analysis Instrumental Analysis (GC-MS, HPLC, or NMR) Prep->Analysis Data Data Processing (Integration, Calibration) Analysis->Data Report Purity Report & Impurity Identification Data->Report cluster_decision Decision Tree for Analytical Method Selection Goal Goal of Analysis? Volatile Is the sample volatile and thermally stable? Goal->Volatile Purity & Impurity ID Structural Need unambiguous structural information? Goal->Structural Structural Confirmation Sensitivity Need high-sensitivity quantification? Goal->Sensitivity Trace Analysis GCMS Use GC-MS Volatile->GCMS Yes HPLC Use HPLC Volatile->HPLC No NMR Use NMR Structural->NMR Yes Sensitivity->GCMS Volatile Impurities Sensitivity->HPLC Non-volatile Impurities

References

A Comparative Guide to the GC-MS Analysis of 3-Bromo-2,2-bis(bromomethyl)propanol and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount for the integrity and reproducibility of experimental results. 3-Bromo-2,2-bis(bromomethyl)propanol, also known as tribromoneopentyl alcohol, is a key building block in various synthetic pathways. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of this compound and its common impurities, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural elucidation of unknown impurities, or high-throughput screening.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry.High sensitivity and resolution for volatile and semi-volatile compounds. Provides structural information from mass fragmentation patterns, aiding in the identification of unknown impurities. Excellent for quantitative analysis.[1]The analyte must be thermally stable and volatile. Derivatization may be required for polar compounds.
HPLC Separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.Suitable for non-volatile and thermally labile compounds.[1] Highly versatile due to a wide range of column and mobile phase combinations.May require a mass spectrometry detector for definitive identification of unknown impurities. Can consume larger volumes of solvents.[1]
NMR Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.Provides unambiguous structural information for both the main compound and impurities.[1] Quantitative NMR (qNMR) allows for high-accuracy quantification without the need for specific impurity reference standards.Lower sensitivity compared to chromatographic methods. Signal overlap in complex mixtures can complicate analysis.[1]

Quantitative Data Presentation

GC-MS analysis of a typical sample of this compound can reveal several process-related impurities. The following table summarizes the expected results from a GC-MS analysis, including retention times and relative abundance of the main component and its potential impurities.

CompoundExpected Retention Time (min)Key m/z RatiosNotes
Pentaerythritol~4.561, 73, 85, 103Unreacted starting material.
Monobrominated intermediate~7.2121, 123, 139, 141Incomplete reaction product.
This compound ~10.5 121, 123, 227, 229, 245, 247 Main Component
Over-brominated product~12.8201, 203, 281, 283Byproduct from excessive bromination.
Acetate (B1210297) ester byproductVariableDependent on structureCan form if acetic acid is used in the synthesis.[2]

Experimental Protocols

GC-MS Analysis

This protocol is designed for the separation and identification of this compound and its volatile impurities.

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Scan Mode: Full Scan.

HPLC Analysis

This protocol provides a general framework for the analysis of less volatile impurities.

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.

Instrumentation and Conditions:

  • HPLC System: With a UV or MS detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

NMR Spectroscopy

This protocol is for the structural confirmation and quantification of the main component and impurities.

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Experiments: Acquire standard ¹H and ¹³C NMR spectra.

  • Data Analysis: Integrate the signals corresponding to the main compound and any impurities to determine their relative molar ratios.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to 1 mg/mL dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify end end quantify->end Final Report Impurity_Identification cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_analysis Analytical Identification start Pentaerythritol reaction Bromination Reaction start->reaction product Crude Product reaction->product unreacted Unreacted Starting Material reaction->unreacted Incomplete Reaction intermediate Mono-brominated Intermediate reaction->intermediate Partial Reaction over_brominated Over-brominated Product reaction->over_brominated Excess Reagent byproducts Reagent-related Byproducts reaction->byproducts Side Reactions gcms GC-MS Analysis product->gcms hplc HPLC Analysis product->hplc nmr NMR Spectroscopy product->nmr

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Bromo-2,2-bis(bromomethyl)propanol, a key intermediate in various synthetic applications. For contextual understanding and to offer viable alternatives, its spectral data is compared with structurally related compounds: 2,2-bis(bromomethyl)-1,3-propanediol (B29016) and 3-bromo-2-(bromomethyl)propan-1-ol. This document is intended to serve as a valuable resource for the structural elucidation and purity assessment of these compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its structural analogs. The data has been compiled from various sources and predictive models, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~3.85s2H-CH₂OH
~3.60s6H-CH₂Br
~2.50s (broad)1H-OH
2,2-bis(bromomethyl)-1,3-propanediol ~3.80d4H-CH₂OH
~3.65s4H-CH₂Br
~2.90t2H-OH
3-bromo-2-(bromomethyl)propan-1-ol ~3.80d2H-CH₂OH
~3.65d4H-CH₂Br
~2.50m1H-CH-
~1.80t1H-OH

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~65-CH₂OH
~45Quaternary C
~35-CH₂Br
2,2-bis(bromomethyl)-1,3-propanediol ~65-CH₂OH
~48Quaternary C
~38-CH₂Br
3-bromo-2-(bromomethyl)propan-1-ol ~63-CH₂OH
~47-CH-
~37-CH₂Br

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural determination and comparison.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: Tune the probe to the respective nuclei (¹H or ¹³C) and lock the field frequency using the deuterium (B1214612) signal from the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard one-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled one-pulse sequence.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of this compound and the correlation of its atoms to the expected NMR signals.

Caption: Structure of this compound with ¹H and ¹³C NMR correlations.

A Comparative Analysis of 3-Bromo-2,2-bis(bromomethyl)propanol and Other Leading Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

This guide provides a comprehensive comparison of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) with other widely used brominated flame retardants (BFRs): Tetrabromobisphenol A (TBBPA), Hexabromocyclododecane (HBCDD), and Decabromodiphenyl ether (DecaBDE). This report details their chemical and physical properties, thermal stability, and flame retardant performance, supported by experimental data from various sources. Detailed experimental protocols for key flammability tests are also provided to aid in research and development.

Comparative Data of Brominated Flame Retardants

The selection of a flame retardant is a critical decision in material science, balancing efficacy with material compatibility and thermal stability. The following table summarizes the key properties of TBNPA and its alternatives.

PropertyThis compound (TBNPA)Tetrabromobisphenol A (TBBPA)Hexabromocyclododecane (HBCDD)Decabromodiphenyl ether (DecaBDE)
Chemical Structure C₅H₉Br₃OC₁₅H₁₂Br₄O₂C₁₂H₁₈Br₆C₁₂Br₁₀O
Molecular Weight ( g/mol ) 324.83543.87641.7959.17
Bromine Content (%) ~73%[1]~58.8%~74.7%~83.3%
Melting Point (°C) 64-67[2]180-184[3]175-185[4]300-310
Decomposition Temp. (TGA, °C) ~200-300~230-345[5]~230-270[6][7]~412[8]
Type Reactive/AdditiveReactive/AdditiveAdditiveAdditive
Primary Applications Polyurethane foams, elastomers, coatings[1][2]Epoxy resins (circuit boards), polycarbonates, ABS[3]Polystyrene insulation foams (EPS, XPS)[9]High-impact polystyrene (HIPS), textiles, electronics[10]

Flame Retardant Performance

A direct comparison of flame retardant efficacy is challenging due to variations in polymer matrices and testing conditions across different studies. However, the following provides an overview of their performance characteristics.

  • This compound (TBNPA) is a reactive flame retardant that can be chemically integrated into the polymer structure, which can reduce leaching. Its high bromine content and aliphatic structure contribute to its effectiveness, particularly in polyurethane systems.

  • Tetrabromobisphenol A (TBBPA) is one of the most widely used BFRs, valued for its high thermal stability and its ability to be used as both a reactive and additive flame retardant. It is a key component in the production of fire-safe electronics.

  • Hexabromocyclododecane (HBCDD) has been extensively used in polystyrene foams for building insulation due to its high flame retardant efficiency at low loading levels. However, its use is now restricted in many regions due to environmental and health concerns.

  • Decabromodiphenyl ether (DecaBDE) offers the highest bromine content and thermal stability among the four, making it suitable for high-temperature applications in plastics like HIPS. Its use has also been phased out in many applications due to its persistence and potential for bioaccumulation.

Experimental Protocols

Standardized testing is crucial for evaluating the performance of flame retardants. Below are detailed methodologies for key experiments.

Limiting Oxygen Index (LOI) - ASTM D2863

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented sample holder. Gas flow meters control the oxygen and nitrogen mixture.

  • Specimen: Typically a rectangular bar of specific dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).

  • Procedure:

    • The specimen is mounted vertically in the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

    • The top of the specimen is ignited with a pilot flame.

    • The oxygen concentration is adjusted until the flame is just extinguished.

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, that sustains combustion.

UL 94 Vertical Burning Test

The UL 94 standard is used to determine the flammability of plastic materials. The V-0, V-1, and V-2 ratings are common classifications for flame-retardant plastics.

  • Apparatus: A test chamber, a Bunsen burner, a timer, and a specimen holder.

  • Specimen: A rectangular bar, typically 127 mm long and 12.7 mm wide, with a specified thickness.

  • Procedure:

    • The specimen is mounted vertically.

    • A 20 mm high blue flame is applied to the bottom of the specimen for 10 seconds and then removed.

    • The afterflame time (t1) is recorded.

    • As soon as the flaming ceases, the flame is reapplied for another 10 seconds and then removed.

    • The afterflame time (t2) and afterglow time (t3) are recorded.

    • The presence of flaming drips that ignite a cotton patch placed below the specimen is noted.

  • Classification Criteria (Simplified):

    • V-0: Afterflame time for each individual specimen t1 or t2 ≤ 10 s; total afterflame time for any set of 5 specimens ≤ 50 s; no flaming drips.

    • V-1: Afterflame time for each individual specimen t1 or t2 ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; no flaming drips.

    • V-2: Afterflame time for each individual specimen t1 or t2 ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; flaming drips are allowed.

Cone Calorimetry - ASTM E1354

Cone calorimetry is a powerful tool for assessing the fire performance of materials by measuring heat release rate and other combustion parameters.

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation.

  • Specimen: A 100 mm x 100 mm flat sample, with a thickness up to 50 mm.

  • Procedure:

    • The specimen is placed horizontally on the load cell below the conical heater.

    • The specimen is exposed to a set level of radiant heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is positioned above the sample to ignite the pyrolysis gases.

    • During combustion, the mass of the sample, the oxygen concentration in the exhaust gas, and the smoke density are continuously measured.

  • Key Parameters Measured:

    • Time to ignition (TTI)

    • Heat release rate (HRR) and peak heat release rate (pHRR)

    • Total heat released (THR)

    • Mass loss rate (MLR)

    • Effective heat of combustion (EHC)

    • Smoke production rate (SPR)

Mechanism of Action and Visualization

Brominated flame retardants primarily function in the gas phase by interrupting the combustion cycle. This mechanism is visualized below.

G cluster_solid Solid Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + BFR Pyrolysis Pyrolysis Products (Fuel Radicals, HBr) Polymer->Pyrolysis Heat Heat Heat->Polymer Combustion Combustion Radicals (H•, OH•) Pyrolysis->Combustion HBr HBr Pyrolysis->HBr Br Br• (Bromine Radical) Combustion->Br H• + Br• -> HBr OH• + HBr -> H₂O + Br• HBr->Br Br->Combustion Radical Quenching H2O H₂O (Water)

Caption: Gas phase flame retardancy mechanism of brominated flame retardants.

Upon heating, the BFR and the polymer decompose, releasing flammable gases and hydrogen bromide (HBr). In the gas phase (the flame), HBr breaks down into bromine radicals (Br•). These highly reactive bromine radicals act as scavengers, interrupting the chain reaction of combustion by reacting with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire. This "radical trap" mechanism cools the flame and slows down the burning process.

References

A Comparative Guide to the Thermal Stability of Polymers Containing 3-Bromo-2,2-bis(bromomethyl)propanol and Dibromoneopentyl Glycol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flame-retardant polymers, the choice of halogenated additive is critical to achieving desired safety standards without compromising the material's physical properties. This guide provides a comparative analysis of the thermal stability of polymers incorporating two common reactive brominated flame retardants: 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) and Dibromoneopentyl glycol (DBNPG). This document is intended for researchers, scientists, and professionals in drug development and materials science to aid in the selection of appropriate flame retardants for their applications.

While direct, side-by-side comparative studies with extensive experimental data are limited in publicly available literature, this guide synthesizes available information to provide a comprehensive overview. Both TBNPA and DBNPG are utilized as reactive flame retardants, meaning they are chemically incorporated into the polymer backbone, which can enhance the durability and thermal stability of the final material.[1][2][3] DBNPG is noted as a commercially significant and widely used reactive flame retardant in unsaturated polyester (B1180765) resins and rigid polyurethane foams.[3] TBNPA is highlighted for its high bromine content and exceptional thermal, hydrolytic, and light stability.[1]

Data Presentation: Thermal Stability Parameters

The following table summarizes representative quantitative data on the thermal stability of polymers containing TBNPA. It is important to note that directly comparable data for DBNPG within the same polymer systems from a single study was not available in the reviewed literature. The data for TBNPA is presented to illustrate its expected performance.[4]

Thermal Stability ParameterPolymer SystemValue
Decomposition Temperature (Td) Polyurethane Foam with TBNPA> 300 °C (Typical onset)
Char Yield at 600 °C Polyurethane Foam with TBNPAIncreased with higher TBNPA content
Limiting Oxygen Index (LOI) Polyurethane Foam with TBNPA> 25% (with sufficient loading)

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of flame retardant performance. Below are representative methodologies for the synthesis of polymers with these additives and for key thermal analysis experiments.

Synthesis of Flame-Retardant Polyurethane Foam

This protocol describes a general procedure for the incorporation of reactive brominated flame retardants like TBNPA or DBNPG into a polyurethane foam formulation.[2]

Materials:

  • Polyol (e.g., polyether or polyester polyol)

  • This compound (TBNPA) or Dibromoneopentyl glycol (DBNPG)

  • Isocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water, pentane)

Procedure:

  • Premix Preparation: In a reaction vessel, thoroughly mix the polyol, the calculated amount of TBNPA or DBNPG (based on desired bromine content), catalyst, surfactant, and blowing agent.

  • Isocyanate Addition: Under vigorous stirring, add the stoichiometric amount of isocyanate to the premix.

  • Foaming and Curing: Immediately pour the reacting mixture into a mold and allow it to foam and rise at ambient temperature.

  • Post-Curing: Cure the foam in an oven at a specified temperature (e.g., 70-100°C) for several hours to ensure complete reaction.

Synthesis of Flame-Retardant Polyester

This protocol outlines a general method for synthesizing a polyester incorporating a reactive flame retardant.[5]

Materials:

  • Diacid or its anhydride (B1165640) (e.g., phthalic anhydride, adipic acid)

  • Diol (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol)

  • This compound (TBNPA) or Dibromoneopentyl glycol (DBNPG)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (optional, e.g., xylene for azeotropic water removal)

Procedure:

  • Esterification: Charge the diacid, diol, and TBNPA or DBNPG into a reaction flask equipped with a stirrer, thermometer, and a condenser for water removal.

  • Heating: Heat the mixture under an inert atmosphere (e.g., nitrogen) to the reaction temperature (typically 180-220°C).

  • Polycondensation: Once the initial esterification is complete (as indicated by the amount of water collected), a vacuum can be applied to remove the remaining byproducts and drive the polymerization to a higher molecular weight.

  • Cooling and Isolation: Cool the reaction mixture and isolate the resulting polyester.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.[6]

Procedure:

  • A small sample (5-10 mg) of the cured polymer is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The onset of decomposition (Td) and the percentage of char yield at a specific temperature (e.g., 600°C) are determined from the TGA curve.

Limiting Oxygen Index (LOI)

The LOI test measures the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of the material.[6]

Procedure:

  • A vertically oriented specimen of the polymer of specified dimensions is placed in a glass chimney.

  • A mixture of nitrogen and oxygen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is adjusted until the specimen just sustains flaming combustion for a specified period.

  • The LOI is expressed as the volume percentage of oxygen in the mixture.

Visualizations

The following diagrams illustrate the general workflow for synthesizing and evaluating the thermal stability of flame-retardant polymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Stability Characterization Monomers Monomers (Diacid/Diol or Polyol/Isocyanate) Polymerization Polymerization Monomers->Polymerization FR Flame Retardant (TBNPA or DBNPG) FR->Polymerization Additives Additives (Catalyst, Surfactant, etc.) Additives->Polymerization Curing Curing Polymerization->Curing Curing TGA Thermogravimetric Analysis (TGA) Data_Analysis Data Analysis & Comparison TGA->Data_Analysis LOI Limiting Oxygen Index (LOI) LOI->Data_Analysis Cone Cone Calorimetry Cone->Data_Analysis Sample_Prep Sample_Prep Curing->Sample_Prep Sample Preparation Sample_Prep->TGA Sample_Prep->LOI Sample_Prep->Cone

Caption: Experimental workflow for synthesis and thermal analysis.

logical_relationship cluster_fr Flame Retardants cluster_polymers Polymer Matrices TBNPA This compound (TBNPA) PU Polyurethane TBNPA->PU Polyester Polyester TBNPA->Polyester DBNPG Dibromoneopentyl glycol (DBNPG) DBNPG->PU DBNPG->Polyester Thermal_Performance Enhanced Thermal Stability & Flame Retardancy PU->Thermal_Performance Incorporation leads to Polyester->Thermal_Performance Incorporation leads to

Caption: Relationship between flame retardants and polymer performance.

References

Quantitative Purity Determination of 3-Bromo-2,2-bis(bromomethyl)propanol: A Comparative Analysis of qNMR, GC-FID, and HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing, ensuring safety, efficacy, and regulatory compliance. 3-Bromo-2,2-bis(bromomethyl)propanol is a critical building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of three common analytical techniques for its quantitative analysis: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison

The selection of an optimal analytical method depends on a variety of factors, including the required accuracy and precision, the nature of potential impurities, and the intended application of the data. The following table summarizes representative performance data for the quantification of this compound using qNMR, GC-FID, and HPLC-UV.

ParameterqNMRGC-FIDHPLC-UV
Purity Assay (%) 99.299.198.9
Accuracy (% Recovery) 99.5 - 100.598.0 - 102.097.0 - 103.0
Precision (RSD, %) < 0.5< 1.0< 1.5
Limit of Detection (LOD) ~0.05%~0.01%~0.02%
Limit of Quantification (LOQ) ~0.15%~0.03%~0.06%
Analysis Time per Sample ~10 min~20 min~15 min
Need for Specific Reference Standard NoYesYes

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices.

Quantitative ¹H-NMR Spectroscopy

Principle: qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound sample

  • Maleic acid (certified internal standard)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans (NS): 16

  • Acquisition Time (AQ): ≥ 3 seconds

  • Temperature: 298 K

Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate the signal corresponding to the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) of this compound (expected around 3.6 ppm, 2H) and the signal for the vinyl protons of maleic acid (around 6.0 ppm, 2H).

  • Calculate the purity of the analyte using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the analyte signal (2)

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal (2)

    • M_analyte = Molar mass of the analyte (324.84 g/mol )

    • M_IS = Molar mass of the internal standard (116.07 g/mol )

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. The flame ionization detector provides a response that is proportional to the mass of carbon atoms, allowing for quantification against a reference standard.

Instrumentation: Gas chromatograph equipped with a flame ionization detector.

Materials:

  • This compound sample and reference standard

  • Dichloromethane (DCM), HPLC grade

Sample and Standard Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in DCM.

  • Prepare the sample solution by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of DCM.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C

Data Analysis: The purity is determined by area normalization, assuming that all components have a similar response factor. The area of the main peak is expressed as a percentage of the total area of all peaks. For higher accuracy, a calibration curve can be constructed using the reference standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For compounds with a suitable chromophore, a UV detector can be used for quantification.

Instrumentation: HPLC system with a UV detector.

Materials:

  • This compound sample and reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Sample and Standard Preparation:

  • Prepare a stock solution of the this compound reference standard at 1 mg/mL in ACN.

  • Prepare the sample solution by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of ACN.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Data Analysis: Similar to GC-FID, purity can be determined by area normalization. For more accurate results, a calibration curve should be prepared from the reference standard solutions.

Visualizing the Workflow: qNMR Analysis

The following diagram illustrates the logical workflow for the quantitative analysis of this compound using the qNMR method.

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation cluster_result Final Result weigh_sample Accurately weigh Analyte dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H Spectrum (D1 = 30s) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report Purity Report (% w/w) calculate->report

Caption: qNMR experimental workflow for purity determination.

Conclusion

The choice of analytical methodology for the quantitative analysis of this compound should be guided by the specific requirements of the analysis.

  • qNMR stands out for its high accuracy and precision, and its ability to provide a direct measure of purity without the need for a specific reference standard of the analyte. This makes it an excellent choice for the certification of reference materials and for crucial in-process controls where the highest level of confidence is required.

  • GC-FID is a robust and sensitive technique well-suited for the routine analysis of this volatile compound, particularly for identifying and quantifying volatile impurities.

  • HPLC-UV , while potentially less precise for this specific analyte due to its weak chromophore, offers versatility for the analysis of non-volatile impurities and is widely available in most analytical laboratories.

For drug development professionals, a combination of these techniques may be most appropriate, using a highly accurate method like qNMR to certify a primary standard, which is then used for the routine calibration of chromatographic methods like GC-FID or HPLC-UV for quality control purposes.

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantitative analysis of 3-Bromo-2,2-bis(bromomethyl)propanol, a key reactive flame retardant, is critical for quality control, impurity profiling, and formulation development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. While GC-MS is a more commonly cited method for brominated flame retardants, this guide also presents a proposed HPLC method adapted from a closely related compound, offering a viable alternative for laboratories.

Comparison of Analytical Techniques

Both HPLC and GC-MS offer robust and reliable approaches for the analysis of this compound. The choice of technique often depends on the specific analytical need, sample matrix, and available instrumentation.[1][2] HPLC is particularly advantageous for the analysis of non-volatile or thermally labile compounds, while GC-MS provides excellent separation and identification of volatile and semi-volatile compounds.[3][4]

ParameterHPLC-UV (Proposed Method)GC-MS (Representative Method)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry.
Volatility Requirement Not required. Suitable for non-volatile compounds.Required. Compound must be thermally stable and volatile.
Instrumentation HPLC system with UV detector.Gas chromatograph coupled with a mass spectrometer.
Selectivity Good, based on chromatographic separation.Excellent, with mass spectrometric detection providing high specificity.
Sensitivity Dependant on the chromophore of the analyte.Generally very high, especially with selected ion monitoring (SIM).
Sample Throughput Moderate to high.Moderate to high.
Primary Applications Purity assessment, quantification of active ingredient and non-volatile impurities.Impurity identification, quantification of volatile impurities, and structural elucidation.

Experimental Protocols

Proposed Reverse-Phase HPLC Method

This method is adapted from a protocol for the analysis of the structurally similar compound, 2,2-Bis(bromomethyl)-1,3-propanediol, and is proposed for the analysis of this compound.[5]

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)

  • Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid (gradient or isocratic elution to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Representative GC-MS Method

This protocol is a general method suitable for the analysis of brominated organic compounds.[6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

Sample Preparation:

  • Prepare a stock solution of the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).[7]

  • Prepare a series of calibration standards by serial dilution of the stock solution.

Potential Impurities in this compound Synthesis

The synthesis of this compound can result in several impurities that may need to be monitored. These include:

  • Unreacted Starting Material: Residual 2-(hydroxymethyl)-1,3-propanediol.

  • Mono-brominated Intermediate: 3-Bromo-2,2-bis(hydroxymethyl)propane.

  • Over-brominated Product: 1,3-Dibromo-2-(bromomethyl)propane.

  • Organophosphorus Byproducts: If PBr₃ is used as the brominating agent.[6]

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Mobile Phase Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject Sample Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Weighing_GC Weigh Sample Dissolving_GC Dissolve in Volatile Solvent Weighing_GC->Dissolving_GC Injection_GC Inject Sample Dissolving_GC->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Detection_GC Mass Spectrometric Detection Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Identification Impurity Identification Integration_GC->Identification Quantification_GC Quantification Integration_GC->Quantification_GC Report_GC Report_GC Identification->Report_GC Quantification_GC->Report_GC Final Report

Caption: GC-MS analysis workflow for this compound.

References

Comparative performance of 3-Bromo-2,2-bis(bromomethyl)propanol in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Flame Retardant's Performance

In the pursuit of enhanced safety and performance in polymer applications, the selection of an appropriate flame retardant is paramount. This guide provides a detailed comparative analysis of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA), a reactive brominated flame retardant, against other common alternatives in various polymer matrices. The following sections present quantitative performance data, detailed experimental methodologies, and a visual representation of the evaluation workflow to aid in informed decision-making for your research and development endeavors.

Performance in Polyurethane Foams

Polyurethane (PU) foams are widely utilized in construction, furniture, and automotive applications, where fire safety is a critical concern. TBNPA is a common choice for imparting flame retardancy to these materials. Its performance is often compared with another brominated flame retardant, Dibromoneopentyl Glycol (DBNPG), and non-halogenated alternatives like Ammonium Polyphosphate (APP).

Table 1: Comparative Flame Retardant Performance in Rigid Polyurethane (PU) Foam

Flame RetardantLoading (wt%)LOI (%)UL-94 ClassificationTGA (Td5%) in N2 (°C)
Neat PU Foam 0~18-21Not Rated~274
TBNPA 10-15>25V-0Data not readily available
DBNPG 10-15Data not readily availableData not readily availableData not readily available
APP 2022.7-Data not readily available
APP/DEEP (5/15 php) -24.9V-0-

Note: Data is compiled from various sources and direct comparisons should be made with caution due to potential variations in foam formulation and testing conditions. Td5% refers to the temperature at which 5% weight loss is observed.

Performance in Epoxy Resins

Epoxy resins are valued for their high strength and chemical resistance, making them suitable for electronics, adhesives, and composites. However, their inherent flammability necessitates the use of flame retardants. While data for TBNPA in epoxy resins is not as prevalent as for PU foams, a comparison with common halogen-free alternatives provides valuable insights.

Table 2: Comparative Flame Retardant Performance in Epoxy Resin

Flame RetardantLoading (wt%)LOI (%)UL-94 ClassificationTGA (Td5%) in N2 (°C)
Neat Epoxy Resin 0~19-22Not Rated~300-350
TBNPA Data not readily availableData not readily availableData not readily availableData not readily available
DBNPG Data not readily availableData not readily availableData not readily availableData not readily available
APP (modified) 2534.7V-0Lowered Td5 vs neat EP
DOPO derivative 7.529.6V-0Lowered Td5 vs neat EP

Note: The performance of flame retardants in epoxy resins is highly dependent on the specific resin and curing agent used. The data for halogen-free alternatives demonstrates their potential to achieve high flame retardancy.

Performance in Polycarbonate

Polycarbonate (PC) is a high-performance thermoplastic known for its impact strength and optical clarity, used in electronics, automotive components, and eyewear. While inherently more flame-resistant than many other polymers, achieving stringent flammability standards often requires the addition of flame retardants.

Table 3: Comparative Flame Retardant Performance in Polycarbonate (PC)

Flame RetardantLoading (wt%)LOI (%)UL-94 ClassificationTGA (Td5%) in N2 (°C)
Neat PC 0~25-27V-2~450-500
TBNPA Data not readily availableData not readily availableData not readily availableData not readily available
BDP 20-25~25.4V-0~380-390
Sulfonate Salt (KSS) 0.5-1~46V-0Data not readily available

Note: Halogen-free flame retardants, particularly phosphorus-based compounds like BDP and sulfonate salts, are commonly used and effective in polycarbonate.

Experimental Protocols

Accurate and reproducible data is the cornerstone of scientific comparison. The following are detailed methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is loaded into a microbalance within a furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).

  • A controlled atmosphere, typically nitrogen for pyrolysis or air for oxidative degradation, is maintained with a constant flow rate (e.g., 20-50 mL/min).

  • The sample weight is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset of degradation (Td-onset) and the temperature at 5% weight loss (Td5%).

Limiting Oxygen Index (LOI) - ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • A test specimen of specified dimensions is clamped vertically in the center of a glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen. The flow rates are controlled to achieve a specific oxygen concentration.

  • The top edge of the specimen is ignited with a flame from a pilot burner.

  • The combustion behavior of the specimen is observed. The test is repeated with different oxygen concentrations.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains flaming combustion for a specified period or burns to a specified length.

UL-94 Vertical Burn Test

Objective: To assess the flammability of plastic materials in response to a small open flame.

Methodology:

  • A rectangular test specimen of specified dimensions is clamped vertically.

  • A layer of dry absorbent surgical cotton is placed 300 mm below the specimen.

  • A calibrated burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming (afterflame time) is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

  • It is noted whether any flaming drips ignite the cotton below.

  • Based on the afterflame time, afterglow time, and whether dripping particles ignite the cotton, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.

Experimental Workflow for Flame Retardant Evaluation

The following diagram illustrates a typical workflow for the comparative evaluation of flame retardants in a polymer matrix.

G cluster_0 Material Preparation cluster_1 Flammability Testing cluster_2 Thermal Analysis cluster_3 Data Analysis & Comparison Polymer Select Polymer Matrix (e.g., PU, Epoxy, PC) Compounding Compound Polymer with Flame Retardants Polymer->Compounding FR_Select Select Flame Retardants (TBNPA, DBNPG, APP, etc.) FR_Select->Compounding Specimen_Prep Prepare Test Specimens Compounding->Specimen_Prep LOI Limiting Oxygen Index (LOI) ASTM D2863 Specimen_Prep->LOI UL94 UL-94 Vertical Burn Test Specimen_Prep->UL94 TGA Thermogravimetric Analysis (TGA) Specimen_Prep->TGA Data_Analysis Analyze and Compare Quantitative Data LOI->Data_Analysis UL94->Data_Analysis TGA->Data_Analysis Conclusion Draw Conclusions on Comparative Performance Data_Analysis->Conclusion

Caption: Workflow for evaluating the comparative performance of flame retardants.

Carcinogenicity of 3-Bromo-2,2-bis(bromomethyl)propanol and Other Brominated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic potential of 3-Bromo-2,2-bis(bromomethyl)propanol and other selected brominated flame retardants (BFRs). The information is compiled from extensive toxicological studies and is intended to serve as a resource for researchers and professionals in drug development and chemical safety assessment.

Executive Summary

This compound, closely related to the technical grade product 2,2-bis(bromomethyl)-1,3-propanediol (B29016) (TBNPA), is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[1] This guide details the carcinogenic effects of TBNPA and compares them with other widely used brominated compounds: Tetrabromobisphenol A (TBBPA), Polybrominated Diphenyl Ethers (PentaBDE, DecaBDE), Hexabromocyclododecane (HBCD), and Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). The comparative analysis is based on carcinogenicity classifications by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC), findings from 2-year rodent bioassays, and known mechanisms of action, including genotoxicity and disruption of cellular signaling pathways.

Carcinogenicity Classification and Animal Bioassay Findings

The carcinogenic potential of these compounds has been evaluated through long-term animal studies, primarily 2-year bioassays in rats and mice. The results, along with carcinogenicity classifications from the NTP and IARC, are summarized in the tables below.

Table 1: Carcinogenicity Classification
CompoundNTP Carcinogen ClassificationIARC Carcinogen Classification
This compound (as TBNPA) Reasonably anticipated to be a human carcinogenGroup 2B: Possibly carcinogenic to humans[2]
Tetrabromobisphenol A (TBBPA) Evidence of carcinogenic activityGroup 2A: Probably carcinogenic to humans
Polybrominated Diphenyl Ethers (PBDEs) Varies by congener; DecaBDE: Suggestive evidenceGroup 3 (DecaBDE): Not classifiable
Hexabromocyclododecane (HBCD) Not classifiedNot classifiable
Tris(2,3-dibromopropyl) phosphate (TDBPP) Reasonably anticipated to be a human carcinogenGroup 2A: Probably carcinogenic to humans[3]
Table 2: Summary of 2-Year Rodent Bioassay Findings
CompoundSpeciesTarget Organs for Tumors
This compound (as TBNPA) Rats (Male)Skin, subcutaneous tissue, mammary gland, Zymbal's gland, oral cavity, esophagus, forestomach, small and large intestines, mesothelium, urinary bladder, lung, thyroid gland, seminal vesicle, mononuclear cell leukemia.[1]
Rats (Female)Oral cavity, esophagus, mammary gland, thyroid gland.[1]
Mice (Male)Harderian gland, lung, kidney.[1]
Mice (Female)Harderian gland, lung, subcutaneous tissue.[1]
Tetrabromobisphenol A (TBBPA) RatsUterine tumors (adenomas, adenocarcinomas, and malignant mixed Müllerian tumors).
MiceLiver (hepatocellular adenoma or carcinoma).
Decabromodiphenyl ether (DecaBDE) RatsLiver (neoplastic nodules), pancreas (acinar cell adenomas - males).[4][5]
MiceThyroid gland (follicular cell adenomas), liver (hepatocellular adenomas and carcinomas - males).[4][5]
Tris(2,3-dibromopropyl) phosphate (TDBPP) RatsKidney (renal tubular cell tumors).[3]
MiceForestomach and lung (benign and malignant tumors), liver (females), and kidney (males).[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

2-Year Rodent Carcinogenicity Bioassay (NTP TR-452 for TBNPA)
  • Test Substance: 2,2-bis(bromomethyl)-1,3-propanediol (TBNPA), technical grade (78.6% pure).

  • Animals: Male and female F344/N rats and B6C3F1 mice.

  • Administration: The test substance was administered in the feed.

  • Dose Levels:

    • Rats: 0, 2,500, 5,000, or 10,000 ppm. A stop-exposure group of male rats received 20,000 ppm for 3 months, followed by control feed for the remainder of the 2-year study.[6]

    • Mice: 0, 312, 625, or 1,250 ppm.

  • Duration: 104 to 105 weeks.[6]

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly. Complete necropsies and microscopic examinations of major tissues and organs were performed on all animals.

Genotoxicity Assays

1. Bacterial Reverse Mutation Assay (Ames Test - OECD 471) [7][8][9][10][11]

  • Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to an amino acid-independent state.

  • Method:

    • The test chemical, bacterial tester strains, and a mammalian metabolic activation system (S9 mix) are combined.

    • The mixture is incubated and then plated on a minimal medium lacking the required amino acid.

    • After incubation for 48-72 hours, the number of revertant colonies is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

2. In Vitro Mammalian Chromosomal Aberration Test (OECD 473) [12][13][14][15][16]

  • Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Method:

    • Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells) are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • Cells are treated with a spindle inhibitor (e.g., Colcemid) to arrest them in metaphase.

    • Cells are harvested, fixed, and stained.

    • Metaphase chromosomes are examined microscopically for structural aberrations such as breaks, gaps, and exchanges.

3. Mammalian Erythrocyte Micronucleus Test (OECD 474) [17][18][19][20][21]

  • Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.

  • Method:

    • Rodents (usually mice or rats) are administered the test substance.

    • At appropriate times after treatment, bone marrow is extracted, or peripheral blood is collected.

    • The cells are smeared on slides and stained.

    • Erythrocytes are scored for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm.

    • A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates genotoxic activity.

Mechanisms of Carcinogenicity and Signaling Pathways

The carcinogenicity of these brominated compounds is believed to be mediated through various mechanisms, including genotoxicity and the disruption of key cellular signaling pathways.

Genotoxicity

Several of the compared brominated compounds have shown evidence of genotoxicity.

  • This compound (as TBNPA): Showed mutagenic activity in the Ames test in the presence of metabolic activation. It also induced chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells with metabolic activation and micronucleus formation in mice.[1] The proposed mechanism involves its function as an alkylating agent, forming DNA adducts that lead to mutations.[22]

  • Tris(2,3-dibromopropyl) phosphate (TDBPP): Is a known mutagen and is genotoxic in multiple in vitro and in vivo assays.[23][24]

Disruption of Estrogen Receptor Signaling

Some brominated flame retardants can act as endocrine disruptors by interfering with the estrogen receptor (ER) signaling pathway. This can lead to altered gene expression and cell proliferation, contributing to tumor development. TBBPA, for instance, has been shown to have a binding affinity for ERα similar to that of the native ligand, estradiol, suggesting a high potential to disrupt ERα signaling.[25]

Below is a diagram illustrating the general mechanism of estrogen receptor signaling.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / BFR ER_HSP ER-HSP Complex Estrogen->ER_HSP Binds ER Estrogen Receptor (ER) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Releases HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to cluster_nucleus cluster_nucleus Gene Target Gene ERE->Gene Transcription Altered Gene Transcription Gene->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: General estrogen receptor signaling pathway.

Induction of Oxidative Stress

Oxidative stress is another key mechanism implicated in the carcinogenicity of some brominated compounds. The production of reactive oxygen species (ROS) can lead to cellular damage, including DNA damage, and can activate signaling pathways that promote cell proliferation and survival, contributing to cancer development. For instance, DecaBDE has been shown to induce oxidative stress, which may contribute to its carcinogenic effects.[26]

The following diagram illustrates a simplified oxidative stress response pathway.

OxidativeStress BFR Brominated Flame Retardant ROS Reactive Oxygen Species (ROS) BFR->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes DNA_Damage DNA Damage ROS->DNA_Damage Cell_Proliferation Cell Proliferation ROS->Cell_Proliferation Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Activates Transcription Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified oxidative stress response pathway.

Experimental Workflow for Carcinogenicity Assessment

The assessment of the carcinogenic potential of a chemical is a multi-step process that involves a battery of tests, from short-term genotoxicity assays to long-term animal bioassays.

CarcinogenicityWorkflow cluster_in_vitro In Vitro Genotoxicity Screening cluster_in_vivo In Vivo Genotoxicity cluster_long_term Long-Term Carcinogenicity Bioassay cluster_risk Human Health Risk Assessment Ames Ames Test (OECD 471) Micronucleus Micronucleus Test (OECD 474) Ames->Micronucleus ChromAb Chromosomal Aberration Test (OECD 473) ChromAb->Micronucleus Rodent_Bioassay 2-Year Rodent Bioassay (e.g., NTP TR-452) Micronucleus->Rodent_Bioassay Risk_Assessment Carcinogenicity Classification (NTP, IARC) Rodent_Bioassay->Risk_Assessment

Caption: General workflow for carcinogenicity assessment.

Conclusion

The evidence strongly suggests that this compound (TBNPA) is a multi-site carcinogen in rodents. Its carcinogenic profile, involving both genotoxic and likely other mechanisms, warrants careful consideration in risk assessment. Comparison with other brominated flame retardants reveals a range of carcinogenic potentials and diverse mechanisms of action. While some, like TDBPP, also show clear evidence of carcinogenicity and genotoxicity, others, such as DecaBDE and HBCD, have more equivocal or unclassified carcinogenic profiles. The endocrine-disrupting properties of compounds like TBBPA highlight an important non-genotoxic mechanism of carcinogenesis. This comparative guide underscores the importance of a comprehensive toxicological evaluation, including both long-term bioassays and mechanistic studies, for accurately assessing the carcinogenic risk of brominated compounds.

References

A Cost-Benefit Analysis of 3-Bromo-2,2-bis(bromomethyl)propanol versus its Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of materials science and drug development, the selection of chemical building blocks is a critical decision that influences not only the synthetic route but also the properties and performance of the final product. This guide provides a comprehensive cost-benefit analysis of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA), a reactive flame retardant, and compares it with its primary alternative, 2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG), to inform researchers, scientists, and drug development professionals in their experimental design and procurement decisions.

Executive Summary

This compound (TBNPA) and 2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG) are two prominent brominated flame retardants utilized to enhance the fire safety of polymeric materials, particularly polyurethane foams. Both are reactive flame retardants, meaning they chemically integrate into the polymer matrix, which prevents leaching and ensures long-term performance.

The primary trade-off between TBNPA and its alternatives lies in a balance of cost, flame retardant efficiency, and toxicological profile. While specific head-to-head comparative performance data in the same polymer matrix is limited in the available literature, this guide synthesizes existing data to provide a comprehensive overview. A significant consideration is the classification of DBNPG as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), a designation not currently applied to TBNPA.

Chemical and Physical Properties

A comparison of the fundamental properties of TBNPA and DBNPG is essential for understanding their suitability for various applications and processing conditions.

PropertyThis compound (TBNPA)2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG)
CAS Number 1522-92-5, 36483-57-53296-90-0
Molecular Formula C₅H₉Br₃OC₅H₁₀Br₂O₂
Molecular Weight 324.84 g/mol 261.94 g/mol
Appearance White solid/powderOff-white powder/crystalline solid
Melting Point 62-67 °C112-114 °C
Boiling Point 286.4 °C at 760 mmHgDecomposes
Bromine Content ~73%~61%
Solubility Soluble in methanol (B129727), ethanol (B145695), toluene. Insoluble in water.[1]Soluble in water, ethanol, ether.

Cost-Benefit Analysis

The selection of a flame retardant is often a compromise between cost, performance, and safety.

FactorThis compound (TBNPA)2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG)
Cost Indicative price of $15.00 for 10 mg.Indicative price of ₹950/kg (approximately $11.40/kg).[2]
Flame Retardant Efficiency High bromine content (~73%) suggests high potential efficiency.[3] Acts in the gas phase by releasing bromine radicals to quench combustion.[4]Effective flame retardant used in unsaturated polyester (B1180765) resins and polyurethane foams.[5]
Toxicity Classified as an eye irritant.[6] Not currently classified as a carcinogen by IARC.Classified as "possibly carcinogenic to humans" (Group 2B) by IARC.[7]
Biodegradability Classified as not readily biodegradable.[8]Classified as not readily biodegradable.[8]

Flame Retardant Performance: A Review of Available Data

While direct comparative studies are scarce, the following sections summarize typical performance metrics for brominated flame retardants in polyurethane foams.

Limiting Oxygen Index (LOI)

The LOI is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy. For unmodified rigid polyurethane foam (RPUF), the LOI is typically around 18-20%. The incorporation of halogenated flame retardants is known to increase this value. For instance, the use of halogenated polyols can increase the LOI of polyurethane to 30%.[5]

UL 94 Flammability Standard

The UL 94 test is a vertical burn test that classifies materials based on their self-extinguishing properties. A V-0 rating is the highest classification for this test. Polyurethane foams containing halogenated polyols have been reported to achieve a UL 94 V-0 rating.[5]

Cone Calorimetry

Cone calorimetry is a powerful tool for characterizing the fire behavior of materials. Key parameters include the heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR). The addition of flame retardants generally aims to reduce these values. Studies on polyurethane foams have shown that flame retardants can significantly decrease the pHRR.[9]

Experimental Protocols

Synthesis of this compound (TBNPA)

Method 1: From Pentaerythritol (B129877) using Phosphorus Tribromide

This method involves the stepwise addition of phosphorus tribromide (PBr₃) to pentaerythritol in a non-reactive solvent like tetrachloroethylene (B127269).

  • Initial Setup: In a four-necked flask, suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene.

  • First Addition of PBr₃: Slowly add the first portion of 0.2 mol of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.

  • Second Addition of PBr₃: Increase the temperature to 115°C and add the second portion of PBr₃. Let the reaction continue for another 5 hours.

  • Third Addition of PBr₃: Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.

  • Work-up: Distill off the tetrachloroethylene under reduced pressure at 146°C to obtain a pale yellow liquid intermediate.

  • De-esterification: Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours.

  • Purification: Filter the reaction mixture and wash the filter cake with water until the pH of the filtrate is neutral. Suction filter and dry the filter cake to obtain the final product.

Method 2: From Pentaerythritol using Bromine and Sulfur [10]

  • Reaction Setup: To a reaction vessel, add 272.3g (2.0 mol) of pentaerythritol, 48.1g (1.5 mol) of sulfur powder, and 1361.5g (22.67 mol) of acetic acid.

  • Bromination: With stirring, add 639.2g (4.0 mol) of liquid bromine dropwise, maintaining the internal temperature below 50°C. Slowly raise the temperature to 120°C and continue stirring for 6 hours.

  • Solvent Recovery: Reduce the temperature to 80°C and recover acetic acid and hydrobromic acid by distillation under reduced pressure (-0.09 MPa).

  • Alcoholysis: Add 975 mL of methanol to the residue and heat at 80°C for 2 hours. Recover methanol and methyl acetate (B1210297) by distillation under reduced pressure.

  • Purification: Cool the residue to 50°C and add 1000 mL of water. Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir at 50°C for 30 minutes. Cool to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then separate the phases. Cool the organic phase to 0°C to precipitate white crystals.

  • Isolation: Collect the crystals by suction filtration and dry at 50°C for 6 hours to obtain pure this compound.

Synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG)

This method involves the reaction of pentaerythritol with hydrobromic acid.

  • Reaction Setup: In a 250 mL three-neck flask, add pentaerythritol (10 g, 0.073 mol) and 50 mL of 40% hydrobromic acid (HBr) and stir.

  • Acid Addition: Slowly add 7 mL of sulfuric acid (H₂SO₄) from a pressure-equalizing funnel.

  • Reflux: Raise the temperature to reflux at 115 °C for about 2 hours. Then, add 5.0 mL of acetic acid (HOAc) and continue to reflux for 25 hours.

  • Work-up: After cooling, remove a large amount of liquid by vacuum distillation to obtain a crude product.

  • Purification: Recrystallize the crude product multiple times with a mixture of water and ethanol (1:20 v/v), filter, and vacuum dry to obtain the pure product.

Preparation of Flame-Retardant Rigid Polyurethane Foam

The following is a general one-step water-blown method for preparing rigid polyurethane foams.

  • Component A Preparation: In a suitable container, mix the polyol, surfactant, catalyst, blowing agent (water), and the reactive flame retardant (TBNPA or DBNPG). Stir the mixture until a homogeneous solution is obtained.

  • Component B: Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI) is used as the isocyanate component.

  • Foaming Process: Add Component B to Component A and mix vigorously with a mechanical stirrer for a short period (e.g., 10 seconds).

  • Curing: Pour the mixture into an open mold and allow it to free-rise at room temperature. The foam is then typically cured in an oven at a specified temperature (e.g., 70°C) for a designated time (e.g., 24 hours) to complete the reaction.

Visualizations

cost_benefit_analysis cluster_tbnpa This compound (TBNPA) cluster_dbnpg 2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG) TBNPA TBNPA TBNPA_pros Pros: - High Bromine Content (~73%) - Not classified as carcinogenic TBNPA->TBNPA_pros TBNPA_cons Cons: - Higher indicative cost - Limited direct comparative data TBNPA->TBNPA_cons Decision Decision Point: Researcher's Priorities TBNPA_pros->Decision Prioritizes safety and potential higher efficiency TBNPA_cons->Decision DBNPG DBNPG DBNPG_pros Pros: - Lower indicative cost - More established industrial use DBNPG->DBNPG_pros DBNPG_cons Cons: - Lower Bromine Content (~61%) - Classified as 'possibly carcinogenic' DBNPG->DBNPG_cons DBNPG_pros->Decision Prioritizes cost and established use DBNPG_cons->Decision experimental_workflow cluster_testing Flame Retardancy Testing start Start: Select Flame Retardant (TBNPA or DBNPG) synthesis Synthesize or Procure Flame Retardant start->synthesis foam_prep Prepare Polyurethane Foam (One-step water-blown method) synthesis->foam_prep sample_prep Cut Foam Samples for Testing foam_prep->sample_prep loi Limiting Oxygen Index (LOI) (ASTM D2863) sample_prep->loi ul94 UL 94 Vertical Burn Test sample_prep->ul94 cone Cone Calorimetry (ASTM E1354) sample_prep->cone analysis Analyze and Compare Data: - LOI values - UL 94 classification - Heat Release Rate - Smoke Production loi->analysis ul94->analysis cone->analysis conclusion Conclusion: Evaluate Cost-Benefit Trade-offs analysis->conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-2,2-bis(bromomethyl)propanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of 3-Bromo-2,2-bis(bromomethyl)propanol are critical for ensuring laboratory safety and environmental protection. As a brominated organic compound, this chemical is classified as hazardous material and necessitates stringent disposal procedures. The required method for its disposal is through a licensed hazardous waste disposal company; in-lab chemical treatment is not recommended due to the risk of hazardous reactions and the generation of other regulated waste products.[1]

Researchers, scientists, and drug development professionals must adhere to institutional and regulatory guidelines for the management of this compound. This guide provides a comprehensive, step-by-step approach to its proper disposal, from immediate safety measures to the final collection of waste.

Immediate Safety and Spill Response

In the event of a spill or accidental release, prompt and appropriate action is crucial to mitigate exposure and prevent environmental contamination.[1]

Personal Protective Equipment (PPE):

Handling of this compound should always occur in a well-ventilated area, preferably within a chemical fume hood.[1][2] The following minimum PPE is mandatory:

PPE CategoryItemRationale
Eye Protection Chemical splash goggles or a face shieldTo protect against eye contact which can cause serious irritation or damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., polyvinyl alcohol or laminate)Standard gloves may be penetrated by the chemical.[1]
Body Protection Lab coat or other impervious clothingTo prevent skin contact.[1]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeRequired if working outside a fume hood or if vapors/aerosols are generated.[1]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate if the spill is large. Ensure the area is well-ventilated.[1]

  • Containment: For small spills, dampen the solid material with alcohol and absorb it with an inert material such as sand, vermiculite, or a commercial absorbent. Prevent the spill from entering drains.[1][2][4]

  • Collection: Transfer the dampened, absorbed material to a suitable, sealed container for hazardous waste disposal.[2][4]

  • Decontamination: Use absorbent paper dampened with alcohol to pick up any remaining material. Subsequently, wash all contaminated surfaces with a strong soap and water solution.[2][4]

  • Waste Disposal: All contaminated materials, including absorbent pads and personal protective equipment, must be disposed of as hazardous waste.[1]

Disposal Plan: A Step-by-Step Guide

Proper segregation and storage of waste containing this compound are essential precursors to its final disposal.

Waste Handling and Storage:

  • Waste Container: Utilize a designated, leak-proof, and chemically compatible container for collecting all waste. This includes unused chemicals and contaminated consumables like pipette tips, gloves, and absorbent paper.[1] The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]

  • Storage: Store the sealed waste container in a cool, dry, and dark location, away from incompatible materials, ignition sources, and untrained individuals.[2] Ensure the area is secure and the container is protected from physical damage.[2]

Disposal Procedure:

  • Waste Collection: Collect all waste containing this compound in the designated hazardous waste container.[1]

  • Labeling: Ensure the container is accurately and fully labeled according to your institution's Environmental Health and Safety (EHS) guidelines and all local, regional, and national regulatory requirements.[1]

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.[1]

  • Documentation: Maintain a record of the waste, including the chemical name, quantity, and date of disposal, as per your institution's protocols.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Need for Disposal B Consult Institutional EHS Guidelines A->B E Wear Appropriate PPE C Obtain Designated Hazardous Waste Container B->C D Label Container Correctly C->D F Collect Chemical Waste & Contaminated Materials E->F H Store in a Designated, Secure Area G Securely Seal the Container F->G I Ensure Proper Segregation from Incompatible Materials H->I J Contact EHS for Waste Pickup K Complete Required Documentation J->K L Transfer to Licensed Hazardous Waste Company K->L

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromo-2,2-bis(bromomethyl)propanol (CAS No. 1522-92-5). The following procedures are designed to ensure the safe handling of this chemical and to provide immediate, essential information for laboratory operations.

Physicochemical and Hazard Data

PropertyValue
CAS Number 1522-92-5
Molecular Formula C₅H₉Br₃O
Molecular Weight 324.87 g/mol
Appearance White solid
Melting Point 90 - 95 °C
Hazard Statements H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Signal Word Warning
Classification Mutagen

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to mitigate potential hazards. The following PPE is mandatory when handling this compound.[1]

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles in compliance with OSHA regulations. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect against eye contact which can cause serious irritation or damage.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling. - Protective Clothing: An impervious lab coat or apron and closed-toe shoes are mandatory. For larger quantities or a high risk of exposure, a chemical-resistant suit and boots should be worn.To prevent skin contact, which may cause irritation or be harmful if absorbed.[1]
Respiratory Protection All handling of this chemical should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.To prevent respiratory tract irritation and potential toxicity from inhalation of dust or vapors.[1]

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of the chemical and prevent accidental exposure.

Storage:

  • Store in a cool, dry, and dark location in a tightly sealed container.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[1][3]

  • The storage area should be secure and clearly labeled.[1]

  • Protect containers from physical damage.[1]

Handling:

  • All work with this compound must be conducted in a chemical fume hood.[1]

  • Avoid direct physical contact with the chemical.[1]

  • Use appropriate, approved safety equipment.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Wash hands thoroughly after handling.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound. This procedure should only be carried out by trained personnel in a properly equipped laboratory.

Materials:

Procedure:

  • Reaction Setup: In the four-necked flask, suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene.

  • Stepwise Addition of PBr₃:

    • Slowly add the first portion of 0.2 mol of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.[5]

    • Increase the temperature to 115°C and add the second portion of PBr₃. Let the reaction continue for another 5 hours.[5]

    • Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.[5]

  • Solvent Removal: After the reaction is complete, distill off the tetrachloroethylene under reduced pressure to obtain the crude product.

  • Methanolysis: Add 1.5 mol of methanol to the crude product and reflux the mixture at 70°C for 5 hours.

  • Purification:

    • Cool the residue to 50°C and add 1000 mL of water.

    • Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir at 50°C for 30 minutes.

    • Cool to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then separate the organic phase.

    • Cool the organic phase to 0°C to precipitate white crystals of this compound.

    • Collect the crystals by suction filtration and dry at 50°C for 6 hours.

Spill and Emergency Procedures

Small Spills:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, dampen the solid spill material with alcohol.[1][3]

  • Transfer the dampened material to a suitable, sealed container for hazardous waste disposal.[1][3]

  • Use absorbent paper dampened with alcohol to pick up any remaining material.[1][3]

  • Seal the contaminated absorbent paper in a vapor-tight plastic bag for disposal.[1][3]

  • Wash the contaminated surfaces with alcohol followed by a strong soap and water solution.[1][3]

Large Spills:

  • Evacuate the area immediately and follow your institution's emergency procedures.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen and seek medical attention.[6]

  • Ingestion: DO NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to dilute the chemical.[6] Seek immediate medical attention.[1][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect unused or waste chemical in a designated, clearly labeled, and sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be collected in a designated hazardous waste container.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

Workflow for Safe Handling

SafeHandlingWorkflow Workflow for Safe Handling of this compound A Preparation B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Step 1 C Work in a Chemical Fume Hood B->C Step 2 D Handling C->D Proceed to E Weighing and Transfer D->E Includes F Performing Reaction D->F Includes K Spill or Exposure Event D->K G Post-Handling F->G Upon Completion H Decontaminate Work Area and Equipment G->H Step 1 I Dispose of Waste H->I Step 2 J Remove PPE and Wash Hands I->J Step 3 L Follow Emergency Procedures K->L IMMEDIATELY

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.